2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5/c1-9-7-21(16-12(18)13(23)11(8-22)26-16)17(25)20-14(9)19-15(24)10-5-3-2-4-6-10/h2-7,11-13,16,22-23H,8H2,1H3,(H,19,20,24,25)/t11-,12-,13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFJFDMISFYWRE-BRXULGCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238814 | |
| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182495-81-4 | |
| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182495-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, a pivotal pyrimidine nucleoside analog in the landscape of therapeutic and diagnostic oligonucleotide development. We will delve into its intricate chemical structure, elucidating the strategic role of each modification. A detailed examination of its physicochemical properties, supported by predictive analysis of its spectral data, will be presented. Furthermore, this guide will furnish a robust, step-by-step synthetic protocol and explore the compound's mechanism of action as a potent modulator of DNA synthesis. Finally, we will discuss its critical applications, particularly in the realm of antisense oligonucleotides, underscoring its significance for researchers, scientists, and drug development professionals.
Introduction: The Strategic Design of a Modified Nucleoside
In the quest for novel therapeutics, the modification of natural nucleosides has emerged as a powerful strategy to enhance biological activity, improve metabolic stability, and confer desirable pharmacokinetic properties. This compound stands as a testament to this approach, integrating three key chemical modifications onto a deoxycytidine scaffold, each imparting a distinct and synergistic advantage.
-
The 2'-Fluoro (2'-F) Modification: The substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar is a cornerstone of modern nucleoside chemistry. This modification significantly enhances the stability of the glycosidic bond and provides resistance against nuclease degradation.[1][2] From a conformational perspective, the 2'-fluoro group favors a C3'-endo sugar pucker, similar to that of RNA, which can lead to increased binding affinity when incorporated into oligonucleotides targeting RNA.[3]
-
The 5-Methyl Group: The addition of a methyl group at the 5th position of the cytosine base is a modification found in nature, most notably in the context of DNA methylation and epigenetic regulation. Its incorporation into synthetic oligonucleotides can increase the thermal stability of duplexes, thereby enhancing target affinity.[4]
-
The N4-Benzoyl (N4-Bz) Protecting Group: The benzoyl group attached to the exocyclic amine of the cytosine base serves a crucial, albeit temporary, role during chemical synthesis. It effectively "masks" the reactive amine group, preventing unwanted side reactions during the automated solid-phase synthesis of oligonucleotides.[5][6] This lipophilic group also enhances the solubility of the nucleoside phosphoramidite in the organic solvents used in the synthesis process.[5]
Collectively, these modifications render this compound a highly valuable building block for the synthesis of modified oligonucleotides with therapeutic potential, particularly in the field of antisense technology.
Chemical Structure and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its physical and chemical behavior.
Chemical Structure:
-
IUPAC Name: N-(1-((2R,4R,5R)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
-
Molecular Formula: C₁₇H₁₈FN₃O₅
-
Molecular Weight: 363.34 g/mol
-
CAS Number: 182495-81-4
Physicochemical Properties:
A comprehensive table summarizing the key physicochemical properties of this compound is provided below. It is important to note that while some of these properties are experimentally determined for closely related analogs, others are predicted based on its structure.
| Property | Value | Source/Method |
| Melting Point | Estimated: ~185 °C (dec.) | Based on the melting point of the related compound, 2'-Deoxy-2'-fluoro-5-methyluridine.[7] |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. | Inferred from the properties of similar benzoylated nucleosides.[8] |
| Appearance | Expected to be a white to off-white solid. | General characteristic of purified nucleoside analogs. |
| pKa | Predicted: ~9.35 | Based on the pKa of the related compound, 2'-Deoxy-2'-fluoro-5-(trimethylstannyl)-uridine.[9] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzoyl protons in the aromatic region (δ 7.0-8.5 ppm), the anomeric proton of the deoxyribose ring (δ ~6.0 ppm), and the methyl protons of the 5-methylcytosine base (δ ~1.5-2.0 ppm). The coupling patterns of the sugar protons will be influenced by the presence of the 2'-fluoro substituent.[4][10][11][12]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the benzoyl group (δ ~165 ppm), the carbons of the pyrimidine and benzene rings, and the carbons of the deoxyribose sugar. The C2' carbon signal will be split due to coupling with the fluorine atom.[11][12][13]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 364.13. Fragmentation analysis would likely reveal the loss of the benzoyl group, the deoxyribose sugar, and other characteristic fragments of the nucleoside structure.[14][15][16][17]
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The following is a detailed, field-proven protocol based on established synthetic methodologies for related nucleoside analogs.
dot
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of 2'-Deoxy-2'-fluoro-5-methyluridine
This initial step involves the fluorination and methylation of a uridine precursor. A common starting material is 2,2'-anhydrouridine.
-
Fluorination: The 2,2'-anhydrouridine is treated with a fluorinating agent, such as hydrogen fluoride in pyridine, to introduce the 2'-fluoro group.[18] This reaction proceeds via the opening of the anhydro ring.
-
Methylation: Following fluorination, the 5-position of the uracil base is methylated. This can be achieved using various methylating agents, such as N,N-dimethylformamide dimethyl acetal.
-
Purification: The resulting 2'-Deoxy-2'-fluoro-5-methyluridine is purified using column chromatography on silica gel.
Step 2: Conversion to 2'-Deoxy-2'-fluoro-5-methylcytidine
The uridine analog is then converted to its cytidine counterpart.
-
Activation: The 4-position of the uracil ring is activated to facilitate nucleophilic substitution. This is often accomplished by treatment with a mixture of 1,2,4-triazole and phosphorus oxychloride (POCl₃).
-
Amination: The activated intermediate is then treated with a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, to introduce the exocyclic amine at the 4-position, yielding 2'-Deoxy-2'-fluoro-5-methylcytidine.[19]
-
Purification: The product is purified by column chromatography.
Step 3: N4-Benzoylation
The final step is the selective protection of the N4-amino group.
-
Transient Protection of Hydroxyl Groups: To ensure selective benzoylation of the exocyclic amine, the hydroxyl groups of the sugar moiety are transiently protected. This is typically achieved by treating the nucleoside with trimethylsilyl chloride (TMSCl) in anhydrous pyridine.[5]
-
Benzoylation: Benzoyl chloride is then added to the reaction mixture. The benzoyl group preferentially reacts with the more nucleophilic silylated exocyclic amine.[5]
-
Deprotection and Work-up: The silyl protecting groups are removed by the addition of water. The final product, this compound, is then purified by column chromatography.
Mechanism of Action: A Molecular Saboteur of DNA Synthesis
The biological activity of this compound, and fluorinated nucleoside analogs in general, stems from their ability to masquerade as natural nucleosides and disrupt the intricate machinery of DNA replication.[1][18][20]
dot
Caption: Mechanism of action of 2'-Deoxy-2'-fluoro-5-methylcytidine.
A Step-by-Step Breakdown of the Mechanism:
-
Cellular Uptake and Anabolic Activation: Once administered, this compound (after debenzoylation in vivo) is transported into the cell. Inside the cell, it is recognized by cellular kinases, which sequentially phosphorylate it to its active triphosphate form, 2'-deoxy-2'-fluoro-5-methylcytidine triphosphate (2'-F-5-Me-dCTP).[1]
-
Competitive Inhibition of DNA Polymerase: The active triphosphate, 2'-F-5-Me-dCTP, structurally mimics the natural deoxynucleotide, deoxycytidine triphosphate (dCTP). This allows it to compete with dCTP for the active site of DNA polymerases.[20][21]
-
Incorporation into the Growing DNA Strand: DNA polymerase can mistakenly incorporate the fluorinated analog into the growing DNA chain.
-
Chain Termination: The critical feature of the 2'-deoxy-2'-fluoro modification is the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide. Once incorporated, the 2'-fluoro analog effectively terminates the elongation of the DNA strand.[18]
-
Induction of Apoptosis: The accumulation of terminated DNA fragments and the overall disruption of DNA replication trigger cellular stress pathways, ultimately leading to programmed cell death, or apoptosis.
Applications in Research and Drug Development
The primary and most significant application of this compound is as a phosphoramidite building block in the solid-phase synthesis of modified oligonucleotides.[6] These synthetic nucleic acid strands have a wide array of applications in both basic research and clinical development.
Antisense Oligonucleotides (ASOs):
ASOs are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target. This binding can modulate the function of the target mRNA through several mechanisms, including:
-
RNase H-mediated degradation: The ASO-mRNA duplex can be recognized by RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.
-
Steric hindrance: The ASO can physically block the binding of ribosomes or splicing factors to the mRNA, thereby inhibiting translation or altering the splicing pattern.
The incorporation of 2'-Deoxy-2'-fluoro-5-methylcytidine into ASOs offers several advantages:
-
Enhanced Nuclease Resistance: The 2'-fluoro modification protects the oligonucleotide from degradation by cellular nucleases, increasing its in vivo half-life.[1][2]
-
Increased Binding Affinity: The conformational preference of the 2'-fluoro sugar and the presence of the 5-methyl group can lead to a more stable duplex with the target RNA, enhancing the potency of the ASO.[3][4]
Other Applications:
-
Aptamers: These are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. Modified nucleosides can be incorporated to improve their stability and binding properties.
-
siRNAs (Small interfering RNAs): While siRNAs are typically double-stranded, chemical modifications, including 2'-fluoro substitutions, are often employed to enhance their stability and reduce off-target effects.
-
Probes for Molecular Biology: Oligonucleotides containing this modified nucleoside can be used as highly specific and stable probes in various molecular biology applications, such as in situ hybridization and Northern blotting.
Conclusion
This compound is a highly engineered nucleoside analog that embodies the principles of rational drug design. The strategic combination of a 2'-fluoro group for stability and binding affinity, a 5-methyl group for enhanced duplex stability, and a temporary N4-benzoyl protecting group for efficient synthesis has made it an invaluable tool in the development of next-generation nucleic acid-based therapeutics. As our understanding of the intricate roles of nucleic acids in health and disease continues to expand, the demand for precisely modified building blocks like this compound will undoubtedly continue to grow, paving the way for innovative treatments for a wide range of human diseases.
References
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Inhibition of adenovirus DNA polymerase by modified nucleoside triphosphate analogs correlate with their antiviral effects on cellular level. PubMed. [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
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N4-Benzoyl-2'-deoxycytidine. PubChem. [Link]
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2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review | Oxford Academic. [Link]
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N4-Benzoyl-2'-deoxycytidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IU Indianapolis ScholarWorks. [Link]
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C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. ASM Journals. [Link]
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Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. PMC - NIH. [Link]
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Inhibition of DNA primase and polymerase .alpha. by arabinofuranosylnucleoside triphosphates and related compounds. Biochemistry - ACS Publications. [Link]
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Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. PMC - NIH. [Link]
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C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]
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Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Redalyc. [Link]
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The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Interpretation of mass spectra. [Link]
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Ion fragmentation of small molecules in mass spectrometry. [Link]
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Profiling Cytidine Acetylation with Specific Affinity and Reactivity. PMC - NIH. [Link]
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Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society. [Link]
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Assignment of the ¹H and 13C NMR spectra of N²,N6-dibenzoyl-N²,N9-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine. SciELO México. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2'-fluoro-N4-benzoyl-5-methylcytidine
This guide provides a comprehensive overview of the core physicochemical properties of 2'-fluoro-N4-benzoyl-5-methylcytidine, a key nucleoside analogue for researchers, scientists, and drug development professionals. The strategic incorporation of a 2'-fluoro modification, an N4-benzoyl group, and a 5-methyl group on the cytidine scaffold imparts unique characteristics that are critical for its application in the synthesis of therapeutic oligonucleotides and as a potential antiviral or anticancer agent. This document will delve into the structural and functional significance of these modifications and provide detailed experimental protocols for the determination of its key physicochemical parameters.
Introduction: The Significance of Modified Nucleosides
Chemically modified nucleosides are the foundational elements in the development of next-generation therapeutics, particularly in the realm of antisense oligonucleotides and antiviral agents. The targeted alteration of the sugar moiety, the nucleobase, or the phosphate backbone can dramatically enhance the stability, binding affinity, and pharmacokinetic properties of these molecules. 2'-fluoro-N4-benzoyl-5-methylcytidine is a prime example of a strategically designed building block, with each modification serving a distinct and synergistic purpose.
-
2'-Fluoro Modification: The fluorine atom at the 2' position of the ribose sugar is a bioisostere of the natural 2'-hydroxyl group. This modification locks the sugar pucker in a C3'-endo conformation, which is favorable for binding to RNA targets. Furthermore, the high electronegativity of fluorine enhances the stability of the glycosidic bond and provides resistance to nuclease degradation.
-
N4-Benzoyl Group: The benzoyl protecting group on the exocyclic amine of the cytosine base is crucial for the efficient synthesis of oligonucleotides. It prevents unwanted side reactions during the phosphoramidite coupling steps and is readily removed during the final deprotection process.
-
5-Methyl Group: The methyl group at the 5th position of the cytosine base is a naturally occurring modification in DNA that plays a role in gene regulation. Its inclusion in synthetic oligonucleotides can enhance the thermal stability of the resulting duplexes.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2'-fluoro-N4-benzoyl-5-methylcytidine is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on closely related compounds and provide robust protocols for their determination.
Table 1: Summary of Physicochemical Properties
| Property | Expected Value/Characteristic | Significance |
| Molecular Formula | C₁₇H₁₈FN₃O₅ | Defines the elemental composition. |
| Molecular Weight | 363.34 g/mol | Essential for stoichiometric calculations. |
| Appearance | White to off-white crystalline powder | Important for visual identification and quality control.[1] |
| Melting Point | Expected to be high (>200 °C) | A high melting point is indicative of a stable crystalline lattice. A related compound, (2'R)-N-Benzoyl-2'-deoxy-2'-fluoro-2'-methylcytidine 3',5'-dibenzoate, has a melting point of 241 °C.[1] |
| Solubility | Expected to be soluble in DMSO, slightly soluble in methanol and ethanol, and poorly soluble in water. | Knowledge of solubility is critical for sample preparation for in vitro assays, NMR, and HPLC analysis.[2] |
| pKa | Estimated to be in the range of 3-4 for the protonated N3 of the cytosine ring. | The pKa influences the ionization state of the molecule at different pH values, which can affect its solubility, stability, and biological activity. |
| Stability | Stable under recommended storage conditions (-20°C, protected from light and moisture).[2] Susceptible to degradation under harsh acidic or basic conditions. | Understanding stability is crucial for ensuring the integrity of the compound during storage and handling. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 2'-fluoro-N4-benzoyl-5-methylcytidine.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, while a broad range suggests the presence of impurities.
Protocol:
-
Sample Preparation: Finely powder a small amount of 2'-fluoro-N4-benzoyl-5-methylcytidine. Pack the dried powder into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus: Utilize a calibrated digital melting point apparatus.
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point.
-
Use a heating rate of 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
The recorded range is the melting point of the sample.
-
Solubility Determination
Determining the solubility of 2'-fluoro-N4-benzoyl-5-methylcytidine in various solvents is essential for its application in different experimental settings.
Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant.
-
Quantification:
-
Dilute the supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation: Express the solubility in units of mg/mL or µg/mL.
pKa Determination by UV-Vis Spectrophotometry
The pKa, or acid dissociation constant, can be determined by monitoring the change in the UV-Vis absorbance spectrum of the compound as a function of pH.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 2'-fluoro-N4-benzoyl-5-methylcytidine in a suitable organic solvent (e.g., DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 10).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range.
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]
Protocol:
-
Stress Conditions: Subject solutions of 2'-fluoro-N4-benzoyl-5-methylcytidine to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).
-
Photostability: Exposure to UV light.
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, the degradation products can be further characterized by LC-MS to elucidate their structures.
Analytical Methodologies
Robust analytical methods are essential for the quality control and characterization of 2'-fluoro-N4-benzoyl-5-methylcytidine.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a standard technique for assessing the purity and stability of this compound.
Table 2: Representative HPLC Method
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A suitable gradient from a low to a high percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~260 nm and ~305 nm due to the cytidine and benzoyl chromophores) |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the identity and characterizing any impurities or degradation products.
Table 3: Representative LC-MS Method
| Parameter | Condition |
| LC System | As described for HPLC |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode |
| Scan Range | m/z 100-500 |
| Expected Ion | [M+H]⁺ at m/z 364.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of 2'-fluoro-N4-benzoyl-5-methylcytidine.
-
¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule.
-
¹³C NMR: Will show the signals for all carbon atoms, confirming the carbon skeleton.
-
¹⁹F NMR: Will exhibit a characteristic signal for the fluorine atom at the 2' position, and its coupling to adjacent protons will confirm its location.
Visualization of Experimental Workflows
Diagram 1: Workflow for Physicochemical Characterization
Caption: Logical workflow for the development and validation of a stability-indicating HPLC method using forced degradation studies.
Conclusion
2'-fluoro-N4-benzoyl-5-methylcytidine is a meticulously designed nucleoside analogue with significant potential in therapeutic applications. Its unique combination of a 2'-fluoro modification, an N4-benzoyl protecting group, and a 5-methyl group confers desirable properties for oligonucleotide synthesis and drug development. This guide has provided an in-depth overview of its expected physicochemical properties and detailed, practical protocols for their experimental determination. By following these methodologies, researchers can ensure the quality and consistency of their work, paving the way for new discoveries in the field of nucleic acid therapeutics.
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An In-Depth Technical Guide to the Mechanism of Action of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, a modified nucleoside analog with significant potential in antiviral and anticancer therapies. We delve into its prodrug nature, intracellular activation cascade, molecular targets, and the functional implications of its chemical modifications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biochemical and cellular activities.
Introduction: The Strategic Design of a Nucleoside Analog
Nucleoside analogs represent a cornerstone of modern chemotherapy, targeting the fundamental processes of nucleic acid replication.[1] this compound is a rationally designed cytidine analog that leverages chemical modifications to enhance its therapeutic potential. The core structure, 2'-deoxy-2'-fluorocytidine (2'-FdC), is a known antiviral and anticancer agent.[2] The addition of an N4-benzoyl group and a 5-methyl group serves distinct but complementary purposes, primarily related to its function as a prodrug and the enhancement of its biological activity.[3][4]
The N4-benzoyl modification is a strategic implementation to protect the exocyclic amino group of cytidine during chemical synthesis, preventing unwanted side reactions.[3] In a biological context, this modification renders the molecule a prodrug, requiring intracellular enzymatic cleavage to release the active nucleoside.[5] The 5-methyl modification is a feature observed in naturally occurring nucleic acids and has been shown to improve the efficacy of synthetic RNAs by increasing translational efficiency and reducing immunogenicity.[4][6] This guide will dissect the journey of this compound from a prodrug to an active triphosphate, elucidating its mechanism of action at the molecular level.
The Prodrug Strategy: Intracellular Activation Pathway
This compound is not pharmacologically active in its administered form. Its therapeutic effect is contingent upon a multi-step intracellular activation process.
2.1. Enzymatic Cleavage of the N4-Benzoyl Group
Upon cellular uptake, the N4-benzoyl group is cleaved by intracellular enzymes. While the specific enzymes are not definitively identified for this particular compound, it is hypothesized that cellular amidases or esterases are responsible for this hydrolysis.[5][7] This enzymatic reaction is a critical first step, unmasking the exocyclic amino group and releasing the active nucleoside, 2'-deoxy-2'-fluoro-5-methylcytidine.
Caption: Intracellular cleavage of the N4-benzoyl group.
2.2. Sequential Phosphorylation
The resulting 2'-deoxy-2'-fluoro-5-methylcytidine is then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, 2'-deoxy-2'-fluoro-5-methylcytidine triphosphate (5-methyl-FdCTP).[8] This phosphorylation cascade is a rate-limiting step for the activity of many nucleoside analogs.
Caption: The multi-step phosphorylation of the active nucleoside.
Molecular Mechanism of Action
The active metabolite, 5-methyl-FdCTP, exerts its therapeutic effects by targeting viral and cellular polymerases, leading to the inhibition of nucleic acid synthesis.
3.1. Antiviral Activity: Inhibition of RNA-Dependent RNA Polymerase
In the context of viral infections, particularly those caused by RNA viruses, 5-methyl-FdCTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[9] It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and is incorporated into the growing viral RNA chain. The presence of the 2'-fluoro group in the sugar moiety can act as a chain terminator, preventing the addition of subsequent nucleotides and halting viral replication.[10]
3.2. Anticancer Activity: Inhibition of DNA Polymerases and DNA Methylation
In cancer cells, the mechanism is twofold. Firstly, 5-methyl-FdCTP can be incorporated into newly synthesized DNA by cellular DNA polymerases, leading to chain termination and the induction of apoptosis.[1][11] Secondly, the parent compound, 5-fluoro-2'-deoxycytidine, has been shown to be an inhibitor of DNA methylation.[12] By inhibiting DNA methyltransferases, it can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby inhibiting cancer cell proliferation.[12] The 5-methyl group on the cytidine base may also influence these interactions.[13][14]
Quantitative Analysis of Biological Activity
The potency and selectivity of this compound and its active metabolites are determined through various in vitro assays. The following table summarizes key parameters for the parent compound, 2'-deoxy-2'-fluorocytidine (2'-FdC), as specific data for the N4-benzoylated and 5-methylated form is limited.
| Compound | Assay Type | Cell Line/Virus | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-2'-fluorocytidine | Antiviral (HCV Replicon) | Huh-7 | 5.0 (EC90) | >100 | >20 | [2] |
| 2'-Deoxy-2'-fluorocytidine | Antiviral (SARS-CoV-2) | Vero CCL-81 | 175.2 | >300 | >1.7 | [2] |
| 2'-Deoxy-2'-fluorocytidine | Antiviral (Murine Norovirus) | RAW264.7 | 20.92 | 1768 | 84.5 | [9] |
| 2'-Deoxy-2'-fluorocytidine | Antiviral (CCHFV) | Huh7 | 0.061 | >50 | >820 | [3] |
| 5-fluoro-2'-deoxycytidine | Anticancer (Colon Cancer) | HCT-116 | 1.63 (48h) | - | - | [15] |
Experimental Protocols
5.1. In Vitro Nucleoside Phosphorylation Assay
This assay determines the efficiency of the intracellular conversion of the nucleoside analog to its active triphosphate form.
Protocol:
-
Cell Lysate Preparation: Prepare a cytosolic extract from a relevant cell line (e.g., Huh-7 for antiviral studies, HCT-116 for anticancer studies).
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, 2'-deoxy-2'-fluoro-5-methylcytidine, ATP, and a kinase buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Sample Analysis: Terminate the reaction and analyze the formation of the monophosphate, diphosphate, and triphosphate forms of the nucleoside analog using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Caption: Workflow for the in vitro phosphorylation assay.
5.2. RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate on the viral polymerase.
Protocol:
-
Enzyme and Template Preparation: Purify the recombinant viral RdRp and prepare a suitable RNA template-primer.
-
Reaction Mixture: Set up a reaction mixture containing the RdRp, RNA template-primer, a mixture of natural ribonucleoside triphosphates (rNTPs), and varying concentrations of 5-methyl-FdCTP. Include a radiolabeled or fluorescently labeled rNTP for detection.
-
Incubation: Initiate the reaction and incubate at the optimal temperature for the enzyme.
-
Product Analysis: Stop the reaction and separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize and quantify the amount of full-length and terminated RNA products to determine the IC50 value of the inhibitor.[16]
5.3. Cell Viability and Cytotoxicity Assay
This cell-based assay determines the concentration at which the compound becomes toxic to host cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed a relevant cell line in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).[17][18]
Conclusion
This compound is a sophisticated nucleoside analog that employs a prodrug strategy to deliver its active metabolite, 5-methyl-FdCTP, into target cells. Its mechanism of action involves the inhibition of key viral and cellular polymerases, leading to the termination of nucleic acid synthesis. The chemical modifications of the 2'-fluoro, N4-benzoyl, and 5-methyl groups each play a crucial role in its overall efficacy, from enhancing stability and facilitating intracellular activation to improving its therapeutic index. Further research into the specific enzymes involved in its activation and a more detailed quantitative analysis of its biological activity will be instrumental in optimizing its clinical development for antiviral and anticancer therapies.
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biological activity of fluorinated methylcytidine analogs
An In-Depth Technical Guide to the Biological Activity of Fluorinated Methylcytidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorinated methylcytidine analogs represent a cornerstone in the development of modern antiviral and anticancer therapeutics. The strategic incorporation of fluorine atoms into the cytidine scaffold profoundly alters the molecule's electronic properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and therapeutic applications of these potent compounds. We delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of next-generation nucleoside analog drugs.
Introduction: The Power of Fluorine in Nucleoside Chemistry
Nucleoside analogs have long been a fertile ground for the discovery of potent therapeutic agents. By mimicking endogenous nucleosides, these molecules can deceptively enter cellular metabolic pathways, where they exert their effects by inhibiting key enzymes or being incorporated into nascent DNA or RNA chains. The introduction of fluorine, the most electronegative element, into the nucleoside structure is a powerful strategy in medicinal chemistry.[1][2][3][4][5] Fluorine's small size allows it to replace hydrogen or a hydroxyl group with minimal steric hindrance, while its strong electron-withdrawing nature can significantly alter the properties of the molecule.[1][3] These alterations can lead to enhanced metabolic stability by blocking enzymatic degradation, increased binding affinity to target enzymes, and novel mechanisms of action.[3][4] This guide focuses on a particularly successful class of such compounds: fluorinated methylcytidine analogs.
The Chemical Landscape: Synthesis and Structure-Activity Relationships
The is intimately linked to their chemical structure. The position of the fluorine atom(s) and the presence and location of a methyl group are critical determinants of their therapeutic potential.
Two primary strategies are employed for the synthesis of these complex molecules: the divergent approach, which involves direct fluorination of a pre-existing nucleoside, and the convergent approach, where a fluorinated sugar is coupled with a nucleobase.[3] The choice of synthetic route depends on the desired final structure and the availability of starting materials.[6][7][8][9][10][11]
Key Structure-Activity Relationship (SAR) Insights:
-
2'-Fluorination: The introduction of a fluorine atom at the 2' position of the ribose sugar is a common feature of many potent antiviral nucleoside analogs.[1][12] The stereochemistry at this position is crucial; a 2'-α-fluoro substitution often confers activity against RNA viruses, while a 2'-β-fluoro (ara-F) configuration can be effective against DNA viruses.[3]
-
2'-Methylation: The addition of a 2'-C-methyl group can enhance selectivity for viral polymerases over human polymerases, thereby reducing cytotoxicity.[13]
-
5-Fluorination: Fluorination at the 5-position of the cytosine base can increase the efficacy of nucleoside analogs as anticancer agents by enhancing their ability to inhibit DNA methyltransferases.[14][15] It can also improve the efficiency of incorporation by viral reverse transcriptases.[16]
Caption: Key structural modifications and their impact on biological activity.
Dual Mechanisms of Action: A Tale of Two Targets
A fascinating aspect of fluorinated methylcytidine analogs is their ability to engage distinct molecular targets, leading to potent activity in both oncology and virology.
Anticancer Activity: Inhibition of DNA Methyltransferases
In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common epigenetic mechanism for gene silencing.[15][17] DNA methyltransferases (DNMTs) are the enzymes responsible for this process. Several fluorinated methylcytidine analogs, such as 5-fluoro-2'-deoxycytidine (FdCyd) and zebularine, are powerful DNMT inhibitors.[14][15][18][19]
These analogs are prodrugs that, upon cellular uptake, are phosphorylated to their active triphosphate forms.[20] They are then incorporated into replicating DNA in place of cytosine. The presence of the analog in the DNA traps DNMTs in a covalent complex, leading to the depletion of active enzyme and subsequent passive demethylation of the genome during subsequent rounds of DNA replication.[15][21][22] This reactivation of tumor suppressor genes can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[23][24]
Caption: Mechanism of DNMT inhibition by fluorinated methylcytidine analogs.
Antiviral Activity: Termination of Viral Replication
Many fluorinated methylcytidine analogs exhibit broad-spectrum antiviral activity against RNA viruses such as Hepatitis C Virus (HCV), Yellow Fever Virus (YFV), and Norovirus.[25][26][27] The mechanism of action in this context is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[28]
Similar to their anticancer activity, these analogs must be converted to their triphosphate form within the host cell.[29] The viral RdRp then mistakenly recognizes the analog triphosphate as a natural nucleotide and incorporates it into the growing viral RNA chain. The presence of the fluorine and/or methyl group at the 2' position often acts as a chain terminator, preventing the addition of subsequent nucleotides and halting viral replication.[3][13] The selectivity of these analogs for viral RdRp over host cell polymerases is a key factor in their therapeutic window.[13]
Therapeutic Applications and Efficacy
The dual-action nature of fluorinated methylcytidine analogs has led to their successful development and clinical use in treating a range of diseases.
Gemcitabine (dFdC) , a 2',2'-difluorodeoxycytidine, is a widely used chemotherapeutic agent for various solid tumors, including pancreatic, lung, and breast cancers.[6][7][20] Its anticancer effects are attributed to both chain termination of DNA synthesis and inhibition of ribonucleotide reductase.[20]
Decitabine , a 5-aza-2'-deoxycytidine, is an FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[21][23][24] Its primary mechanism is the inhibition of DNMTs, leading to the re-expression of silenced tumor suppressor genes.[21][22]
In the antiviral arena, Sofosbuvir , a prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate, is a highly effective direct-acting antiviral for the treatment of HCV.[3] While not a cytidine analog, its development was heavily influenced by research on 2'-fluorinated nucleosides.[12][30]
The following table summarizes the biological activity of several key fluorinated methylcytidine analogs and related compounds.
| Compound | Modification(s) | Primary Target | Therapeutic Application | Key Findings |
| Gemcitabine | 2',2'-difluoro | DNA Polymerase, Ribonucleotide Reductase | Cancer (pancreatic, lung, etc.) | Induces masked DNA chain termination and has self-potentiation mechanisms.[20] |
| Decitabine | 5-aza | DNA Methyltransferase (DNMT) | Cancer (MDS, AML) | Reactivates silenced genes through DNA hypomethylation.[21][24] |
| Zebularine | 2(1H)-pyrimidinone | DNMT, Cytidine Deaminase | Cancer | Potent DNMT inhibitor, orally active.[18][19][31][32][33] |
| 5-Fluoro-Zebularine | 5-fluoro | DNMT | Cancer | Approximately 100 times more potent than zebularine.[18][33] |
| 2'-FdC | 2'-fluoro | Viral RdRp | Antiviral (HCV, Norovirus) | Broad-spectrum antiviral activity.[12][27] |
| PSI-6130 | 2'-fluoro, 2'-C-methyl | HCV NS5B Polymerase | Antiviral (HCV) | Potent and selective inhibitor of HCV replication.[12][30] |
Experimental Corner: Key Protocols for Evaluation
The successful development of novel fluorinated methylcytidine analogs relies on a robust pipeline of experimental evaluation. Below are representative, high-level protocols for the synthesis and biological characterization of these compounds.
Synthesis of a 2'-Fluoro-2'-C-Methylcytidine Analog (e.g., PSI-6130)
This protocol outlines a convergent synthesis strategy.
-
Synthesis of the Fluorinated Sugar: The synthesis begins with a readily available starting material, such as D-glucose, which is converted to a 2-deoxy-2-fluoroarabinofuranose derivative through a series of protection, fluorination, and oxidation steps.[1]
-
Glycosylation: The fluorinated sugar is then coupled with a silylated cytosine base to form the nucleoside. This is a critical step where the stereochemistry of the glycosidic bond is established.
-
Deprotection: Finally, the protecting groups on the sugar and base moieties are removed to yield the final fluorinated methylcytidine analog.
In Vitro DNMT1 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.
-
Reaction Setup: A reaction mixture is prepared containing a DNA substrate (e.g., poly(dI-dC)), S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as the methyl donor, purified recombinant human DNMT1 enzyme, and the test compound at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for DNA methylation to occur.
-
Quantification of Methylation: The reaction is stopped, and the DNA is precipitated and washed to remove unincorporated ³H-SAM. The amount of ³H-methyl incorporated into the DNA is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Cell-Based Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of the compound that is toxic to cells.
-
Cell Seeding: Cancer cell lines (e.g., L1210 or HEK293) are seeded into 96-well plates and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with a serial dilution of the fluorinated methylcytidine analog for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The MTS reagent [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is added to each well.[25][26] Viable cells will reduce the MTS to a formazan product that is soluble in the culture medium.
-
Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ (50% cytotoxic concentration) is then determined.
Antiviral Replicon Assay for HCV
This assay measures the ability of a compound to inhibit HCV replication in a cell-based system.
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) that harbors an HCV subgenomic replicon is used. These replicons contain the HCV nonstructural genes (including the NS5B polymerase) and a reporter gene (e.g., luciferase).
-
Compound Treatment: The replicon-containing cells are treated with various concentrations of the test compound.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured. The level of luciferase activity is directly proportional to the level of HCV replicon replication.
-
Data Analysis: The EC₅₀ value (the concentration that inhibits 50% of viral replication) is calculated from the dose-response curve. The selectivity index (SI) is then determined by dividing the CC₅₀ by the EC₅₀.[25]
Caption: A typical experimental workflow for evaluating a novel analog.
Challenges and Future Directions
Despite the remarkable success of fluorinated methylcytidine analogs, challenges remain. Drug resistance, off-target effects, and the need for improved oral bioavailability are ongoing areas of research. Future directions in the field include:
-
Development of Novel Prodrugs: To enhance cellular uptake and target-site delivery.[7][9]
-
Targeting Resistant Strains: Designing analogs that are active against viral or cancer cell variants that have developed resistance to existing therapies.
-
Combination Therapies: Exploring the synergistic effects of these analogs with other therapeutic agents to improve efficacy and overcome resistance.[24][27]
-
PET Imaging Agents: Synthesizing ¹⁸F-labeled analogs for use as positron emission tomography (PET) imaging agents to study drug distribution and predict therapeutic response.[6][8]
The continued exploration of the chemical space of fluorinated methylcytidine analogs holds immense promise for the development of new and improved treatments for cancer and viral infections.
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Liang, T., et al. (2015). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Journal of Medicinal Chemistry, 58(1), 12-42. [Link]
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discovery and synthesis of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
An In-depth Technical Guide to the Discovery and Synthesis of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Abstract
Modified nucleosides are the cornerstone of modern nucleic acid therapeutics. The strategic introduction of chemical modifications to the sugar, base, or phosphate backbone can dramatically enhance the stability, efficacy, and pharmacokinetic properties of oligonucleotide-based drugs. This guide provides a detailed exploration of this compound, a key building block in the synthesis of therapeutic oligonucleotides. We will dissect the scientific rationale behind each of its three critical modifications—the 2'-fluoro group, the 5-methyl group, and the N4-benzoyl protecting group. This document offers a comprehensive overview of its synthesis, emphasizing the causality behind experimental choices and providing detailed, field-proven protocols for researchers, chemists, and drug development professionals.
Introduction: The Strategic Design of a High-Value Nucleoside Analog
The therapeutic potential of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), was long hampered by their susceptibility to nuclease degradation and poor cellular uptake. The development of chemically modified nucleosides has been instrumental in overcoming these hurdles. The title compound, this compound, is not a random assortment of chemical moieties; it is an elegant example of rational design, where each component serves a distinct and vital purpose.
-
The 2'-Fluoro (2'-F) Modification: The introduction of a fluorine atom at the 2'-position of the sugar ring is a pivotal modification. Fluorine's high electronegativity significantly alters the sugar's electronic properties and conformation.[1] This modification locks the sugar pucker into a C3'-endo (RNA-like) conformation, which often increases the binding affinity of an oligonucleotide to its target RNA. Furthermore, the 2'-F group provides exceptional resistance to degradation by nucleases, thereby extending the in vivo half-life of the therapeutic.[1][2]
-
The 5-Methyl (5-Me) Group: Modification at the C5 position of pyrimidines is a well-established strategy for enhancing duplex stability. The substitution of cytosine with 5-methylcytosine can increase the melting temperature (Tm) of an oligonucleotide duplex.[3] This modification is also found naturally in DNA as an epigenetic mark, and its inclusion can influence interactions with cellular proteins and potentially mitigate certain innate immune responses.[4][5][6]
-
The N4-Benzoyl (N4-Bz) Protecting Group: The exocyclic amine of cytosine is nucleophilic and can participate in undesirable side reactions during the automated, solid-phase synthesis of oligonucleotides. The benzoyl group serves as a robust and essential protecting group, masking the N4-amine during the phosphoramidite coupling cycles.[3][7] It is reliably removed during the final deprotection step, typically with aqueous ammonia, to yield the native cytidine structure within the final oligonucleotide product.[3]
This guide will focus on the convergent synthesis of this molecule, a strategy that offers superior control over stereochemistry and allows for the modular assembly of complex nucleoside analogs.
Core Synthetic Philosophies: Convergent vs. Divergent Pathways
The synthesis of modified nucleosides generally follows one of two major strategies: divergent or convergent synthesis.[8]
-
Divergent Synthesis: This approach begins with a naturally occurring, pre-formed nucleoside (e.g., cytidine) which is then chemically altered through a series of reactions to introduce the desired modifications. While seemingly direct, this path can be fraught with challenges related to selectivity and protecting group manipulations.
-
Convergent Synthesis: This more flexible and often preferred strategy involves the independent synthesis of the modified sugar (the glycosyl donor) and the modified nucleobase.[8] These two fragments are then coupled in a key step known as glycosylation. This approach is particularly advantageous for installing modifications like the 2'-fluoro group, as it allows for precise stereochemical control at the sugar level before it is attached to the base.
For this compound, a convergent approach is the industry standard, ensuring high fidelity and yield of the desired stereoisomer.
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role of 2'-fluoro modification in nucleoside analogs
An In-depth Technical Guide: The Pivotal Role of 2'-Fluoro Modification in Nucleoside Analogs
Introduction
Nucleoside analogs represent a cornerstone of modern chemotherapy, forming the backbone of numerous antiviral and anticancer treatments.[1][2] These molecules function by mimicking natural nucleosides, the building blocks of DNA and RNA, thereby disrupting the replication of viral genomes or the proliferation of cancer cells. However, unmodified nucleoside analogs often suffer from significant limitations, including poor metabolic stability and suboptimal biological activity. A key strategy to overcome these hurdles is the chemical modification of the nucleoside scaffold, with the 2'-position of the ribose sugar emerging as a critical site for chemical engineering.[3]
Among the various modifications, the introduction of a fluorine atom at the 2'-position has proven to be a remarkably effective and versatile strategy. The 2'-fluoro (2'-F) modification imparts a unique combination of stereoelectronic and physicochemical properties that enhance the therapeutic profile of nucleoside analogs. Key advantages include significantly improved metabolic stability, a preference for biologically active conformations, and ultimately, enhanced potency against viral and cancer targets.[2][4]
This technical guide offers a comprehensive exploration of the 2'-fluoro modification for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing its influence, examine its application in leading therapeutic agents, and detail key experimental methodologies for its study and implementation.
Part 1: The Fundamental Impact of the 2'-Fluoro Moiety
The profound impact of the 2'-fluoro modification stems from the unique properties of the fluorine atom itself: its small size, which allows it to act as a bioisostere of both hydrogen and a hydroxyl group, and its extreme electronegativity, the highest of any element.[1][5] These characteristics synergize to fundamentally alter the structure and behavior of the nucleoside.
Stereoelectronic Control of Sugar Conformation
The furanose ring of a nucleoside is not planar; it exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (DNA-like) and C3'-endo (RNA-like) forms. The high electronegativity of the 2'-fluoro substituent strongly favors the C3'-endo conformation, which is characteristic of the A-form helices found in RNA.[6][7] This phenomenon, often termed "conformational preorganization," effectively locks the sugar into a shape that is often optimal for binding to target enzymes (like viral polymerases) or complementary nucleic acid strands.[8] This pre-set conformation reduces the entropic penalty of binding, contributing to higher affinity and biological activity.
Enhanced Glycosidic Bond Stability
The N-glycosidic bond, which links the nucleobase to the sugar, is a common site of metabolic breakdown by enzymes such as nucleases and phosphorylases. The powerful electron-withdrawing effect of the 2'-fluorine atom stabilizes this bond, making it significantly more resistant to both enzymatic and chemical (acidic) cleavage.[2][3][4] This increased stability translates directly to a longer biological half-life, allowing the drug to persist in the body and exert its therapeutic effect for an extended period.[6]
Modulation of Physicochemical Properties
Replacing the polar 2'-hydroxyl group with a fluorine atom increases the lipophilicity of the nucleoside analog.[2] This alteration can enhance the molecule's ability to cross cellular membranes, a critical step for reaching its intracellular target, thereby improving overall bioavailability and cellular uptake.[2]
Part 2: 2'-Fluoro Nucleosides in Action: Mechanisms and Applications
The strategic incorporation of a 2'-fluoro group has led to the development of highly successful drugs for a range of diseases. The mechanism of action is tailored to the specific therapeutic area.
Antiviral Agents
2'-Fluoro nucleoside analogs are potent inhibitors of viral replication. Their general mechanism involves a critical intracellular transformation.
-
Mechanism of Action : Once inside a host cell, the nucleoside analog is phosphorylated by host or viral kinases to its active triphosphate form.[9][10] This triphosphate metabolite then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by the viral polymerase (e.g., RNA-dependent RNA polymerase or reverse transcriptase).[4][11] Upon incorporation, one of two primary events occurs:
-
Chain Termination : The presence of the 2'-fluoro group, often in concert with other modifications like a 2'-C-methyl group, creates a steric clash that physically prevents the polymerase from adding the next nucleotide, thereby halting the replication of the viral genome.[4][12]
-
Polymerase Disruption : The modified nucleotide can disrupt the precise network of hydrogen bonds within the polymerase's active site, effectively stalling the enzyme and inhibiting replication.[4][5]
-
-
Case Study: Sofosbuvir (Hepatitis C) Sofosbuvir is a revolutionary antiviral drug for the treatment of Hepatitis C virus (HCV). It is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine analog.[4][10][13] This prodrug design facilitates delivery into hepatocytes, where it is converted to its active triphosphate form. This active metabolite acts as a chain terminator for the HCV NS5B polymerase, the essential enzyme for viral replication.[4][12] In HCV replicon assays, sofosbuvir demonstrates potent activity with EC50 values ranging from 0.014 µM to 0.11 µM across multiple genotypes.[4]
-
Case Study: Azvudine (HIV & COVID-19) Azvudine is a 2'-fluorinated nucleoside analog that has been approved for the treatment of HIV and COVID-19.[1][2][14] It exhibits a dual-target mechanism, providing a broader spectrum of antiviral activity.[2]
Anticancer Agents
In oncology, 2'-fluoro nucleosides target the rapid proliferation of cancer cells by disrupting DNA synthesis.
-
Mechanism of Action : Similar to antiviral agents, anticancer analogs are phosphorylated to their active triphosphate form within the cell. This metabolite is then incorporated into the DNA of dividing cancer cells.[9][15] This leads to a unique mechanism known as "masked chain termination," where after the analog is incorporated, DNA polymerase adds one more deoxynucleotide before synthesis is permanently blocked. This positioning makes the analog resistant to removal by the cell's proofreading exonuclease enzymes.[9] Furthermore, the diphosphate form of the analog can inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletes the natural nucleotide pool and creates a self-potentiating effect that enhances the incorporation of the drug.[9]
-
Case Study: Gemcitabine (dFdC) Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent for various solid tumors, including pancreatic, breast, and ovarian cancers.[3][15] Its efficacy is rooted in the dual mechanisms of masked chain termination and the inhibition of ribonucleotide reductase, leading to potent cytotoxic effects in malignant cells.[9][15]
Oligonucleotide Therapeutics (ASOs, siRNAs, Aptamers)
The 2'-fluoro modification is a cornerstone of modern oligonucleotide-based therapies, where synthetic strands of nucleic acids are used to modulate gene expression.
-
2'-F-RNA and 2'-F-ANA : Incorporating 2'-fluoro modifications into antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers confers several critical advantages:
-
Enhanced Nuclease Resistance : The modification protects the oligonucleotide from degradation by cellular nucleases, significantly extending its therapeutic half-life.[6][8][16]
-
High Binding Affinity : The C3'-endo conformation favored by 2'-F-RNA results in a higher melting temperature (Tm) when duplexed with a target RNA strand, indicating stronger and more stable binding.[6][7]
-
Evasion of Immune Recognition : Unmodified siRNAs can trigger an innate immune response. 2'-fluoro modifications can reduce this immunostimulatory effect.[6][7]
-
Recruitment of RNase H : For antisense applications, the degradation of the target mRNA is crucial. Hybrids formed between 2'-fluoro-arabinonucleic acid (FANA) and RNA are recognized as substrates by RNase H, an enzyme that cleaves the RNA strand of such duplexes, leading to effective gene silencing.[17][18][19]
-
-
Case Study: Macugen (Pegaptanib) Macugen is an FDA-approved aptamer—a structured oligonucleotide that binds to a specific protein target. It contains 2'-fluoro-modified pyrimidines and is used to treat age-related macular degeneration by antagonizing vascular endothelial growth factor (VEGF).[6]
Part 3: Experimental Workflows and Methodologies
The development and evaluation of 2'-fluoro nucleoside analogs rely on specialized chemical and biochemical workflows.
Synthesis of 2'-Fluoro Nucleoside Analogs
Two primary strategies are employed for the synthesis of these compounds.
-
Convergent Synthesis (N-Glycosylation) : This is the most common and versatile approach. It involves the chemical synthesis of a sugar moiety that already contains the 2'-fluoro modification. This fluorinated sugar is then coupled with a desired nucleobase in a condensation reaction to form the final nucleoside.[4]
-
Direct Fluorination : This method starts with a pre-formed nucleoside. A key intermediate, such as a 2,2'-anhydronucleoside, is treated with a fluorinating agent like hydrogen fluoride to directly install the fluorine atom at the 2'-position.[3][4]
Enzymatic Incorporation of 2'-Fluoro Nucleotides
To study the effects of 2'-F modifications within a nucleic acid strand (e.g., for aptamer or siRNA development), enzymatic synthesis is employed.
-
Challenge and Solution : Wild-type RNA polymerases, such as T7 RNA polymerase, are generally inefficient at incorporating nucleotides with modifications at the 2'-position.[16] To overcome this, researchers have developed engineered polymerases through site-directed mutagenesis. A notable example is the Y639F mutant of T7 RNA polymerase, which exhibits significantly enhanced ability to incorporate 2'-fluoro-modified nucleotides into a growing RNA chain.[16]
-
Detailed Protocol: In Vitro Transcription with Engineered T7 RNA Polymerase (Y639F)
-
Template Preparation : A double-stranded DNA template containing a T7 promoter sequence upstream of the desired RNA sequence is prepared via PCR or plasmid linearization.
-
Reaction Assembly : The transcription reaction is assembled on ice. A typical 20 µL reaction includes:
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
1-2 µg of DNA template
-
2 mM each of ATP, GTP, CTP
-
2 mM of 2'-fluoro-UTP (2'-F-UTP)
-
RNase Inhibitor (40 units)
-
Engineered T7 RNA Polymerase (Y639F mutant, 50 units)
-
-
Incubation : The reaction is incubated at 37°C for 2-4 hours.
-
Purification : The DNA template is degraded by adding DNase I and incubating for 15 minutes at 37°C. The resulting 2'-F modified RNA is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
Quantification : The concentration of the purified RNA is determined by UV spectrophotometry at 260 nm.
-
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spectroscopic data for 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
An In-depth Technical Guide to the Spectroscopic Characterization of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
This guide provides a comprehensive analysis of the core , a modified pyrimidine nucleoside analog of interest in oncological research and oligonucleotide synthesis.[1][2] As a molecule designed for specific biological and chemical applications, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles.
The narrative explains the causality behind experimental choices and data interpretation, grounding the analysis in established scientific principles to ensure a self-validating and trustworthy framework for its characterization.
Molecular Structure and Key Modifications
This compound is a structurally complex molecule designed for enhanced stability and specific binding properties. Understanding its constituent parts is crucial for interpreting its spectroscopic output.
-
Cytidine Core: The fundamental framework is a cytidine nucleoside.
-
2'-Fluoro (2'-F) Modification: An electronegative fluorine atom replaces the hydroxyl group at the 2' position of the ribose sugar. This modification significantly influences the sugar pucker conformation and provides resistance to enzymatic degradation.
-
N4-Benzoyl Group: The exocyclic amine at the N4 position of the cytosine base is protected by a benzoyl group. This is a common strategy in oligonucleotide synthesis to prevent side reactions during chain assembly.[2]
-
5-Methyl Group: A methyl group is added at the 5th position of the pyrimidine ring, a modification also found in natural DNA (5-methylcytosine) that plays a role in epigenetic regulation.[2]
These modifications collectively create a unique electronic and steric environment, which is reflected in the molecule's spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of this molecule in solution. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.
Expertise in Action: Why a Multi-NMR Approach?
Relying solely on ¹H NMR would be insufficient. The high density of protons in the sugar and aromatic regions would lead to significant signal overlap.
-
¹³C NMR provides a wider chemical shift range, allowing for the resolution of all carbon atoms.
-
¹⁹F NMR is exceptionally valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][4] It offers a clean spectral window, free from background signals, making it a highly specific probe for the local environment of the 2'-fluoro modification.[5][6]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like N-H).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are generally needed.[7] The chemical shifts are typically referenced to an external standard like CFCl₃.
Data Interpretation and Predicted Spectra
The following table summarizes the predicted chemical shifts (δ) for the key nuclei. These predictions are based on established values for similar nucleoside structures and the known electronic effects of the modifications.
Table 1: Predicted NMR Spectroscopic Data
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Rationale for Prediction |
| Pyrimidine Base | ||||
| H6 | ~8.0-8.3 | ~140-142 | - | Deshielded proton adjacent to nitrogen. |
| 5-CH₃ | ~1.8-2.0 | ~12-14 | - | Typical methyl group chemical shift on an aromatic ring. |
| C2 | - | ~155-157 | - | Carbonyl carbon in a pyrimidine ring. |
| C4 | - | ~162-164 | - | Carbon attached to the benzoylated nitrogen. |
| C5 | - | ~110-112 | - | Carbon bearing the methyl group. |
| C6 | - | ~140-142 | - | Corresponds to the H6 proton. |
| Ribose Sugar | ||||
| H1' | ~6.1-6.3 | ~88-90 | - | Anomeric proton, deshielded by the pyrimidine and oxygen. |
| H2' | ~5.2-5.4 | - | Significantly deshielded by the adjacent fluorine atom. | |
| H3' | ~4.3-4.5 | ~70-72 | - | Standard chemical shift for a sugar proton. |
| H4' | ~4.0-4.2 | ~85-87 | - | Adjacent to the ring oxygen. |
| H5', H5'' | ~3.7-3.9 | ~60-62 | - | Protons of the exocyclic CH₂OH group. |
| C1' | - | ~88-90 | - | Anomeric carbon. |
| C2' | - | - | Directly attached to fluorine, shows a large C-F coupling. | |
| C3' | - | - | Shows smaller two-bond C-F coupling. | |
| C4' | - | ~85-87 | - | |
| C5' | - | ~60-62 | - | |
| 2'-F | - | - | ~ -190 to -210 | The chemical shift is highly sensitive to the sugar pucker and local environment.[4] |
| N4-Benzoyl Group | ||||
| N-H | ~11.0-12.0 | - | - | Amide proton, often broad and solvent-dependent. |
| Ortho-H | ~7.8-8.0 | ~130-132 | - | Aromatic protons closest to the carbonyl group. |
| Meta-H | ~7.4-7.6 | ~128-130 | - | Standard aromatic region. |
| Para-H | ~7.5-7.7 | ~132-134 | - | |
| C=O | - | ~165-168 | - | Benzoyl carbonyl carbon. |
| C-ipso | - | ~133-135 | - | Carbon attached to the amide. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for modified nucleosides due to its soft ionization nature, which minimizes premature fragmentation and preserves the molecular ion.[8]
Expertise in Action: Why ESI-MS/MS?
A simple full-scan MS confirms the molecular mass. However, tandem MS (MS/MS) is required to validate the structure. By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that acts as a structural fingerprint.[9][10]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µM) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Full Scan MS: Acquire a full scan spectrum in positive ion mode to identify the protonated molecular ion. The expected m/z for C₁₇H₁₈FN₃O₅ is 363.12.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 364.1) in the first mass analyzer (Q1), induce fragmentation in the collision cell (q2), and analyze the resulting fragment ions in the third mass analyzer (Q3).
Data Interpretation and Predicted Fragmentation
The fragmentation of nucleosides is well-characterized.[11][12] The primary cleavage event is the breaking of the N-glycosidic bond between the sugar and the pyrimidine base.
Table 2: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Identity | Fragmentation Pathway |
| 364.1 | [M+H]⁺ | Protonated molecular ion |
| 242.1 | [BH₂]⁺ | Protonated base: N4-benzoyl-5-methylcytosine. Formed by cleavage of the N-glycosidic bond. |
| 122.1 | [Sugar]⁺ | Fluorinated deoxyribose fragment. |
| 105.1 | [Benzoyl]⁺ | Benzoyl cation fragment from the protecting group. |
The following diagram illustrates the primary fragmentation pathway.
Caption: Primary fragmentation of the protonated molecule in MS/MS.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool for confirming the presence of key structural motifs like carbonyl groups, N-H bonds, and aromatic rings.[13][14]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
Data Interpretation and Predicted Absorptions
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Amide N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (sugar) |
| 1700 - 1650 | C=O Stretch | Carbonyls (pyrimidine and benzoyl) |
| 1600 - 1450 | C=C Stretch | Aromatic rings (pyrimidine and benzoyl) |
| 1250 - 1050 | C-O Stretch | Sugar C-O bonds |
| 1100 - 1000 | C-F Stretch | Fluoro group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule and is primarily used to characterize the chromophoric systems—in this case, the pyrimidine and benzoyl rings.[15] The wavelength of maximum absorbance (λmax) is a key characteristic.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10-50 µM.
-
Data Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-400 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.
Data Interpretation and Predicted Absorbance
The UV spectrum is expected to be a composite of the absorbance from the N4-benzoyl-5-methylcytosine moiety. The benzoyl group will cause a significant red-shift (bathochromic shift) compared to unmodified cytidine. The λmax is expected to be in the range of 260-310 nm, with the exact value depending on the solvent used.[16][17]
Overall Spectroscopic Workflow
The comprehensive characterization of this compound follows a logical progression, using each technique to build upon the information provided by the last.
Caption: A logical workflow for the complete spectroscopic characterization of a modified nucleoside.
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Introduction: The Significance of Modified Nucleosides in Modern Therapeutics
An In-Depth Technical Guide to 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
This guide provides an in-depth exploration of this compound, a critical modified nucleoside analog. Tailored for researchers, chemists, and professionals in drug development, this document details its chemical properties, mechanism of action, and practical application in the synthesis of modified oligonucleotides for therapeutic and diagnostic purposes.
Nucleoside analogs are a cornerstone of modern medicine, forming the basis for numerous antiviral and anticancer therapies.[1][2] By introducing strategic chemical modifications to the natural structure of nucleosides, scientists can develop compounds with enhanced therapeutic properties, such as increased stability, improved cellular uptake, and specific biological activities.[3][4]
Among the most successful modifications is the introduction of a fluorine atom, particularly at the 2'-position of the ribose sugar.[4] This modification can dramatically increase the nucleoside's resistance to enzymatic degradation by nucleases and influence the sugar's conformation, which is vital for the biological activity of nucleic acids.[1][3]
This compound is a prime example of a multi-functional nucleoside analog designed for specific applications. It combines three key chemical modifications:
-
A 2'-fluoro group for enzymatic stability.
-
A 5-methyl group on the cytosine base, an epigenetic marker known to enhance the thermal stability of DNA/RNA duplexes.[5]
-
An N4-benzoyl group , which serves as a crucial protecting group during the chemical synthesis of oligonucleotides.[6]
This unique combination makes the molecule an invaluable building block for creating synthetic DNA and RNA strands with tailored properties for applications ranging from antisense therapeutics and RNA interference (RNAi) to diagnostic probes.
Core Compound Profile: Chemical and Physical Properties
The foundational data for this compound is summarized below. Understanding these properties is the first step in its effective application.
| Property | Value |
| CAS Number | 182495-81-4[7] |
| Molecular Formula | C₂₃H₂₂FN₃O₅ |
| Molecular Weight | 455.44 g/mol |
| Synonyms | N4-Benzoyl-2'-deoxy-2'-fluoro-5-methylcytidine |
| Primary Application | Building block for oligonucleotide synthesis[6] |
| Therapeutic Area | Potential antitumor and antiviral applications[7][8] |
Chemical Structure
The structural arrangement of its functional groups is key to its utility. The 5'-hydroxyl is the attachment point for the dimethoxytrityl (DMT) group in its phosphoramidite form, the 3'-hydroxyl is for phosphitylation, and the N4-benzoyl group prevents unwanted side reactions during synthesis.
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The Dawn of a New Era in Medicine: A Technical Guide to the Therapeutic Applications of Modified Pyrimidine Nucleosides
Foreword: The Architectural Elegance of Therapeutic Intervention
In the intricate dance of cellular life, pyrimidine nucleosides serve as fundamental building blocks of our genetic code. Their precise structure and function are paramount to the fidelity of DNA and RNA synthesis. It is this very essentiality that makes them a prime target for therapeutic intervention. By introducing subtle, yet profound, modifications to the pyrimidine scaffold, we can create powerful agents capable of disrupting pathological processes at their core. This guide is not merely a collection of protocols; it is an in-depth exploration of the scientific rationale, mechanistic underpinnings, and practical applications of modified pyrimidine nucleosides in the ongoing battle against viral diseases, cancer, and bacterial infections. We will journey from the foundational principles of nucleoside chemistry to the cutting-edge clinical applications, providing researchers, scientists, and drug development professionals with the knowledge to not only understand but also to innovate in this exciting field.
I. The Rationale for Modification: Hijacking Cellular Machinery
At the heart of the therapeutic efficacy of modified pyrimidine nucleosides lies a simple yet elegant strategy: deception. These synthetic analogs are designed to mimic their natural counterparts—cytidine, thymidine, and uridine—thereby gaining entry into the cell's metabolic pathways.[1][2] Once inside, they are phosphorylated by cellular kinases to their active triphosphate forms.[1][3] It is in this activated state that they unleash their therapeutic effects, primarily through two key mechanisms:
-
Chain Termination: Many modified nucleosides, once incorporated into a growing DNA or RNA strand by viral or cellular polymerases, act as chain terminators.[2][3] The structural modification, often at the 3'-position of the sugar moiety, prevents the formation of the subsequent phosphodiester bond, thereby halting nucleic acid elongation and, consequently, viral replication or cancer cell proliferation.[3]
-
Enzyme Inhibition: Modified nucleoside triphosphates can also act as competitive inhibitors of essential enzymes involved in nucleotide metabolism.[2][4] By binding to the active site of enzymes like reverse transcriptase or thymidylate synthase, they block the access of natural substrates, leading to a depletion of essential building blocks for DNA and RNA synthesis.[3][4]
The success of this strategy hinges on selectivity—the ability of the modified nucleoside to preferentially target viral or cancerous cells while minimizing toxicity to healthy host cells. This is often achieved by exploiting the differences in the substrate specificity of viral versus human polymerases or the elevated metabolic activity of cancer cells.[3]
II. Antiviral Applications: A Frontline Defense
Modified pyrimidine nucleosides have revolutionized the treatment of viral infections, forming the backbone of many antiviral therapies.
A. Halting HIV in its Tracks: The Story of Zidovudine (AZT)
Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first drug approved for the treatment of HIV.[5] Its mechanism of action is a classic example of chain termination.
Mechanism of Action:
-
Cellular Uptake and Phosphorylation: AZT is transported into host cells and sequentially phosphorylated by cellular kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).[3][6]
-
Competitive Inhibition of Reverse Transcriptase: HIV, a retrovirus, relies on the enzyme reverse transcriptase to convert its RNA genome into DNA.[3][5] AZT-TP competes with the natural substrate, thymidine triphosphate, for incorporation into the nascent viral DNA chain by reverse transcriptase.[3][7]
-
Chain Termination: Once incorporated, the 3'-azido group of AZT prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation.[1][3][6] This effectively halts the HIV replication cycle.[1][3] Zidovudine exhibits a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[3]
Experimental Protocol: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)
This protocol outlines a standard method for determining the antiviral efficacy of a modified pyrimidine nucleoside against a lytic virus.[8][9][10]
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., MDCK for influenza virus) to achieve a confluent monolayer.[9]
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus (e.g., 50-100 plaque-forming units per well) and allow for adsorption for 1-2 hours at 37°C.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in an overlay medium (e.g., containing 0.5% agarose or methylcellulose). After the adsorption period, remove the viral inoculum and add the compound-containing overlay to the wells in triplicate.[9]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).[11]
-
Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.[8]
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[8]
III. Anticancer Therapy: A Targeted Assault on Proliferation
The relentless proliferation of cancer cells makes them particularly vulnerable to agents that interfere with DNA synthesis. Modified pyrimidine nucleosides are a cornerstone of chemotherapy for various solid tumors and hematological malignancies.[4]
A. Disrupting DNA Synthesis: The Dual Action of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that exerts its anticancer effects through multiple mechanisms.[2]
Mechanism of Action:
-
Inhibition of Thymidylate Synthase: 5-FU is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[2][4] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate.[2][4][12] This complex inhibits the activity of TS, an enzyme crucial for the synthesis of thymidylate, a necessary precursor for DNA replication.[2][4][12] The presence of the fluorine atom at the C5 position prevents the methylation of dUMP to dTMP.[13]
-
Incorporation into DNA and RNA: Other metabolites of 5-FU, such as fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively. This incorporation leads to DNA damage and interferes with RNA processing and function, contributing to the cytotoxic effects of 5-FU.[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to determine the cytotoxic effects of a compound.[14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of the modified pyrimidine nucleoside in culture medium. Add the compound solutions to the wells and incubate for a defined period (e.g., 48 or 72 hours).[14][15]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14][15]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[14]
B. Gemcitabine: A Deoxycytidine Analog with Broad Antitumor Activity
Gemcitabine (2',2'-difluorodeoxycytidine) is another key pyrimidine nucleoside analog used in the treatment of various cancers, including pancreatic, lung, and breast cancer.
Mechanism of Action and Affected Signaling Pathways:
Gemcitabine's primary mechanism of action is the inhibition of DNA synthesis. After intracellular phosphorylation to its di- and triphosphate forms, it is incorporated into DNA, leading to chain termination. Additionally, gemcitabine diphosphate inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.
Beyond its direct effects on DNA, gemcitabine activates cellular stress response and checkpoint signaling pathways.[16][17][18] Treatment with gemcitabine can induce the activation of the PI3K/AKT and MAPK signaling pathways, which are involved in cell survival and proliferation.[19] The activation of these pathways can contribute to gemcitabine resistance.[19][20]
Experimental Protocol: In Vivo Antitumor Efficacy Assessment (Xenograft Model)
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds.[21][22][23][24]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[23]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.[22]
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the modified pyrimidine nucleoside via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[22]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group. The antitumor efficacy can be expressed as the percentage of tumor growth inhibition.
IV. Characterization and Analysis: Ensuring Purity and Identity
The synthesis of modified pyrimidine nucleosides requires rigorous characterization to confirm the structure and purity of the final compounds.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized nucleosides, confirming the modifications to the pyrimidine base or the sugar moiety.[25][26]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[25][26][27]
V. Quantitative Data Summary
The following tables summarize the in vitro activity of selected modified pyrimidine nucleosides against various cancer cell lines and viruses.
Table 1: Anticancer Activity of Modified Pyrimidine Nucleosides (IC50 values in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) | A549 (Lung) | Reference |
| 5-Fluorouracil | 5.83 | 3.21 | 7.35 | - | - | [28] |
| Gemcitabine | - | - | - | - | - | - |
| Compound 8 | 4.43 | 3.94 | 3.76 | - | - | [28] |
| Compound 21c | - | 60.9 µg/ml | - | - | - | [29] |
| Compound 21d | - | 58.2 µg/ml | - | 65.8 µg/ml | - | [29] |
| Compound 3d | 43.4 | - | - | - | - | [30] |
| Compound 4d | 39.0 | - | - | - | - | [30] |
| Compound 7 | 73.08 | - | - | - | 68.75 | [31] |
Table 2: Antiviral Activity of Modified Pyrimidine Nucleosides (EC50 values in µM)
| Compound | Herpes Simplex Virus | Vaccinia Virus | Influenza A (H1N1) | Coxsackievirus B3 | Flaviviruses | Reference |
| Arabinosylcytosine | Active | Active | - | - | - | [32] |
| 5-Fluorouridine | - | - | Active | - | - | [32] |
| Compound 2i | - | - | 57.5 | - | - | [33] |
| Compound 5i | - | - | 24.3 | - | - | [33] |
| Compound 11c | - | - | 29.2 | - | - | [33] |
| MK-0608 | - | - | - | - | 5-15 | [34] |
| Compound 7a | - | Potent | - | - | - | [35] |
| Compound 13 | - | Moderately Active | - | - | - | [35] |
VI. Visualizing the Mechanisms: Pathways and Workflows
Caption: Mechanism of action of Zidovudine (AZT) in inhibiting HIV replication.
Caption: Dual mechanism of action of 5-Fluorouracil (5-FU) in cancer cells.
Caption: Signaling pathways affected by Gemcitabine in cancer cells.
VII. Conclusion and Future Perspectives
Modified pyrimidine nucleosides represent a triumph of medicinal chemistry, demonstrating how a deep understanding of cellular biology can be leveraged to design highly effective therapeutic agents. From their pioneering role in antiviral therapy to their continued importance in oncology, these molecules have saved countless lives and improved the quality of life for many more. The journey, however, is far from over. The emergence of drug resistance and the need for therapies with improved safety profiles continue to drive innovation in this field. Future research will likely focus on the development of novel modifications to enhance selectivity and overcome resistance mechanisms, the exploration of new therapeutic areas, and the use of combination therapies to achieve synergistic effects. The architectural elegance of these small molecules holds immense promise for the future of medicine.
VIII. References
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understanding the stability of 2'-fluoro modified oligonucleotides
An In-depth Technical Guide to the Stability of 2'-Fluoro Modified Oligonucleotides
Introduction: The Quest for Oligonucleotide Stability
In the landscape of modern therapeutics and diagnostics, oligonucleotides represent a class of molecules with immense potential. From antisense therapies and siRNA-mediated gene silencing to the intricate folding of aptamers, the ability of these nucleic acid polymers to bind to specific targets with high fidelity is paramount. However, the therapeutic utility of unmodified oligonucleotides is often hampered by their inherent instability. The phosphodiester backbone is susceptible to degradation by cellular and serum nucleases, leading to a short half-life in vivo. This guide provides a deep dive into one of the most successful chemical modifications to overcome this challenge: the incorporation of 2'-fluoro (2'-F) moieties into the sugar backbone. We will explore the physicochemical principles conferring enhanced stability, methodologies for its characterization, and the profound implications for drug development.
The 2'-Fluoro Modification: A Subtle Change with Profound Impact
The 2'-fluoro modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom.[1] This seemingly minor alteration instigates a cascade of favorable stereoelectronic effects that fundamentally enhance the stability and binding affinity of the oligonucleotide.
Conformational Pre-organization: The A-Form Helix
The high electronegativity of the fluorine atom influences the sugar pucker, strongly favoring a C3'-endo conformation.[2] This conformational preference is characteristic of an A-form helical geometry, which is the native conformation of RNA duplexes. By "pre-organizing" the sugar into this A-form-like structure, the entropic penalty of duplex formation with a complementary RNA target is reduced, leading to a more thermodynamically stable interaction.[3][4]
Figure 1: The causal relationship between the 2'-fluoro modification and the adoption of an A-form helical geometry.
Enhanced Thermal Stability and Binding Affinity
A direct consequence of this conformational rigidity is a significant increase in the thermal stability of duplexes containing 2'-F modified oligonucleotides. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The incorporation of 2'-F modifications has been shown to increase the Tm of an RNA duplex by approximately 1-2°C per substitution.[1] In some cases, this increase can be as high as 2.5°C per modification.[5][6] This enhanced binding affinity is critical for the efficacy of antisense oligonucleotides and siRNAs, as it promotes more stable hybridization to the target mRNA.
Interestingly, detailed thermodynamic studies have revealed that the increased stability of 2'-F-RNA is primarily driven by a favorable enthalpy change (ΔH), rather than the expected entropic benefit from pre-organization.[4][7] This suggests that the 2'-fluoro modification also strengthens Watson-Crick hydrogen bonding and base stacking interactions.[4][8]
| Modification Type | Target Strand | ΔTm per Modification (°C) | Primary Application |
| 2'-Fluoro (2'-F) | RNA | +1.8 - 2.5 | siRNA, Antisense, Aptamers |
| 2'-O-Methyl (2'-OMe) | RNA | +1.3 | siRNA, Antisense |
| Unmodified RNA | RNA | +1.0 | (Baseline) |
| Unmodified DNA | RNA | (Reference) | Antisense |
Table 1: Comparative thermal stability of 2'-modified oligonucleotides hybridized to an RNA target. Data compiled from multiple sources.[9][6]
Superior Nuclease Resistance
Unmodified RNA is rapidly degraded by a variety of ribonucleases present in serum and within cells. The 2'-hydroxyl group is a key recognition element for many of these enzymes and participates in the mechanism of phosphodiester bond cleavage. Replacing this hydroxyl group with a fluorine atom renders the oligonucleotide significantly more resistant to nuclease degradation.[10][11]
For instance, a study demonstrated that an unmodified siRNA was completely degraded within 4 hours of incubation in serum, whereas a 2'-F-modified siRNA exhibited a half-life greater than 24 hours.[7] This extended half-life is a crucial attribute for therapeutic oligonucleotides, allowing for sustained target engagement in vivo. While 2'-F modification alone provides substantial protection, it is often used in combination with other modifications, such as phosphorothioate linkages, to achieve even greater stability.[2][11][12]
Experimental Validation of Stability
A cornerstone of developing modified oligonucleotides is the rigorous experimental validation of their enhanced stability. The following are standard protocols employed in our laboratories to characterize 2'-fluoro modified oligonucleotides.
Protocol 1: Thermal Melting (Tm) Analysis
This experiment determines the melting temperature of a duplex formed between a 2'-fluoro modified oligonucleotide and its complementary target.
Methodology:
-
Duplex Formation: Anneal the 2'-fluoro modified oligonucleotide with its complementary RNA or DNA target in a suitable buffer (e.g., phosphate-buffered saline).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex at 260 nm as the temperature is gradually increased.
-
Data Analysis: The Tm is determined as the temperature at which the hyperchromicity is at 50% of the maximum, corresponding to the midpoint of the melting curve.
Figure 2: Workflow for Thermal Melting (Tm) Analysis.
Protocol 2: Nuclease Resistance Assay in Serum
This assay evaluates the stability of a 2'-fluoro modified oligonucleotide in the presence of nucleases found in biological fluids.
Methodology:
-
Incubation: Incubate the 2'-fluoro modified oligonucleotide and an unmodified control in 50-90% human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction is quenched at each time point by adding a denaturing loading buffer and flash-freezing.
-
Analysis: The integrity of the oligonucleotide at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by staining (e.g., SYBR Gold). The percentage of intact oligonucleotide is quantified by densitometry.
| Oligonucleotide | Modification | Half-life in Serum (hours) |
| Control siRNA | Unmodified | < 4 |
| siRNA B | 2'-F at all pyrimidines | > 24 |
| Aptamer X | Unmodified | ~0.08 (5 min) |
| Aptamer Y (Macugen) | 2'-F modified | ~18 |
Table 2: Representative nuclease resistance data for 2'-fluoro modified oligonucleotides compared to their unmodified counterparts.[7][13]
Applications and Considerations
The enhanced stability and binding affinity of 2'-fluoro modified oligonucleotides have made them invaluable in various applications:
-
siRNAs: Fully 2'-modified oligonucleotide duplexes have shown improved in vitro potency and stability compared to unmodified siRNAs.[1] The modification is well-tolerated by the RISC machinery, leading to potent and persistent gene silencing.[7][14]
-
Aptamers: The increased nuclease resistance is critical for the development of therapeutic aptamers, which need to remain intact in circulation to reach their targets. The FDA-approved drug Macugen (Pegaptanib), an aptamer used to treat age-related macular degeneration, incorporates 2'-fluoro pyrimidines.[7][13]
-
Antisense Oligonucleotides: While beneficial for stability, the 2'-fluoro modification in an antisense oligonucleotide/RNA duplex does not typically support cleavage by RNase H.[9] For this reason, 2'-F modifications are often used in the "wings" of a "gapmer" antisense design, where a central DNA "gap" that is a substrate for RNase H is flanked by modified regions that provide nuclease resistance and high affinity.
Conclusion
The 2'-fluoro modification is a cornerstone of modern oligonucleotide chemistry. It provides a robust solution to the inherent instability of nucleic acids, offering a powerful combination of enhanced thermal stability, high binding affinity, and profound resistance to nuclease degradation. These properties are not merely incremental improvements but are often enabling for the development of effective oligonucleotide-based therapeutics and diagnostics. As we continue to push the boundaries of nucleic acid medicine, a deep understanding of the principles and applications of the 2'-fluoro modification remains essential for researchers, scientists, and drug development professionals alike.
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- 13. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oligonucleotides Incorporating 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of oligonucleotides incorporating the modified nucleoside, 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine. This document outlines the scientific rationale for utilizing 2'-fluoro modifications, details the necessary materials and reagents, and provides step-by-step protocols for automated solid-phase synthesis, deprotection, and purification. The causality behind critical experimental choices is explained to ensure both scientific integrity and successful experimental outcomes.
Introduction: The Significance of 2'-Fluoro Modified Oligonucleotides
Oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, represent a rapidly advancing frontier in medicine.[] A key challenge in the development of these therapies is the inherent instability of natural nucleic acids against nuclease degradation and the need for high binding affinity to their targets. Chemical modifications to the oligonucleotide structure are therefore essential to enhance their drug-like properties.
The 2'-fluoro modification of the ribose sugar is a cornerstone of modern oligonucleotide chemistry.[2] This modification offers a powerful combination of desirable attributes:
-
Enhanced Nuclease Resistance: The electronegative fluorine atom at the 2' position provides steric hindrance, significantly increasing the oligonucleotide's resistance to degradation by cellular nucleases.[]
-
Increased Thermal Stability and Binding Affinity: The 2'-fluoro group locks the sugar pucker into a C3'-endo conformation, which is characteristic of RNA. This pre-organized structure favors the formation of a stable A-form helix upon hybridization with a complementary RNA target, leading to a higher melting temperature (Tm).[3][4]
-
Reduced Immunostimulatory Effects: In some contexts, 2'-fluoro modifications can attenuate the innate immune response that can be triggered by unmodified oligonucleotides.[5]
The incorporation of 5-methylcytosine, in place of cytosine, further enhances thermal stability, with each substitution potentially increasing the Tm by approximately 1.3°C.[6] The combination of a 2'-fluoro and a 5-methyl modification on the cytidine nucleoside, as in this compound, therefore provides a synergistic enhancement of key therapeutic properties.
The Phosphoramidite Building Block: this compound 3'-CE Phosphoramidite
The successful incorporation of this modified nucleoside into a growing oligonucleotide chain relies on standard and highly efficient phosphoramidite chemistry.[7] The phosphoramidite monomer is the key reagent, featuring several critical protecting groups to ensure regioselective synthesis.
Caption: The automated oligonucleotide synthesis cycle.
Protocol:
-
Phosphoramidite Preparation: Under anhydrous conditions, allow the vial of this compound 3'-CE phosphoramidite to equilibrate to room temperature before opening. Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. [6]Install the vial on the synthesizer.
-
Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence. For the incorporation of the modified cytidine, no special steps are typically required in the synthesis cycle itself, as it behaves similarly to standard phosphoramidites.
-
Initiate Synthesis: Start the automated synthesis program. The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing chain using an acidic solution. [] * Coupling: The this compound phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group. [7]The coupling time should be optimized, but a standard time of 3 minutes is often sufficient. [9] * Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences). [7] * Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an iodine solution. [7]4. Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically removed by the synthesizer.
-
Table 1: Critical Parameters for Automated Synthesis
| Parameter | Recommended Condition | Rationale |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Ensures sufficient reagent for efficient coupling. [6] |
| Activator | 0.45 M Tetrazole | Provides rapid and complete activation of the phosphoramidite. [] |
| Coupling Time | 3 minutes | Balances high coupling efficiency with minimizing side reactions. [9] |
| Capping | Standard acetylation | Prevents the accumulation of failure sequences. [7] |
| Oxidation | Standard iodine solution | Stabilizes the internucleotide bond. [7] |
Post-Synthesis Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed. [6]The 2'-fluoro modification simplifies this process as there is no 2'-hydroxyl protecting group to remove, unlike in RNA synthesis. [3] Standard Deprotection (Ammonium Hydroxide):
This method is suitable for oligonucleotides with standard protecting groups like benzoyl (Bz). [3]
-
Transfer the CPG solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃). [3]3. Seal the vial tightly and heat at 55°C for 8-16 hours. [3]This single step cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Rinse the support with 0.5-1 mL of 50% acetonitrile/water and combine with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
Fast Deprotection (Aqueous Methylamine):
For more rapid deprotection, aqueous methylamine can be used. [11]
-
Transfer the CPG solid support to a screw-cap vial.
-
Add a solution of aqueous methylamine (e.g., 40%).
-
Incubate at 25°C to 45°C for approximately 30 minutes. [11]4. Cool the vial and transfer the supernatant to a new tube.
-
Dry the solution in a vacuum concentrator.
Purification
The crude deprotected oligonucleotide contains the full-length product as well as shorter, failure sequences. Purification is essential to obtain a product of high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method. [6] Protocol for RP-HPLC Purification:
-
Resuspend the dried crude oligonucleotide pellet in an appropriate volume of nuclease-free water.
-
Inject the sample onto a suitable RP-HPLC column.
-
Elute the oligonucleotide using a gradient of an ion-pairing agent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile at 260 nm. The full-length product is typically the most retained peak.
-
Collect the fractions corresponding to the main peak.
-
Combine the purified fractions and evaporate the solvent using a vacuum concentrator.
-
The final product should be characterized by mass spectrometry to confirm its identity and purity.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | Degraded phosphoramidite (hydrolysis); Insufficient activator; Inadequate coupling time | Use fresh, anhydrous phosphoramidite and acetonitrile. []Optimize activator concentration and coupling time. |
| Incomplete Deprotection | Insufficient deprotection time or temperature; Inappropriate deprotection reagent | Increase incubation time or temperature within recommended limits. [3]Ensure the correct deprotection strategy is used for the protecting groups present. |
| Presence of n-1 sequences | Inefficient capping | Check the efficacy of capping reagents and ensure proper delivery by the synthesizer. [7] |
| Base Modification | Harsh deprotection conditions | Use milder deprotection conditions, especially for sensitive modifications. [12] |
Conclusion
The incorporation of this compound into synthetic oligonucleotides is a robust and effective strategy for enhancing their therapeutic potential. By leveraging standard phosphoramidite chemistry and following the detailed protocols outlined in these application notes, researchers can reliably synthesize high-quality modified oligonucleotides. Careful attention to anhydrous conditions, proper deprotection, and rigorous purification will ensure the successful production of these valuable molecules for a wide range of research, diagnostic, and drug development applications.
References
- Benchchem. (n.d.). Application Notes & Protocols: Deprotection of 2'-Fluoro Modified Oligonucleotides.
-
Schmidt, S., Pein, C. D., Fritz, H. J., & Cech, D. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421–2426. Retrieved from [Link]
-
Gryaznov, S. M., & Chen, J. K. (1994). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 22(24), 5486–5491. Retrieved from [Link]
-
Current Protocols. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Retrieved from [Link]
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
-
Schmidt, S., Pein, C. D., Fritz, H. J., & Cech, D. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives.
- Benchchem. (n.d.). Application Note: Protocol for Incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine in Oligonucleotide Synthesis.
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
-
Schmidt, S., et al. (1992). Chemical synthesis of 2′-deoxyoligonucleotides containing 5-fluoro-2′-deoxycytidine. ResearchGate. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Gryaznov, S. M., et al. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. National Institutes of Health. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (2021). Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Shen, W., et al. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. PubMed. Retrieved from [Link]
-
Agbavwe, C., et al. (2011). Coupling efficiency vs. time of NPPOC-dT phosphoramidite. ResearchGate. Retrieved from [Link]
-
Kim, H. J., et al. (2018). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. PubMed. Retrieved from [Link]
-
Advent Bio. (n.d.). 5'-O-DMT-N4-Benzoyl-2'-Fluoro-2'-Deoxycytidine. Retrieved from [Link]
-
Bar-Yehuda, S., et al. (2017). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. National Institutes of Health. Retrieved from [Link]
Sources
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- 12. glenresearch.com [glenresearch.com]
Application Note: Enzymatic Incorporation of 2'-Fluoro-N4-benzoyl-5-methylcytidine into RNA for Enhanced Therapeutic Potential
Abstract
The strategic incorporation of modified nucleotides is a cornerstone of modern RNA therapeutics, enhancing stability, modulating immunogenicity, and improving efficacy. This document provides a comprehensive guide for the enzymatic incorporation of 2'-fluoro-N4-benzoyl-5-methylcytidine triphosphate into RNA transcripts using in vitro transcription. We will delve into the scientific principles underpinning this methodology, from the selection of polymerase to the critical post-transcriptional deprotection step. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of 2'-fluoro-modified RNA in their work.
Introduction: The Significance of 2'-Fluoro Modifications
The 2'-fluoro modification of ribonucleosides has emerged as a pivotal tool in the development of oligonucleotide therapeutics, including siRNAs, antisense oligonucleotides, and aptamers.[1] Substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom confers a unique set of advantageous properties. The primary benefit is a strong preference for the C3'-endo sugar pucker, a conformation characteristic of A-form helices found in RNA duplexes.[1] This "pre-organization" of the sugar moiety enhances the binding affinity of the modified oligonucleotide for its target RNA, leading to increased thermal stability (Tm).[1][2]
Furthermore, the 2'-fluoro modification provides significant resistance to nuclease degradation, a critical factor for in vivo applications where RNA molecules are susceptible to rapid enzymatic breakdown.[1][2] The incorporation of 2'-fluoro pyrimidines into RNA aptamers has been shown to increase their nuclease resistance and binding affinity for their targets.[2] For siRNA applications, this modification can lead to enhanced stability in plasma and a significant increase in the ability to down-regulate gene expression compared to unmodified siRNA.[2]
This guide focuses on the enzymatic incorporation of 2'-fluoro-N4-benzoyl-5-methylcytidine triphosphate. The 5-methylcytidine modification is known to reduce the immunogenicity of synthetic RNA by mitigating the activation of Toll-like receptors (TLRs).[3][4] The N4-benzoyl group serves as a protecting group for the exocyclic amine of cytidine during synthesis, preventing unwanted side reactions.[5] Following transcription, this protecting group must be removed to yield the final, functional RNA molecule.
Materials and Reagents
Successful incorporation of 2'-fluoro-N4-benzoyl-5-methylcytidine requires high-quality reagents and careful adherence to RNase-free techniques.
| Reagent | Supplier | Purpose |
| 2'-fluoro-N4-benzoyl-5-methylcytidine-5'-triphosphate | Commercially available | Modified nucleotide for incorporation |
| ATP, GTP, UTP (high purity) | Standard molecular biology supplier | Standard ribonucleotide triphosphates |
| T7 RNA Polymerase (or mutant variant, e.g., Y639F) | Commercial supplier (e.g., Promega, NEB) | Enzyme for in vitro transcription |
| DNA Template (linearized plasmid or PCR product) | User-generated | Template for RNA synthesis |
| Transcription Buffer (10X) | Supplied with polymerase or custom prepared | Provides optimal reaction conditions |
| RNase Inhibitor | Standard molecular biology supplier | Prevents RNA degradation |
| DNase I (RNase-free) | Standard molecular biology supplier | Removes DNA template post-transcription |
| Ammonium Hydroxide (30%) | ACS grade or higher | Deprotection of N4-benzoyl group |
| Triethylammonium acetate (TEAA) buffer | For HPLC purification | Mobile phase component |
| Acetonitrile (ACN), HPLC grade | For HPLC purification | Mobile phase component |
| Nuclease-free water | Standard molecular biology supplier | For all reaction setups and dilutions |
Experimental Workflow
The overall workflow for generating 2'-fluoro-modified RNA involves DNA template preparation, in vitro transcription, and subsequent purification and deprotection steps.
Figure 1: Overall experimental workflow.
Detailed Protocols
DNA Template Preparation
The quality of the DNA template is paramount for a successful in vitro transcription reaction. The template must contain a T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.[6]
Protocol:
-
Template Design: Design a linear DNA template (e.g., a PCR product or a linearized plasmid) containing the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') followed by the sequence to be transcribed. T7 RNA polymerase typically initiates transcription with a guanosine (G) nucleotide.[6]
-
PCR Amplification (if applicable):
-
Set up a standard PCR reaction using a high-fidelity DNA polymerase.
-
Use primers that incorporate the T7 promoter at the 5' end of the sense strand.
-
After amplification, purify the PCR product using a suitable kit to remove primers, dNTPs, and polymerase.
-
-
Plasmid Linearization (if applicable):
-
Digest the plasmid with a restriction enzyme that cuts immediately downstream of the desired RNA sequence to ensure run-off transcription.
-
Purify the linearized plasmid using a spin column or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Quantification and Quality Check:
-
Determine the concentration of the purified DNA template using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity and size of the template by running an aliquot on an agarose gel.
-
In Vitro Transcription
This protocol is for a standard 20 µL reaction. The reaction can be scaled up as needed. It is crucial to assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the transcription buffer.
Protocol:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, add the following components in the order listed at room temperature:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10X Transcription Buffer
-
2 µL 100 mM DTT
-
ATP, GTP, UTP (to a final concentration of 2 mM each)
-
2'-fluoro-N4-benzoyl-5-methylcytidine-5'-triphosphate (to a final concentration of 2 mM)
-
1 µg of purified DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase (or mutant variant)
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to higher levels of abortive transcripts.
-
DNase Treatment: After incubation, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to degrade the DNA template.
N4-Benzoyl Deprotection
The benzoyl protecting group must be removed to yield the final, functional RNA. This is typically achieved by treatment with ammonium hydroxide.[3][7]
Protocol:
-
Initial RNA Purification: Purify the transcribed RNA from the reaction mixture using a spin column-based RNA cleanup kit or by ethanol precipitation.
-
Ammonia Treatment:
-
Resuspend the purified RNA pellet in 100 µL of a 1:1 (v/v) solution of 30% ammonium hydroxide and ethanol.
-
Incubate at 55°C for 12-16 hours in a sealed tube. Caution: This step should be performed in a well-ventilated fume hood.
-
-
Removal of Ammonia: After incubation, cool the tube on ice and then evaporate the ammonium hydroxide and ethanol in a vacuum concentrator (e.g., SpeedVac).
-
Resuspension: Resuspend the deprotected RNA pellet in an appropriate volume of nuclease-free water.
Figure 2: Deprotection of N4-benzoyl group.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a real application.
Purification and Quality Control
Final purification is essential to remove abortive transcripts, residual salts, and other impurities. High-performance liquid chromatography (HPLC) is a recommended method for obtaining high-purity modified RNA.
HPLC Purification
| Parameter | Condition |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile |
| Gradient | A linear gradient of Mobile Phase B |
| Detection | UV at 260 nm |
Protocol:
-
Equilibrate the HPLC system with the starting mobile phase conditions.
-
Inject the deprotected RNA sample.
-
Run the appropriate gradient to separate the full-length product from shorter transcripts and impurities.
-
Collect the fractions corresponding to the major peak.
-
Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
Quality Control
-
Purity Analysis: Assess the purity of the final product by analytical HPLC.
-
Identity Confirmation: Confirm the molecular weight of the purified RNA using mass spectrometry (e.g., ESI-MS) to verify the incorporation of the 2'-fluoro-5-methylcytidine.
-
Quantification: Determine the final concentration of the purified RNA using UV spectrophotometry at 260 nm.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low RNA Yield | Inactive polymerase | Use fresh enzyme; ensure proper storage. |
| Poor quality DNA template | Re-purify and quantify the template. | |
| Suboptimal reaction conditions | Optimize nucleotide concentrations and incubation time. | |
| Incomplete Deprotection | Insufficient incubation time or temperature | Ensure the deprotection reaction is carried out for the full duration at the recommended temperature. |
| Old ammonium hydroxide solution | Use a fresh bottle of ammonium hydroxide. | |
| RNA Degradation | RNase contamination | Use RNase-free tips, tubes, and reagents. Wear gloves. |
| Multiple Peaks in HPLC | Abortive transcription products | Optimize the transcription reaction. Consider gel purification for very long transcripts. |
| Incomplete deprotection | Repeat the deprotection step. |
Conclusion
The enzymatic incorporation of 2'-fluoro-N4-benzoyl-5-methylcytidine offers a powerful strategy for generating highly stable and less immunogenic RNA molecules for therapeutic and research applications. The protocols outlined in this application note provide a robust framework for the successful synthesis, deprotection, and purification of these modified RNAs. Careful attention to reagent quality, RNase-free techniques, and post-transcriptional processing is critical for achieving high yields of pure, functional product.
References
-
Aurup, H., Williams, D. M., & Eckstein, F. (1992). 2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase. Biochemistry, 31(40), 9636–9641. [Link]
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1993). Oligo-2′-fluoro-2′-deoxynucleotide N3′→P5′ phosphoramidates: synthesis and properties. Nucleic Acids Research, 21(25), 5979–5985. [Link]
-
Pawlowska, R., Graczyk, A., Radzikowska-Cieciura, E., Wielgus, E., Madaj, R., & Chworos, A. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 9(8), 9348–9356. [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. The Glen Report, 4(12). Retrieved from [Link]
-
Rittichier, J. T., et al. (2022). In vitro transcription of guide RNAs and 5'-triphosphate removal. protocols.io. [Link]
-
Mandal, P. K., & Rossi, J. J. (2023). Incorporation of 5 methylcytidine alleviates innate immune response to self-amplifying RNA vaccine. bioRxiv. [Link]
-
Zhu, B., & He, C. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Nucleic Acids Research, 43(14), 7058–7068. [Link]
-
Chelliserrykattil, J., & Ellington, A. D. (2004). Evolution of a T7 RNA polymerase variant that transcribes 2'-O-methyl RNA. Nature Biotechnology, 22(9), 1155–1160. [Link]
-
Damha, M. J., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2273. [Link]
-
Hocek, M., et al. (2014). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. PLoS One, 9(3), e91859. [Link]
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- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
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using 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine in siRNA synthesis
Application Note & Protocol
Topic: Strategic Incorporation of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine for Next-Generation siRNA Synthesis
Audience: Researchers, scientists, and drug development professionals in the field of oligonucleotide therapeutics.
Abstract: The therapeutic utility of small interfering RNA (siRNA) is fundamentally linked to its chemical architecture. Unmodified siRNA faces significant hurdles in vivo, including rapid degradation by nucleases and potential activation of the innate immune system. Chemical modifications are therefore not merely advantageous but essential for progressing siRNA candidates into viable therapeutics. This guide provides an in-depth analysis and detailed protocols for the use of a key multifunctional monomer: this compound. We will dissect the strategic role of each chemical moiety—the 2'-fluoro group for stability, the 5-methyl group for thermal enhancement and immune modulation, and the N4-benzoyl group as a crucial safeguard during synthesis. This document serves as a comprehensive resource for researchers aiming to leverage this advanced building block to create highly stable, potent, and immunologically quiet siRNA constructs.
The Anatomy of a High-Performance Monomer
The design of this compound is a prime example of rational chemical engineering for therapeutic oligonucleotides. Each component is deliberately chosen to overcome a specific challenge in siRNA development.
The 2'-Fluoro (2'-F) Moiety: A Shield Against Nucleases and a Conformational Lock
The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom is one of the most impactful modifications in siRNA chemistry.[1]
-
Enhanced Nuclease Resistance: The 2'-F group provides steric hindrance that significantly protects the phosphodiester backbone from degradation by endo- and exonucleases present in serum and cellular environments.[2][3][4] While unmodified siRNA can be completely degraded within hours, 2'-F-modified siRNA can exhibit a half-life exceeding 24 hours in serum.[2][3]
-
Conformational Preorganization: Fluorine's high electronegativity locks the ribose sugar into a C3'-endo conformation, which is characteristic of the sugars in natural A-form RNA helices.[1][2][5] This preorganization minimizes the entropic penalty of duplex formation, leading to enhanced thermal stability.[6][7]
-
Increased Thermal Stability (Tm): The conformational benefits of the 2'-F group lead to a more stable siRNA duplex. Each incorporation of a 2'-F nucleotide can increase the duplex melting temperature (Tm), contributing to overall robustness.[2][5][8] Studies have shown that modifying all pyrimidine residues with 2'-F can increase the Tm by almost 15°C.[2][5]
-
Reduced Immunogenicity: Unmodified siRNAs can be recognized by innate immune receptors like Toll-like receptors (TLRs), triggering an unwanted inflammatory response. The 2'-F modification helps the siRNA evade this immune surveillance, resulting in a more immunologically silent therapeutic agent.[2][7]
The 5-Methyl Group: Fine-Tuning Stability and Biological Interactions
The addition of a methyl group at the C5 position of the cytosine base, creating 5-methylcytidine (m5C), offers subtle but significant advantages.
-
Increased Duplex Stability: 5-methylcytidine is a known stabilizing modification in nucleic acids.[9] Its incorporation into synthetic oligonucleotides can further enhance the thermal stability of the duplex, with each substitution potentially raising the Tm by approximately 1.3°C.[10] This effect complements the stability gained from the 2'-F modification.
-
Modulating Immune Response: In the context of synthetic RNA, modifications like 5-methylcytidine have been shown to reduce innate immune responses and increase the effectiveness of the RNA molecule, a principle that was foundational for mRNA vaccine development.[11]
-
Biological Relevance: m5C is a prevalent natural modification in various cellular RNAs, including tRNAs and rRNAs, where it plays a role in regulating RNA stability and function.[9][12] Its inclusion in synthetic siRNA can be seen as mimicking an endogenous modification, potentially improving its interaction with cellular machinery and reducing off-target effects.
The N4-Benzoyl (Bz) Group: A Critical Safeguard for Synthesis Fidelity
The N4-benzoyl group is not part of the final oligonucleotide; it is a temporary "protecting group" essential for the synthesis process.
-
Preventing Side Reactions: During automated solid-phase synthesis, the exocyclic amine of cytidine is reactive and can interfere with the phosphoramidite coupling step.[13][14] The benzoyl group masks this amine, ensuring that the coupling reaction proceeds only at the intended 5'-hydroxyl group, thus preventing branching and ensuring the correct sequence is assembled.[13][14]
-
Synthesis Compatibility: The benzoyl group is robust enough to withstand the multiple chemical cycles of oligonucleotide synthesis but can be removed under specific basic conditions during the final deprotection step.[14][15]
Summary of Advantages
The strategic combination of these three chemical features in a single monomer provides a powerful tool for siRNA design.
| Feature | Chemical Moiety | Key Advantage(s) |
| Nuclease Resistance | 2'-Fluoro | Dramatically increases siRNA half-life in biological fluids.[2][3] |
| Thermal Stability | 2'-Fluoro & 5-Methyl | Increases duplex Tm, enhancing overall robustness.[1][2][5][10] |
| Immune Evasion | 2'-Fluoro & 5-Methyl | Reduces activation of innate immune sensors (e.g., TLRs).[2][7][11] |
| RISC Compatibility | 2'-Fluoro | The modification is well-tolerated by the core RNAi machinery.[2] |
| Synthesis Fidelity | N4-Benzoyl | Prevents side reactions during phosphoramidite coupling.[13][14] |
Experimental Protocols
The successful incorporation of this compound requires adherence to standard solid-phase synthesis protocols, with special attention paid to the final deprotection step. All reagents should be anhydrous and handled under an inert atmosphere (e.g., argon) where specified.
Protocol 1: Automated Solid-Phase Synthesis
This protocol outlines a standard cycle on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The synthesis proceeds in the 3' to 5' direction on a solid support, such as Controlled Pore Glass (CPG).[16][17]
Caption: The four-step automated oligonucleotide synthesis cycle.
Steps:
-
Monomer Preparation: Allow the vial of this compound phosphoramidite to equilibrate to room temperature before opening. Dissolve in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M) and install on the synthesizer.
-
Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) group on the support-bound nucleotide is removed using a solution of 3% dichloroacetic acid (DCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling step.[10][18]
-
Coupling: The activated phosphoramidite monomer is delivered to the synthesis column and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10][18]
-
Capping: Any unreacted 5'-hydroxyl groups are irreversibly capped (typically by acetylation) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. This stabilizes the phosphate backbone.[10][18]
-
Iteration: The cycle is repeated until the full-length oligonucleotide is synthesized.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This step is critical for removing the N4-benzoyl protecting group and cleaving the siRNA from the solid support. The choice of reagent depends on the presence of other sensitive modifications and desired speed.
Caption: Decision workflow for post-synthesis cleavage and deprotection.
Method A: Standard Deprotection (Ammonium Hydroxide)
This is the most traditional and safest method for deprotecting benzoyl-protected cytidine.[13]
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of fresh, concentrated ammonium hydroxide (28-30% NH₃ in water).[19]
-
Seal the vial tightly to prevent ammonia leakage.
-
Incubate the vial at 55°C for 8-12 hours.[19] This step cleaves the oligo from the support and removes the benzoyl and phosphate protecting groups.
-
Allow the vial to cool completely to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of sterile, nuclease-free water or 50% acetonitrile and combine the wash with the supernatant.
-
Dry the solution in a vacuum concentrator. The resulting pellet is the crude siRNA.
Method B: "UltraFAST" Deprotection (AMA Reagent)
This method significantly reduces deprotection time but carries a critical risk when used with N4-benzoyl-cytidine.
CAUTION: This method can cause a transamination side reaction, where methylamine converts a fraction of N4-benzoyl-cytidine residues into N4-methyl-cytidine, an undesired modification.[13][19][20] If rapid deprotection is required, it is highly recommended to synthesize the oligonucleotide using acetyl-protected cytidine (Ac-dC), which does not undergo this side reaction.[15][19]
-
Prepare AMA Solution (in a fume hood): Mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[19] Prepare this solution fresh before use.
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the freshly prepared AMA solution.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.[19]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new tube, wash the support, and dry the combined solutions as described in Method A.
Protocol 3: Purification and Analysis
-
Quality Control: Verify the identity and purity of the final siRNA product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm that the molecular weight of the synthesized strand matches the theoretical mass.
-
Analytical HPLC or UPLC: Assess the purity of the final product.
-
Performance Data: The Impact of 2'-Fluoro Modification
The benefits of incorporating 2'-fluoro modifications are quantifiable and have been demonstrated in numerous studies.
| Parameter | Unmodified siRNA | 2'-Fluoro Modified siRNA | Reference |
| Duplex Tm (vs RNA target) | ~71.8 °C | ~86.2 °C | [22] |
| Serum Stability (t1/2) | < 4 hours | > 24 hours | [2] |
| In Vivo Potency (vs Unmodified) | Baseline | ~2x more potent | [3][22] |
| Immune Stimulation (IFNα) | Stimulatory | Non-stimulatory | [2] |
Data are representative and may vary based on sequence, pattern of modification, and experimental conditions.
Conclusion
This compound is a highly versatile and powerful building block for the synthesis of therapeutic-grade siRNA. By combining the nuclease resistance and conformational rigidity of the 2'-fluoro group with the added thermal stability and potential for immune silencing of the 5-methyl group, researchers can produce siRNA duplexes with superior drug-like properties. While the N4-benzoyl protecting group is essential for high-fidelity synthesis, careful consideration of the final deprotection protocol is paramount to preserving the integrity of the final product. The detailed protocols and scientific rationale provided herein equip researchers with the necessary knowledge to effectively utilize this advanced monomer in their drug development pipelines.
References
- A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis. Benchchem.
- Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides. (2011). Helvetica Chimica Acta.
-
Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs. (2010). Angewandte Chemie International Edition. Available at: [Link]
-
Advanced method for oligonucleotide deprotection. (2001). Nucleic Acids Research. Available at: [Link]
- 2' Fluoro RNA Modification. Bio-Synthesis Inc.
- Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis. Benchchem.
-
Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. (2024). Nucleic Acids Research. Available at: [Link]
- Technical Support Center: Deprotection of Benzoyl-Protected Cytidine in Oligonucleotide Synthesis. Benchchem.
- Application Note: Protocol for Incorporating N4-Benzoyl-5'-O-DMT-5-methylcytidine in Oligonucleotide Synthesis. Benchchem.
- Modified Phosphoramidites in RNAi Research. (2023). BroadPharm.
-
Unique Gene-Silencing and Structural Properties of 2 '-Fluoro-Modified siRNAs. (2010). ResearchGate. Available at: [Link]
-
Synthesis of folate-labeled siRNAs from a folate derivative phosphoramidite. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
- 2'-Fluoro-cytosine (2'-F-C) Oligo Modification. Gene Link.
- An In-depth Technical Guide to the N4-Benzoyl Protecting Group. Benchchem.
- Thermostability of Modified Oligonucleotide Duplexes. TriLink BioTechnologies.
- MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Glen Research.
-
Solid-phase synthesis of siRNA oligonucleotides. (2010). Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide. Benchchem.
-
Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. (2011). Nucleic Acids Research. Available at: [Link]
-
Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites. (2020). RSC Advances. Available at: [Link]
-
Synthesis Of Oligonucleotides. (2021). YouTube. Available at: [Link]
- 5-Methylcytidine modification increases self-amplifying RNA effectiveness. Jena Bioscience.
- 2'-Fluoro Modification Enhances RNA Duplex Stability and Maintains A-Form Conformation. Benchchem.
- Application Notes and Protocols for 2'-Fluoro Modified siRNA for In Vivo Gene Silencing. Benchchem.
-
Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017). Journal of Visualized Experiments. Available at: [Link]
- Comprehensive Protocol for Solid-Phase Oligonucleotide Synthesis: Workflow, Modifications, and Analytical Strategies. Alfa Chemistry.
- A Technical Guide to the Core Principles of Solid-Phase RNA Synthesis. Benchchem.
-
Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. (2022). Journal of the American Chemical Society. Available at: [Link]
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
-
5-methylcytosine in RNA: detection, enzymatic formation and biological functions. (2010). Nucleic Acids Research. Available at: [Link]
-
RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark. (2019). Briefings in Functional Genomics. Available at: [Link]
-
5-methylcytosine (m5C) RNA modification controls the innate immune response to virus infection by regulating type I interferons. (2022). Proceedings of the National Academy of Sciences. Available at: [Link]
-
Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine). (2022). Scientific Reports. Available at: [Link]
-
The Roles of Host 5-Methylcytosine RNA Methyltransferases during Viral Infections. (2020). International Journal of Molecular Sciences. Available at: [Link]
-
Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA). (2006). Nucleic Acids Research. Available at: [Link]
-
siRNAs containing 2 -fluorinated Northern-methanocarbacyclic (2 -F-NMC) nucleotides: in vitro and in vivo RNAi activity and inab. (2021). Nucleic Acids Research. Available at: [Link]
-
Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA). (2006). Semantic Scholar. Available at: [Link]
Sources
- 1. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis, gene silencing activity, thermal stability, and serum stability of siRNA containing four (S)-5′-C-aminopropyl-2′-O-methylnucleosides (A, adenosine; U, uridine; G, guanosine; and C, cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. trilinkbiotech.com [trilinkbiotech.com]
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- 11. 5-Methylcytidine modification increases self-amplifying RNA effectiveness - News Blog - Jena Bioscience [jenabioscience.com]
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- 20. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Modified Phosphoramidites in RNAi Research | BroadPharm [broadpharm.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Oligonucleotide Synthesis Utilizing 2'-Fluoro-N4-benzoyl-5-methylcytidine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Synergistic Modifications for Advanced Oligonucleotide Therapeutics
In the landscape of nucleic acid therapeutics, the strategic chemical modification of oligonucleotides is paramount to achieving desired pharmacological profiles. The 2'-fluoro-N4-benzoyl-5-methylcytidine phosphoramidite is a specialized building block designed to impart multiple beneficial properties to synthetic oligonucleotides in a single monomer incorporation. This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for the effective use of this powerful reagent in solid-phase oligonucleotide synthesis.
The incorporation of this phosphoramidite leverages a trifecta of modifications:
-
2'-Fluoro (2'-F) Modification: The substitution of the 2'-hydroxyl group with a fluorine atom locks the sugar pucker in a C3'-endo conformation, characteristic of RNA. This pre-organization of the sugar moiety enhances binding affinity (Tm) to complementary RNA targets and provides significant resistance to nuclease degradation, thereby increasing the in vivo half-life of the oligonucleotide.[1] The electronegativity of the fluorine atom also contributes to the stability of the glycosidic bond.
-
5-Methylcytidine (5-mC): This modification, a natural epigenetic mark in DNA, offers a distinct mechanism for enhancing thermal stability. The methyl group improves base-stacking interactions within the duplex, leading to a more stable helical structure.[] Each incorporation of 5-methylcytidine can increase the melting temperature (Tm) of a duplex, a critical factor for the potency of antisense oligonucleotides and siRNAs.
-
N4-Benzoyl (Bz) Protection: The exocyclic amine of cytidine is shielded by a benzoyl group to prevent unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis.[3] This protecting group is efficiently removed during the final deprotection step under standard basic conditions.
The combination of these features in a single phosphoramidite makes 2'-fluoro-N4-benzoyl-5-methylcytidine a valuable tool for the development of next-generation antisense oligonucleotides, siRNAs, and aptamers with enhanced stability, binding affinity, and biological activity.
Chemical Structure and Properties
The 2'-fluoro-N4-benzoyl-5-methylcytidine phosphoramidite is a complex molecule designed for seamless integration into the standard phosphoramidite synthesis cycle.
Caption: Chemical structure of the phosphoramidite monomer.
Data Presentation: Expected Impact of Modification
The incorporation of 2'-fluoro-5-methylcytidine into an oligonucleotide is expected to significantly enhance its thermal stability. The following table provides an estimated impact on melting temperature (Tm) based on empirical data for individual modifications.
| Modification | Change in Tm per Modification (ΔTm) | Rationale |
| 2'-Fluoro | +1.0 to 2.0 °C | The 2'-fluoro group induces a C3'-endo sugar pucker, pre-organizing the backbone for A-form duplexes, which are more stable. |
| 5-Methylcytidine | +0.5 to 1.5 °C | The methyl group enhances base stacking interactions within the duplex, contributing to increased stability.[] |
| Combined Effect | Synergistic Increase | The combined effect of both modifications is expected to be additive, leading to a substantial increase in the overall thermal stability of the oligonucleotide duplex. |
Note: The exact ΔTm will be sequence-dependent and influenced by the nature of the complementary strand (DNA or RNA).
Experimental Protocols
Phosphoramidite Preparation
Proper handling and preparation of the phosphoramidite are critical for achieving high coupling efficiencies.
Materials:
-
2'-fluoro-N4-benzoyl-5-methylcytidine phosphoramidite
-
Anhydrous acetonitrile (ACN)
-
Automated DNA/RNA synthesizer
Protocol:
-
Allow the vial containing the phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M to 0.15 M).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Install the vial on the appropriate port of the automated DNA/RNA synthesizer.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis follows the standard phosphoramidite cycle. The following diagram illustrates the workflow.
Caption: The four-step automated oligonucleotide synthesis cycle.
Recommended Parameters for 2'-fluoro-N4-benzoyl-5-methylcytidine Incorporation:
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) at a concentration of 0.25 M is recommended for efficient activation of sterically hindered phosphoramidites. 4,5-Dicyanoimidazole (DCI) can also be used.
-
Coupling Time: An extended coupling time of 3 to 5 minutes is advisable to ensure high coupling efficiency, which should exceed 98%.
-
Other Steps: Detritylation, capping, and oxidation steps can typically be performed using standard synthesizer protocols.
Post-Synthesis Cleavage and Deprotection
A two-step deprotection process is generally recommended to ensure the complete removal of all protecting groups.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) (for faster deprotection if other base-labile groups are compatible)
-
Heating block or oven
Protocol 1: Standard Deprotection (Ammonium Hydroxide)
This method is suitable for oligonucleotides containing standard benzoyl protecting groups.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 8-16 hours.[1] This single step achieves cleavage from the support and deprotection of the phosphate and base protecting groups.[1]
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Rinse the support with 0.5-1 mL of 50% acetonitrile/water and combine the rinse with the supernatant.[1]
-
Dry the combined solution in a vacuum concentrator. The resulting pellet contains the crude deprotected oligonucleotide.
Protocol 2: Rapid Deprotection (AMA)
This method significantly reduces deprotection time but requires that all other nucleobases have compatible "fast" deprotecting groups (e.g., Ac-C, iPr-Pac-G). Note: Using AMA with standard Bz-protected cytidine can lead to transamination side reactions.[3]
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of AMA solution.
-
Seal the vial tightly and heat at 65°C for 15-20 minutes.
-
Cool the vial to room temperature and process as described in steps 5-7 of Protocol 1.
The following workflow summarizes the post-synthesis process:
Caption: General workflow for post-synthesis processing.
Purification and Analysis
The crude deprotected oligonucleotide should be purified to remove truncated sequences and any remaining protecting groups.
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying oligonucleotides.
-
Analysis: The identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.
Conclusion
The 2'-fluoro-N4-benzoyl-5-methylcytidine phosphoramidite is a highly versatile building block for the synthesis of oligonucleotides with enhanced therapeutic potential. By combining the benefits of 2'-fluoro and 5-methyl modifications, researchers can develop oligonucleotides with superior nuclease resistance, increased thermal stability, and high binding affinity. The protocols outlined in this guide provide a robust framework for the successful incorporation of this modified nucleoside, enabling the advancement of oligonucleotide-based research and drug development.
References
-
Götte, M., et al. (1994). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 22(15), 3069–3075. [Link]
-
Gryaznov, S. M., et al. (1996). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 24(8), 1508–1514. [Link]
-
MySkinRecipes. (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine phosphoramidite. Retrieved January 6, 2026, from [Link]
-
Dantsu, Y., et al. (2021). Synthesis of 2′-Deoxy-2′-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. ChemistrySelect, 6(39), 10597–10600. [Link]
-
Varghese, R., & Sheng, J. (2021). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 26(16), 4995. [Link]
- Google Patents. (n.d.). Method of producing pure amidites and oligonucleotides.
-
Advent Bio. (n.d.). 2'-Fluoro-N4-Benzoyl-5'-O-DMT-2'-Deoxycytidine-3'-CE-Phosphoramidite. Retrieved January 6, 2026, from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved January 6, 2026, from [Link]
-
Tanpure, A. A., & Balasubramanian, S. (2017). Synthesis and Multiple Incorporations of 2'-O-Methyl-5-hydroxymethylcytidine, 5-Hydroxymethylcytidine and 5-Formylcytidine Monomers into RNA Oligonucleotides. Chembiochem, 18(22), 2236–2241. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved January 6, 2026, from [Link]
-
Technology Networks. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Retrieved January 6, 2026, from [Link]
-
Areterna LLC. (n.d.). 2'-Fluoro Phosphoramidites. Retrieved January 6, 2026, from [Link]
Sources
Application Notes & Protocols: Deprotection of N4-Benzoyl-5-methylcytidine Nucleosides
<_ _>
Introduction
In the synthesis of oligonucleotides and their analogues, the use of protecting groups is a fundamental strategy to ensure chemoselectivity and achieve high coupling efficiencies. The N4-benzoyl group is a robust and widely used protecting group for the exocyclic amine of cytidine and its derivatives, such as 5-methylcytidine.[1] This protection prevents unwanted side reactions during the phosphoramidite-based elongation cycle.[2] The final crucial step in obtaining the desired oligonucleotide is the quantitative removal of all protecting groups to unveil the native structure.
This technical guide provides a comprehensive overview of the deprotection protocols for N4-benzoyl-5-methylcytidine. We will delve into the mechanistic rationale behind different deprotection strategies, present detailed step-by-step protocols, and discuss troubleshooting and optimization to ensure the integrity of the final product.
Core Principles of Deprotection
The removal of the N4-benzoyl group is an acyl substitution reaction, specifically a hydrolysis or aminolysis of the amide bond. The reaction is base-catalyzed, with the rate and outcome being highly dependent on the nucleophile, temperature, and reaction time. The choice of deprotection agent is a critical decision that balances the speed of the reaction against potential side reactions.
Mechanistic Considerations
The primary mechanism involves the nucleophilic attack of a base (e.g., ammonia or methylamine) on the carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate which then collapses, releasing the exocyclic amine of the 5-methylcytidine and forming benzamide or N-methylbenzamide as a byproduct.
It is crucial to use fresh deprotection reagents, as the concentration of ammonia in aqueous solutions can decrease over time, leading to incomplete deprotection.[3]
Deprotection Protocols
Two primary methods are widely employed for the deprotection of N4-benzoyl-5-methylcytidine-containing oligonucleotides: the standard ammonium hydroxide method and the rapid AMA (Ammonium Hydroxide/Methylamine) method.
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
This is the most traditional and reliable method, particularly when seeking to avoid side reactions associated with stronger nucleophiles.[4] It is well-suited for syntheses where speed is not the primary concern.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
Fresh, concentrated aqueous ammonium hydroxide (28-33% NH₃ in water)[4]
-
2 mL screw-cap vials with pressure-tight seals
-
Nuclease-free water
-
50% Acetonitrile in water (optional, for washing)
Equipment:
-
Heating block or oven
-
Centrifugal evaporator (e.g., SpeedVac)
-
Microcentrifuge
Procedure:
-
Cleavage and Deprotection:
-
Place the column containing the synthesized oligonucleotide into a 2 mL screw-cap vial.[4]
-
Add 1.5 mL of fresh, concentrated ammonium hydroxide to the vial, ensuring the solid support is completely submerged.[4][5]
-
Seal the vial tightly. It is critical that the cap can withstand the pressure generated at elevated temperatures.[4]
-
Place the vial in a heating block or oven set to 55°C for 8-16 hours.[4][5] The extended incubation ensures the complete removal of the benzoyl group.
-
-
Oligonucleotide Recovery:
-
After incubation, allow the vial to cool completely to room temperature. This is important to prevent the violent release of ammonia gas upon opening.
-
Carefully open the vial in a fume hood and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.[5]
-
(Optional) Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant to maximize recovery.[5]
-
-
Work-up:
Protocol 2: Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine)
For high-throughput applications, a rapid deprotection protocol is often necessary. The use of AMA, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, significantly reduces deprotection times.[6]
Causality Behind Experimental Choices: Methylamine is a stronger nucleophile than ammonia, which accelerates the removal of the benzoyl group.[6] However, this increased reactivity comes with a critical caveat.
Potential Side Reaction: Transamination When using AMA with N4-benzoyl-protected cytidines (including 5-methylcytidine), a transamination side reaction can occur. Methylamine can attack the C4 position, leading to the formation of N4-methyl-5-methylcytidine.[3][6] This results in an undesired modification of the oligonucleotide sequence. This side reaction occurs at a level of around 5% when using Bz-dC.[7] For applications where sequence fidelity is paramount, it is highly recommended to use an acetyl-protected cytidine (Ac-dC) when employing AMA, as the acetyl group is removed much more rapidly, preventing the transamination reaction.[6][7]
Materials:
-
Synthesized oligonucleotide on solid support
-
Fresh, concentrated aqueous ammonium hydroxide (28-30%)
-
40% aqueous methylamine solution
-
2 mL screw-cap vials with pressure-tight seals
-
Nuclease-free water
Equipment:
-
Heating block
-
Centrifugal evaporator
-
Microcentrifuge
Procedure:
-
AMA Reagent Preparation:
-
In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[5] This solution should be prepared fresh for optimal reactivity.
-
-
Cleavage and Deprotection:
-
Oligonucleotide Recovery and Work-up:
-
Follow steps 2 and 3 from Protocol 1 (Oligonucleotide Recovery and Work-up).
-
Summary of Deprotection Conditions
| Reagent | Temperature | Time | Fidelity with N4-Benzoyl-5-methylcytidine | Key Considerations |
| Aqueous Ammonium Hydroxide | 55°C | 8-16 hours[4] | High | Standard, reliable method. Slower throughput. |
| AMA (Ammonia/Methylamine) | 65°C | 10-15 minutes[6] | Moderate | Rapid deprotection. Risk of N4-methyl-5-methylcytidine formation (~5%).[3][7] |
| Potassium Carbonate in Methanol | Room Temp. | ~4 hours[4] | Moderate | Generally used for UltraMILD protecting groups. May require extended times for Bz-dC.[4] |
Visualization of Deprotection Workflow
Caption: General workflow for cleavage and deprotection of synthesized oligonucleotides.[2]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient time or temperature.[5]2. Deprotection reagent was old or of poor quality.[3] | 1. Ensure recommended incubation times and temperatures are followed.2. Always use a fresh, unopened bottle of ammonium hydroxide or prepare AMA solution immediately before use. |
| Unexpected Mass Detected (M+14) | Formation of N4-methyl-5-methylcytidine during AMA deprotection.[3][6] | 1. For future syntheses, use N4-acetyl-5-methylcytidine phosphoramidite if AMA deprotection is required.[3]2. If using N4-benzoyl-5-methylcytidine, switch to the standard ammonium hydroxide deprotection protocol. |
| Low Oligonucleotide Yield | 1. Inefficient cleavage from the solid support.2. Loss during supernatant transfer. | 1. Ensure deprotection conditions are also adequate for cleavage from your specific solid support.2. Be careful during transfers. Consider an optional wash of the support to maximize recovery.[5] |
Validation and Quality Control
The completeness of the deprotection reaction should always be verified to ensure the quality of the final oligonucleotide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for monitoring deprotection. The protected oligonucleotide will have a longer retention time than the fully deprotected product due to the lipophilic benzoyl group. A complete reaction will show a single major peak corresponding to the final product.
-
Mass Spectrometry (MS): Confirms the identity of the deprotected oligonucleotide by verifying its molecular weight.[8] This is also critical for detecting side products like the N4-methylated species.
Mechanistic Diagram of Deprotection and Side Reaction
Caption: Deprotection pathways and potential side product formation.[3]
Conclusion
The deprotection of N4-benzoyl-5-methylcytidine is a critical final step in oligonucleotide synthesis that requires careful consideration of the chosen methodology. While the standard ammonium hydroxide protocol offers high fidelity, rapid methods using AMA provide a significant advantage for high-throughput workflows, albeit with a known risk of transamination. By understanding the chemical principles, adhering to detailed protocols, and employing rigorous analytical monitoring, researchers can ensure the synthesis of high-quality, sequence-pure oligonucleotides for their downstream applications.
References
- BenchChem. (2025). Technical Support Center: Deprotection of Benzoyl-Protected Cytidine in Oligonucleotide Synthesis. BenchChem.
- BenchChem. (2025). Application Notes: N4-Benzoyl-5'-O-DMT-5-methylcytidine in the Synthesis of Therapeutic RNAs. BenchChem.
- BenchChem. (2025). Preventing side product formation with N4-Benzoyl-5'-O-DMT-5-methylcytidine. BenchChem.
- BenchChem. (2025). Post-Synthesis Processing of Oligonucleotides with Benzoyl Protecting Groups: Application Notes and Protocols. BenchChem.
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Application Notes and Protocols for the HPLC Purification of Oligonucleotides Containing 2'-Fluoro-5-Methylcytidine
Abstract
The burgeoning field of oligonucleotide therapeutics demands manufacturing processes that yield exceptionally pure and well-characterized products. Chemical modifications, such as the incorporation of 2'-fluoro-5-methylcytidine, are critical for enhancing nuclease resistance and target affinity but introduce significant purification challenges.[1][2][3] This guide provides a detailed examination of the principles and practices for purifying these modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). We present optimized protocols for both Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) HPLC, offering researchers and process development scientists a robust framework for achieving high-purity oligonucleotides suitable for demanding therapeutic and diagnostic applications.
Introduction: The Purity Imperative for Modified Oligonucleotides
Synthetic oligonucleotides are at the forefront of modern medicine, serving as active pharmaceutical ingredients (APIs) in antisense, siRNA, and aptamer-based therapies.[4][5] The efficacy and safety of these drugs are inextricably linked to their purity. The solid-phase synthesis process, while efficient, inherently generates a heterogeneous mixture of the desired full-length product (FLP) and closely related impurities, such as truncated "n-1" or "n-2" failure sequences.[6][7][8][9]
The incorporation of modified nucleosides like 2'-fluoro-5-methylcytidine is a key strategy to improve the pharmacological properties of oligonucleotides. The 2'-fluoro modification enhances binding affinity to target RNA and provides significant resistance to nuclease degradation.[2][10] However, these modifications alter the physicochemical properties of the oligonucleotide, necessitating carefully optimized purification strategies to resolve the target molecule from a complex matrix of synthetic impurities.[5][11] This document serves as an in-depth technical guide to navigate these challenges.
The Chromatographic Workhorses: AEX vs. IP-RP HPLC
The purification of oligonucleotides is dominated by two powerful HPLC techniques: Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP). The choice between them is dictated by the specific separation challenge, the scale of purification, and the need for downstream analysis by mass spectrometry (MS).
Anion-Exchange (AEX) Chromatography: Separation by Charge
AEX chromatography separates oligonucleotides based on the net negative charge of their phosphodiester backbone.[12] The stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium).
-
Mechanism of Action : At a neutral or alkaline pH, the oligonucleotide backbone is negatively charged and binds to the stationary phase via electrostatic interactions. Elution is achieved by introducing a mobile phase with a continuously increasing salt concentration (a salt gradient).[13][14] Shorter sequences, having fewer phosphate groups and thus a lower net charge, elute first, followed by progressively longer oligonucleotides.[12][15]
-
Causality in AEX : This method is exceptionally powerful for separating based on length, making it ideal for removing shorter failure sequences. The use of high pH mobile phases (pH > 11) is often employed to disrupt hydrogen bonding and eliminate secondary structures, which can cause peak broadening and splitting.[9][16]
-
Limitations : The primary drawback of AEX is its incompatibility with mass spectrometry due to the high concentrations of non-volatile salts used for elution.[4][16] Therefore, a desalting step is mandatory post-purification.[12]
Ion-Pair Reversed-Phase (IP-RP) Chromatography: Separation by Hydrophobicity
IP-RP is the most widely used technique for high-resolution analysis and purification of oligonucleotides.[17][18] It separates molecules based on their hydrophobicity.
-
Mechanism of Action : The inherent polarity of the oligonucleotide's anionic backbone prevents its retention on a hydrophobic stationary phase (like C8 or C18).[3][4] To overcome this, an ion-pairing (IP) agent, typically a bulky alkylamine such as triethylamine (TEA), is added to the mobile phase.[8][17] The positively charged amine neutralizes the negative charges on the phosphate backbone, forming a more hydrophobic, neutral complex that can be retained and separated on the reversed-phase column.[4][13] Elution is accomplished by increasing the concentration of an organic solvent, such as acetonitrile.
-
Causality in IP-RP : The 2'-fluoro modification increases the overall hydrophobicity of the oligonucleotide compared to its native 2'-hydroxyl counterpart, leading to stronger retention on an RP column.[1][19][20] This technique provides excellent resolution and is highly sensitive to subtle changes in sequence and modifications. Crucially, by using volatile IP systems like triethylamine/hexafluoroisopropanol (TEA/HFIP), the mobile phase is compatible with ESI-MS, allowing for simultaneous purity assessment and identity confirmation.[21][22]
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for method development. Optimization of gradients and mobile phase composition is recommended for each specific oligonucleotide sequence.
Protocol 1: High-Resolution Purification by Anion-Exchange (AEX) HPLC
This protocol is designed to separate the full-length 2'-fluoro-5-methylcytidine oligonucleotide from shorter synthesis failure sequences.
Experimental Workflow for AEX Purification
Caption: Workflow for AEX purification of oligonucleotides.
Instrumentation and Consumables
| Parameter | Specification |
|---|---|
| HPLC System | Biocompatible UHPLC/HPLC system with a quaternary or binary pump. |
| Column | Strong anion-exchange column suitable for oligonucleotides (e.g., Thermo Scientific™ DNAPac™ PA200, Agilent PL-SAX). |
| Mobile Phase A | 20 mM Tris, 10 mM EDTA, pH 11.5 in HPLC-grade water. |
| Mobile Phase B | 20 mM Tris, 10 mM EDTA, 1.5 M NaClO₄, pH 11.5 in HPLC-grade water. |
| Sample Preparation | Dissolve crude, deprotected oligonucleotide in Mobile Phase A to a concentration of ~50-100 OD/mL. |
Chromatographic Method
| Step | Time (min) | % Mobile Phase B |
|---|---|---|
| Equilibration | 0.0 | 15 |
| Gradient Start | 1.0 | 15 |
| Gradient End | 21.0 | 65 |
| Column Wash | 21.1 | 100 |
| Re-equilibration | 25.1 | 15 |
| Parameter | Value |
| Flow Rate | 1.0 mL/min (for analytical scale, scale as appropriate). |
| Column Temp. | 60 °C (elevated temperature helps denature secondary structures).[5] |
| Detection | UV at 260 nm. |
| Injection Vol. | 10-50 µL (dependent on column size and loading capacity). |
Post-Purification Processing
-
Collect fractions corresponding to the main peak (full-length product).
-
Pool the relevant fractions.
-
Crucially, perform buffer exchange/desalting using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove the high concentration of non-volatile salt.[12]
-
Verify purity of the desalted product by analytical HPLC and/or Capillary Electrophoresis (CE).
Protocol 2: High-Purity Purification by Ion-Pair Reversed-Phase (IP-RP) HPLC-MS
This protocol is optimized for achieving the highest purity and allows for online mass spectrometric verification of the collected fractions.
Experimental Workflow for IP-RP Purification
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Application Notes and Protocols: A Guide to the Synthesis of Modified RNA Therapeutics
Introduction: The Dawn of RNA Therapeutics
The advent of messenger RNA (mRNA) therapeutics represents a paradigm shift in modern medicine. Unlike traditional small molecule drugs or protein-based biologics, mRNA therapies leverage the body's own cellular machinery to produce therapeutic proteins in situ. This technology has demonstrated remarkable potential in the rapid development of vaccines, as exemplified by the response to the COVID-19 pandemic, and holds immense promise for a wide array of applications, including cancer immunotherapy, protein replacement therapies, and gene editing.[1][2]
The efficacy and safety of these novel therapeutics are intrinsically linked to the quality of the synthetic mRNA molecule. The manufacturing process is a multi-step, intricate workflow designed to produce a stable, highly translatable, and non-immunogenic mRNA molecule. This application note provides a comprehensive overview of the experimental workflow for the synthesis of modified RNA therapeutics, detailing the scientific rationale behind each step and providing robust protocols for key processes.
The Blueprint of Therapeutic mRNA: Key Structural Features
A therapeutic mRNA molecule is meticulously designed to maximize protein expression and minimize unwanted immune responses. The core components include:
-
5' Cap: A modified guanosine nucleotide (7-methylguanosine, m7G) at the 5' end of the mRNA.[] This structure is crucial for ribosomal recruitment, initiating translation, and protecting the mRNA from degradation by 5' exonucleases.[][4] The cap structure can be further modified at the first and second nucleotides (Cap 1 and Cap 2 structures) to mimic endogenous mRNA and evade the innate immune system.[5][6]
-
5' Untranslated Region (UTR): A non-coding sequence that can influence translation efficiency.
-
Coding Sequence (CDS): The sequence that encodes the therapeutic protein of interest. Chemical modification of nucleotides within the CDS, such as the substitution of uridine with pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ), is a key strategy to reduce the immunogenicity of the mRNA and enhance its translational capacity.
-
3' Untranslated Region (UTR): A non-coding sequence that can impact mRNA stability and localization.
-
Poly(A) Tail: A long stretch of adenosine nucleotides at the 3' end.[7] The poly(A) tail is critical for mRNA stability and translational efficiency.[7]
The Synthetic Workflow: From DNA Template to Purified mRNA
The synthesis of modified RNA therapeutics is a sequential process that can be broadly divided into four key stages: 1) In Vitro Transcription (IVT), 2) Capping and Tailing, 3) Purification, and 4) Quality Control.
Figure 1: High-level overview of the mRNA synthesis workflow.
In Vitro Transcription (IVT): Generating the RNA Backbone
The journey begins with a linearized plasmid DNA template containing the gene of interest flanked by a bacteriophage promoter sequence (typically from T7, SP6, or T3).[] The IVT reaction is a cell-free system that utilizes a phage RNA polymerase to synthesize RNA copies from the DNA template.
Causality: The choice of polymerase is dictated by the promoter sequence in the DNA template. T7 RNA polymerase is widely used due to its high processivity and specificity.[] The reaction mixture contains the four standard nucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP) and, critically for therapeutic applications, modified NTPs such as pseudouridine-5'-triphosphate (ΨTP) or N1-methylpseudouridine-5'-triphosphate (m1ΨTP) to replace UTP. This incorporation of modified nucleotides is a cornerstone of modern RNA therapeutics, as it dampens the innate immune response and enhances protein translation.
Protocol: Standard In Vitro Transcription Reaction
-
Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-Free Water: to a final volume of 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP Solution (100 mM): 2 µL
-
GTP Solution (100 mM): 2 µL
-
CTP Solution (100 mM): 2 µL
-
m1ΨTP Solution (100 mM): 2 µL
-
Linearized DNA Template: 1 µg
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
| Component | Final Concentration | Purpose |
| Linearized DNA Template | 50 ng/µL | Provides the genetic blueprint for the mRNA. |
| T7 RNA Polymerase | Varies by manufacturer | Catalyzes the synthesis of RNA from the DNA template. |
| NTPs/Modified NTPs | 10 mM each | Building blocks for the nascent RNA chain. |
| 10X Reaction Buffer | 1X | Maintains optimal pH and ionic conditions for the polymerase. |
Table 1: Typical components of an in vitro transcription reaction.
Capping and Tailing: Engineering Stability and Translatability
The 5' cap is a critical modification that is essential for the efficient translation and stability of the mRNA molecule.[4] There are two primary strategies for capping synthetic mRNA: co-transcriptional capping and post-transcriptional (enzymatic) capping.
-
Co-transcriptional Capping: This method involves the inclusion of a cap analog, such as an anti-reverse cap analog (ARCA) or trinucleotide cap analogs like CleanCap®, directly in the IVT reaction.[6][8] The cap analog competes with GTP for incorporation at the 5' end of the nascent RNA transcript.[5] Co-transcriptional capping is a streamlined approach that can achieve high capping efficiencies (>95%) in a single reaction step.[][9]
-
Post-transcriptional (Enzymatic) Capping: In this two-step process, uncapped mRNA is first synthesized via IVT and then treated with capping enzymes.[5] The vaccinia capping enzyme (VCE) is a bifunctional enzyme that possesses both RNA triphosphatase and guanylyltransferase activities.[10] A subsequent methylation step using a 2'-O-methyltransferase is required to generate the more mature Cap 1 structure.[8] While this method offers greater control over the final cap structure, it involves additional enzymatic steps and purification.[5]
Figure 2: Comparison of co-transcriptional and post-transcriptional capping workflows.
The poly(A) tail is a long sequence of adenosine monophosphates at the 3' end of the mRNA that protects it from degradation and enhances translation.[7] While the poly(A) tail can be encoded in the DNA template, a more controlled and often preferred method is enzymatic tailing using E. coli Poly(A) Polymerase (E-PAP).[11][12]
Protocol: Enzymatic Poly(A) Tailing
-
Reaction Setup: In a nuclease-free tube, combine the following:
-
Purified, capped mRNA: up to 10 µg
-
10X E-PAP Reaction Buffer: 5 µL
-
ATP (10 mM): 5 µL
-
E. coli Poly(A) Polymerase: 2 µL
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
Incubation: Incubate at 37°C for 30-60 minutes. The length of the poly(A) tail can be modulated by adjusting the incubation time and enzyme concentration.[11]
-
Enzyme Inactivation: Stop the reaction by adding EDTA to a final concentration of 10 mM or by proceeding directly to a purification step.[11]
Purification: Isolating the Therapeutic Payload
Purification is a critical step to remove impurities from the IVT and enzymatic reactions, such as residual DNA template, enzymes, unincorporated nucleotides, and, importantly, double-stranded RNA (dsRNA) byproducts.[13] The presence of dsRNA can trigger an innate immune response, leading to adverse effects.[14][15] A variety of chromatography techniques are employed for mRNA purification.[16][17]
-
Affinity Chromatography: This method utilizes oligo(dT)-functionalized beads or monoliths to selectively capture the poly(A) tail of the full-length mRNA.[18] Impurities are washed away, and the purified mRNA is then eluted.[18]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge. The negatively charged phosphate backbone of RNA allows for its binding to a positively charged stationary phase.[19] A salt gradient is then used to elute the mRNA.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique can be used to remove smaller impurities like unincorporated nucleotides and enzymes.[20]
-
Tangential Flow Filtration (TFF): TFF is a scalable method used for buffer exchange and concentration of the purified mRNA.
| Purification Method | Principle of Separation | Key Impurities Removed |
| Affinity Chromatography (Oligo-dT) | Hybridization to poly(A) tail | DNA template, enzymes, uncapped mRNA, dsRNA |
| Ion-Exchange Chromatography | Charge | dsRNA, DNA-RNA hybrids, abortive transcripts |
| Size-Exclusion Chromatography | Size | Unincorporated NTPs, small RNA fragments, enzymes |
Table 2: Common mRNA purification techniques and their principles.
Quality Control: Ensuring Safety and Efficacy
Rigorous quality control (QC) is paramount to ensure the identity, purity, integrity, and potency of the final mRNA product. A suite of analytical techniques is employed to assess these critical quality attributes (CQAs).[21][]
-
Capillary Electrophoresis (CE): CE is a high-resolution technique used to assess the integrity and purity of the mRNA.[23][24] It can separate the full-length mRNA from shorter, truncated, or degraded fragments.[25][26]
-
High-Performance Liquid Chromatography (HPLC): Various HPLC methods, including ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography, are used to determine the purity of the mRNA and quantify impurities.[19][27][28][29]
-
Agarose Gel Electrophoresis: A simple and rapid method to visualize the size and integrity of the mRNA.
-
RNA Sequencing: Next-generation sequencing (NGS) and nanopore sequencing can be used to verify the exact sequence of the mRNA transcript.[21][30]
-
Mass Spectrometry (MS): LC-MS/MS can be used for oligonucleotide mapping to confirm the sequence and identify any modifications.[31]
-
Dot Blot/ELISA for dsRNA: These immunoassays use antibodies specific to dsRNA to detect and quantify this critical impurity.[14][15][32][33][34]
-
qPCR for Residual DNA: Quantitative PCR is used to measure the amount of residual DNA template.
-
In Vitro Translation: A cell-free translation system is used to confirm that the mRNA can be translated into the correct protein.
-
Cell-Based Potency Assays: The mRNA is transfected into cultured cells, and the expression of the therapeutic protein is quantified.[35] This assay provides a measure of the biological activity of the mRNA.[36][37][38]
| Quality Attribute | Analytical Method(s) |
| Integrity & Purity | Capillary Electrophoresis, HPLC, Agarose Gel Electrophoresis |
| Identity | RNA Sequencing, Mass Spectrometry |
| dsRNA Impurity | Dot Blot, ELISA |
| Residual DNA | qPCR |
| Potency | In Vitro Translation, Cell-Based Protein Expression Assays |
Table 3: Key quality control assays for therapeutic mRNA.
Formulation: Protecting and Delivering the Payload
To protect the fragile mRNA molecule from degradation and facilitate its delivery into target cells, it is encapsulated within a delivery vehicle. Lipid nanoparticles (LNPs) are the most common and clinically validated delivery system for mRNA therapeutics.[1][2][39][40] The LNP formulation process involves the rapid mixing of an ethanolic lipid solution with an aqueous solution of the mRNA, leading to the self-assembly of the LNPs.[41]
Figure 3: Schematic of Lipid Nanoparticle (LNP) formulation.
Conclusion: A New Era of Medicine
The synthesis of modified RNA therapeutics is a sophisticated and highly controlled process that demands a deep understanding of RNA biology, enzymology, and analytical chemistry. Each step in the workflow, from the design of the DNA template to the final LNP formulation, is critical for the production of a safe and effective therapeutic. As our understanding of RNA biology continues to grow, we can anticipate further innovations in the synthesis and modification of RNA, paving the way for a new generation of life-saving medicines.
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Application Note & Protocols: Leveraging 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine for High-Performance Antisense Oligonucleotide Development
Abstract
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of targeting the genetic basis of disease by modulating RNA function. The clinical success of ASOs is intrinsically linked to chemical modifications that enhance their drug-like properties, including binding affinity, nuclease resistance, and pharmacokinetic profiles. This guide provides a detailed examination of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine, a "second-generation" modified nucleoside phosphoramidite. We will dissect the strategic advantages conferred by each of its constituent modifications—the 2'-fluoro sugar, the 5-methylated base, and the N4-benzoyl protecting group—and provide comprehensive, field-proven protocols for its incorporation into high-efficacy antisense oligonucleotides.
Introduction: The Imperative for Chemical Modification in ASO Therapeutics
Unmodified DNA and RNA oligonucleotides are unsuitable for therapeutic use due to their rapid degradation by endogenous nucleases and suboptimal binding affinity to target messenger RNA (mRNA).[1][2] The field of oligonucleotide therapeutics has overcome these limitations through the systematic introduction of chemical modifications.[3][4] These modifications are designed to enhance stability, increase target affinity, and improve safety profiles.
Second-generation ASOs, which incorporate modifications like 2'-O-Methoxyethyl (2'-MOE) and 2'-Fluoro (2'-F), exhibit significantly improved pharmacological properties.[5] The phosphoramidite building block, This compound , is a sophisticated monomer that combines three key chemical features to optimize ASO performance, making it a cornerstone of modern ASO design.
Dissecting the Monomer: A Trifecta of Chemical Enhancements
The power of this building block lies in the synergistic contribution of its three core components: the sugar modification, the base modification, and the transient protecting groups essential for synthesis.
-
The 2'-Fluoro (2'-F) Sugar Modification: The replacement of the 2'-hydroxyl group with a highly electronegative fluorine atom is a cornerstone of second-generation ASO chemistry. This single substitution locks the sugar ring into a C3'-endo conformation, which is characteristic of RNA.[6][7] This pre-organization of the oligonucleotide backbone significantly increases its binding affinity for the complementary RNA target, resulting in a more stable duplex.[7][8] This enhanced affinity is quantifiable by an increase in the melting temperature (Tm) of approximately 2.5°C per 2'-F modification.[9] Furthermore, the 2'-F group provides substantial resistance to nuclease degradation, prolonging the oligonucleotide's half-life in biological systems.[1][10]
-
The 5-Methylcytidine (5-Me-C) Base Modification: The addition of a methyl group at the C5 position of cytosine is another strategic enhancement. Each substitution of cytosine with 5-methylcytosine can increase the thermal stability of the duplex, raising the Tm by approximately 1.3°C.[11] This modification enhances binding affinity without disrupting Watson-Crick base pairing.[11][12] In the context of therapeutic RNAs, 5-Me-C has also been shown to be important for reducing innate immunogenicity.[13]
-
Protecting Groups for Synthesis (N4-benzoyl & 5'-DMT): Controlled, stepwise chemical synthesis of oligonucleotides is enabled by the use of protecting groups. The dimethoxytrityl (DMT) group on the 5'-hydroxyl ensures that coupling occurs only at the intended position, while the N4-benzoyl group shields the exocyclic amine of the cytidine base from unwanted side reactions during the synthesis cycles.[11][12] These groups are quantitatively removed during the final deprotection steps to yield the final, functional oligonucleotide.
ASO Design Principles & Mechanism of Action
The RNase H "Gapmer" Strategy
The primary mechanism for many ASO drugs involves recruiting the endogenous enzyme RNase H1 to cleave the target mRNA, leading to gene silencing.[14][15] A critical design consideration is that while 2'-F modifications enhance affinity and stability, an oligonucleotide composed uniformly of 2'-F modified nucleotides will not support RNase H1 activity.[8][14]
The solution is the "gapmer" design. In this chimeric structure:
-
Wings: The ASO is flanked by sequences of 2'-F modified nucleotides (typically 3-5 bases on each end) that provide high binding affinity and protect the oligonucleotide from exonuclease degradation.
-
Gap: A central region of 8-10 standard DNA (or phosphorothioate DNA) nucleotides forms a DNA/RNA heteroduplex upon binding to the target mRNA. This "gap" is recognized as a substrate by RNase H1, which then cleaves the mRNA strand.[9][16][17]
Biophysical and Stability Data
The inclusion of 2'-F and other second-generation modifications provides a significant thermodynamic advantage over unmodified DNA ASOs.
| Modification Type | Typical ΔTm per Modification (vs. DNA/RNA) | Nuclease Resistance (with PS backbone) | RNase H1 Activity |
| DNA | Baseline | Low | Yes |
| 2'-O-Methyl (2'-OMe) | +1.5 °C | High | No |
| 2'-Fluoro (2'-F) | +2.5 °C | Very High | No |
| 2'-MOE | +2.5 °C | Very High | No |
| Locked Nucleic Acid (LNA) | +4 to +8 °C | Highest | No |
| Note: Data are representative and synthesized from multiple sources to illustrate relative effects.[1][9][18] |
Protocols for Synthesis, Purification, and Analysis
The following protocols outline the standard procedures for incorporating this compound 3'-CE phosphoramidite into a synthetic oligonucleotide using automated solid-phase synthesis.
Overall Synthesis Workflow
Solid-phase synthesis is a cyclical process performed on an automated synthesizer. Each cycle adds one nucleotide and consists of four chemical steps.
Protocol 1: Phosphoramidite Monomer Preparation
Rationale: Phosphoramidites are sensitive to moisture and oxidation. All handling must be performed under anhydrous conditions to ensure high coupling efficiency.
-
Equilibration: Allow the vial of lyophilized this compound phosphoramidite to warm to room temperature for at least 30 minutes before opening to prevent condensation.
-
Dissolution: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[11]
-
Installation: Install the vial onto the designated port of the automated DNA/RNA synthesizer.
Protocol 2: Automated Solid-Phase Synthesis
Rationale: This protocol uses standard phosphoramidite chemistry cycles. However, modified bases can be sterically bulkier, sometimes requiring longer reaction times for optimal results.
-
Program Synthesizer: Program the desired oligonucleotide sequence into the synthesizer software, specifying the port containing the modified cytidine monomer at the appropriate positions.
-
Initiate Synthesis: Begin the automated synthesis run. The instrument will perform the four-step cycle (Detritylation, Coupling, Capping, Oxidation/Sulfurization) for each monomer addition.
-
Expert Insight - Coupling Time: For modified phosphoramidites like 2'-F monomers, coupling efficiency can be improved by extending the coupling time.[19][20] Monitor the trityl cation release to assess coupling efficiency in real-time if the synthesizer is equipped.
| Step | Standard DNA Monomer | Recommended for 2'-F Monomer |
| Coupling Time | 60 - 180 seconds | 300 - 600 seconds |
Protocol 3: Cleavage and Deprotection
Rationale: This two-stage process releases the full-length oligonucleotide from the synthesis support and removes all remaining protecting groups from the bases and phosphate backbone.
-
Ammonia Cleavage: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add a solution of concentrated ammonium hydroxide and ethanol (e.g., 3:1 v/v).[20]
-
Incubation: Heat the sealed vial at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the support and removes the N4-benzoyl and cyanoethyl protecting groups.[11][20]
-
Evaporation: After cooling, carefully evaporate the ammonia/ethanol solution to dryness using a vacuum concentrator.
Protocol 4: Purification and Quality Control
Rationale: The crude synthesis product contains the full-length oligonucleotide (FLP) as well as failure sequences (n-1, n-2). Purification is essential to isolate the desired product for biological experiments.
-
Purification: Resuspend the dried crude product in an appropriate buffer. Purify the full-length oligonucleotide using High-Performance Liquid Chromatography (HPLC), typically ion-exchange or reverse-phase.[13][19]
-
Desalting: Desalt the purified oligonucleotide fraction using a size-exclusion column or equivalent method.
-
Quality Control:
-
Purity Analysis: Analyze the purified product by analytical HPLC to determine its purity.
-
Identity Confirmation: Confirm the molecular weight of the final product using mass spectrometry (e.g., LC-ESI-MS) to ensure it matches the theoretical mass.
-
In Vitro and In Vivo Evaluation Considerations
Once synthesized and purified, the ASO's activity must be validated.
-
In Vitro Analysis: Key experiments include assessing the ASO's ability to reduce target mRNA levels in cultured cells (measured by qPCR) and protein levels (measured by Western Blot or ELISA). Nuclease stability can be tested by incubating the ASO in serum or cell lysates over time.[2][21]
-
In Vivo Analysis: For preclinical development, ASOs are administered to animal models to evaluate efficacy, pharmacokinetics (distribution, metabolism, excretion), and toxicology.[21][22]
Safety and Toxicological Profile of 2'-F Modifications
While 2'-F modifications are crucial for efficacy, they are not without potential liabilities. Researchers must be aware that:
-
Protein Interactions: ASOs containing 2'-F modifications have been shown to interact with a class of nuclear proteins known as the Drosophila behavior/human splicing (DBHS) family (e.g., P54nrb, PSF).[23][24]
-
Potential for Toxicity: In some contexts, this interaction can lead to the rapid, proteasome-mediated degradation of these essential proteins, which can result in cytotoxicity and, particularly, hepatotoxicity in animal models.[25][26]
-
Safety Assessment: These potential off-target effects are independent of the ASO's sequence and are linked to the chemical modification itself. Therefore, rigorous preclinical safety and toxicology studies are mandatory to evaluate the therapeutic window for any 2'-F-containing ASO candidate.[27]
Conclusion
This compound is a highly versatile and powerful building block for the development of therapeutic antisense oligonucleotides. The 2'-fluoro and 5-methyl modifications work in concert to confer superior binding affinity and nuclease stability, which are essential for in vivo activity. When strategically incorporated into a gapmer design, this monomer enables the creation of ASOs that can effectively recruit RNase H1 for potent and specific gene silencing. While the potential for off-target protein interactions requires careful safety evaluation, the thoughtful application of this and other second-generation chemistries continues to drive the successful translation of antisense technology from the laboratory to the clinic.
References
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-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. PubMed. [Link]
- Viazovkina, E., et al. (2017). Solid-Phase Synthesis of 2′-Deoxy-2′-fluoro- β-D-Oligoarabinonucleotides (2′F-ANA)
- Benchchem. (n.d.). A Comparative Analysis of N4-Benzoyl-5'-O-DMT-5-methylcytidine Purity in Oligonucleotide Synthesis.
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. [Link]
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Damha, M. J., et al. (2001). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research. [Link]
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Watts, J. K., & Corey, D. R. (2012). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology. [Link]
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Prakash, T. P. (2007). 2'-Modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry. [Link]
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Janas, M. M., & Zlatev, I. (2022). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. [Link]
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Martin-Pintado, N., et al. (2007). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research. [Link]
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- Bio-Synthesis Inc. (n.d.). 2'-F-arabinonucleic acid (2'-F-ANA) Oligonucleotides.
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El-Koraie, A. F., et al. (2003). 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Nucleic Acids Research. [Link]
- Lee, J., & Lee, K. (2021). Drug Discovery Perspectives of Antisense Oligonucleotides. Molecules and Cells.
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Shen, W., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research. [Link]
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Shen, W., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. PubMed Central. [Link]
- Prakash, T. P., et al. (2014). Evaluation of the Effect of 2'-O-Methyl, Fluoro Hexitol, Bicyclo and Morpholino Nucleic Acid Modifications on Potency of GalNAc Conjugated Antisense Oligonucleotides in Mice.
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Ferguson, M., et al. (2019). Safety evaluation of 2'-deoxy-2'-fluoro nucleotides in GalNAc-siRNA conjugates. Nucleic Acids Research. [Link]
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Gunjal, A. D., & Singh, Y. (2019). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Molecules. [Link]
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Crooke, S. T., et al. (2020). Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research. [Link]
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Gorska-Poczopko, J., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. Analyst. [Link]
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- Gorska-Poczopko, J., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides -a review.
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Liang, X. H., et al. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. Nucleic Acids Research. [Link]
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Application Notes and Protocols for Solid-Phase Synthesis with 2'-Fluoro Modified Cytidine Amidites
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The incorporation of 2'-deoxy-2'-fluoro-cytidine (2'-F-C) into oligonucleotides represents a cornerstone modification in the development of therapeutic and diagnostic nucleic acids. This modification imparts desirable drug-like properties, including enhanced nuclease resistance and increased thermal stability of duplexes with target strands.[1][2] This document provides a comprehensive guide to the solid-phase synthesis of oligonucleotides containing 2'-F-C phosphoramidites. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for synthesis and deprotection, and offer insights into the characterization and application of these modified oligonucleotides. Our aim is to equip researchers with the necessary knowledge to successfully synthesize and utilize 2'-F-C modified oligonucleotides in their research and development endeavors.
Introduction: The Significance of 2'-Fluoro Modifications
The 2'-position of the ribose sugar is a critical determinant of the structural and functional properties of nucleic acids. The presence of a 2'-hydroxyl group in RNA, for instance, makes it susceptible to enzymatic degradation. Chemical modifications at this position can profoundly alter the characteristics of an oligonucleotide. The 2'-fluoro modification, in particular, has emerged as a highly valuable tool in the design of antisense oligonucleotides, siRNAs, and aptamers.[1][]
The fluorine atom at the 2'-position locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices, similar to natural RNA.[1][4] This pre-organization of the sugar conformation leads to several key advantages:
-
Enhanced Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit a higher melting temperature (Tm) when hybridized to complementary RNA or DNA strands.[4][5] This increased affinity can lead to more potent biological activity.
-
Increased Nuclease Resistance: The 2'-fluoro group provides steric hindrance, making the phosphodiester backbone less susceptible to cleavage by endo- and exonucleases.[6][7] This increased stability is crucial for in vivo applications where oligonucleotides are exposed to a nuclease-rich environment.
-
Favorable Biological Activity: In the context of RNA interference, 2'-fluoro modifications are well-tolerated and can enhance the activity and stability of siRNAs.[] For antisense applications, chimeric oligonucleotides containing a central DNA gap flanked by 2'-fluoro-modified wings can effectively elicit RNase H-mediated cleavage of the target RNA.[6]
This guide will focus specifically on the practical aspects of incorporating 2'-fluoro modified cytidine phosphoramidites into synthetic oligonucleotides using standard automated solid-phase synthesis techniques.
The Chemistry of 2'-Fluoro Cytidine Incorporation
The solid-phase synthesis of oligonucleotides is a cyclical process involving four key chemical steps: deblocking, coupling, capping, and oxidation.[9][10] The incorporation of a 2'-fluoro modified cytidine phosphoramidite follows this same fundamental cycle, with some key considerations for optimal efficiency.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
The coupling step is the most critical for the successful incorporation of the 2'-fluoro cytidine monomer. This reaction involves the activation of the phosphoramidite by an activator, typically a weak acid like tetrazole or its derivatives, followed by nucleophilic attack from the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[][12]
Materials and Reagents
For the successful synthesis of 2'-fluoro modified oligonucleotides, high-quality reagents are paramount.
| Reagent | Supplier Recommendation | Purity/Concentration | Storage |
| 2'-Fluoro-Cytidine Phosphoramidite | Reputable Supplier | >98% | -20°C, under Argon |
| DNA/RNA Phosphoramidites | Standard Supplier | >98% | -20°C, under Argon |
| Activator (e.g., ETT, DCI) | Standard Supplier | 0.25 - 0.5 M in Acetonitrile | Room Temperature, under Argon |
| Capping Reagents (Cap A and Cap B) | Standard Supplier | Standard Concentrations | Room Temperature |
| Oxidizing Reagent (Iodine solution) | Standard Supplier | 0.02 - 0.1 M in THF/Pyridine/Water | Room Temperature |
| Deblocking Reagent (Trichloroacetic Acid) | Standard Supplier | 3% in Dichloromethane | Room Temperature |
| Anhydrous Acetonitrile | Standard Supplier | <30 ppm water | Room Temperature, under Argon |
| Cleavage and Deprotection Reagent (e.g., NH4OH) | Standard Supplier | Concentrated (28-30%) | Room Temperature |
| Solid Support (e.g., CPG) | Standard Supplier | Pre-loaded with desired first base | Room Temperature |
Detailed Protocols
Pre-Synthesis Preparation
-
Phosphoramidite Preparation: Dissolve the 2'-fluoro-cytidine phosphoramidite and any other required amidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solvent is of high quality with low water content.
-
Reagent Priming: Prime all reagent lines on the automated DNA/RNA synthesizer to ensure fresh reagents are delivered to the synthesis column.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, ensuring the correct base position for the 2'-fluoro-cytidine incorporation is specified.
Automated Solid-Phase Synthesis Cycle
The following table outlines a typical synthesis cycle for incorporating a 2'-fluoro modified cytidine. Note that the coupling time is extended compared to standard DNA amidites to ensure high coupling efficiency.
| Step | Reagent/Solvent | Wait Time (Typical) | Purpose |
| Deblocking | 3% TCA in DCM | 60 - 120 seconds | Removes the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl group.[13] |
| Coupling | 2'-F-C Phosphoramidite + Activator (e.g., ETT) | 180 - 300 seconds | Couples the 2'-fluoro-cytidine phosphoramidite to the free 5'-hydroxyl group.[14] |
| Capping | Capping Reagents A and B | 30 - 60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.[9] |
| Oxidation | Iodine Solution | 30 - 60 seconds | Oxidizes the unstable phosphite triester linkage to a more stable phosphate triester.[13] |
A Note on Coupling Time: 2'-modified phosphoramidites, including 2'-fluoro amidites, can exhibit slightly slower coupling kinetics compared to standard DNA phosphoramidites due to steric hindrance near the reaction center. Extending the coupling time is a crucial step to ensure near-quantitative coupling efficiency (>99%).
Figure 2: Simplified workflow of a single synthesis cycle for 2'-F-C incorporation.
Post-Synthesis: Cleavage and Deprotection
The cleavage of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and phosphate backbone is a critical final step. For oligonucleotides containing only 2'-fluoro and DNA bases, a single deprotection step is usually sufficient.
Standard Deprotection Protocol (Ammonium Hydroxide):
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30% NH₃).
-
Seal the vial tightly and heat at 55°C for 8-16 hours. This single step achieves cleavage from the support and deprotection of the phosphate and base protecting groups.[1]
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Rinse the support with 0.5-1 mL of 50% acetonitrile/water and combine the rinse with the supernatant.
-
Dry the combined solution in a vacuum concentrator. The resulting pellet contains the crude deprotected oligonucleotide, ready for purification.[1]
Important Consideration: If your oligonucleotide also contains standard RNA monomers, a two-step deprotection protocol is necessary to remove the 2'-hydroxyl protecting groups (e.g., TBDMS). This typically involves an initial treatment with a fluoride reagent like triethylamine trihydrofluoride (TEA·3HF) after the ammonia deprotection.[15]
Characterization of 2'-Fluoro Modified Oligonucleotides
After synthesis and purification (typically by HPLC or PAGE), it is essential to characterize the final product to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the gold standard for confirming the molecular weight of the synthesized oligonucleotide, thereby verifying the correct incorporation of the 2'-fluoro-cytidine monomer.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product.
-
UV Spectrophotometry: Measuring the absorbance at 260 nm allows for the quantification of the oligonucleotide concentration.
-
Thermal Denaturation (Melting Temperature Analysis): Measuring the Tm of the modified oligonucleotide hybridized to its complementary strand can confirm the stabilizing effect of the 2'-fluoro modification.[16]
| Property | Expected Outcome with 2'-F-C Modification |
| Molecular Weight | Increased by the mass difference between 2'-fluoro-cytidine and standard cytidine. |
| Purity (HPLC) | A single major peak corresponding to the full-length product. |
| Melting Temperature (Tm) | Increased Tm compared to an unmodified oligonucleotide of the same sequence.[4] |
| Nuclease Resistance | Increased stability in the presence of nucleases compared to an unmodified oligo.[6] |
Conclusion and Future Perspectives
The solid-phase synthesis of oligonucleotides containing 2'-fluoro modified cytidine is a robust and reliable method for producing high-quality modified nucleic acids for a wide range of research and therapeutic applications. By understanding the key chemical principles and optimizing the synthesis and deprotection protocols as outlined in this guide, researchers can confidently incorporate this valuable modification into their oligonucleotide designs. The continued development of novel phosphoramidite chemistry and purification techniques will further enhance the accessibility and utility of 2'-fluoro modified oligonucleotides in the ever-expanding field of nucleic acid therapeutics and diagnostics.
References
-
Dahl, B. H., Nielsen, J., & Dahl, O. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831–841. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Pallan, P. S., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482–3495. Retrieved from [Link]
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Catalysts. (n.d.). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Retrieved from [Link]
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IU Indianapolis ScholarWorks. (n.d.). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Retrieved from [Link]
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Pallan, P. S., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482–3495. Retrieved from [Link]
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Synoligo. (2025). Nuclease Resistance Modifications. Retrieved from [Link]
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Shen, L., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(10), 4776–4788. Retrieved from [Link]
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Glen Research. (n.d.). 2'-FLUORO-RNA Monomers. Retrieved from [Link]
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Damha, M. J., et al. (1998). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Journal of the American Chemical Society, 120(49), 12976–12977. Retrieved from [Link]
-
Watts, J. K., & Damha, M. J. (2008). The chemical evolution of oligonucleotide therapies of clinical utility. PMC. Retrieved from [Link]
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Altenbacher, G., et al. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. PMC. Retrieved from [Link]
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Oxford Academic. (n.d.). 2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]
-
Manoharan, M., et al. (2011). 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. ACS Chemical Biology, 6(10), 1059–1063. Retrieved from [Link]
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SciSpace. (2017). Solid-Phase Synthesis of 2′-Deoxy-2′-fluoro- β-D-Oligoarabinonucleotides (2′F-ANA) and Their Phosphorothioate Derivatives. Retrieved from [Link]
-
Glen Research. (n.d.). 2'-F-G-CE Phosphoramidite. Retrieved from [Link]
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MDPI. (n.d.). An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to the Analytical Characterization of Fluorinated Nucleosides
Introduction: The Fluorine Advantage in Nucleoside Drug Development
The strategic incorporation of fluorine into nucleoside scaffolds represents one of the most successful strategies in modern medicinal chemistry. Fluorine's unique properties—its small size mimicking hydrogen, high electronegativity, and the strength of the C-F bond—can dramatically alter a molecule's metabolic stability, conformational preference, and binding affinity.[1][2] These modifications have given rise to a significant class of antiviral and anticancer agents, including Sofosbuvir and Gemcitabine.[1][2]
However, the very properties that make fluorinated nucleosides potent therapeutic agents also present unique analytical challenges. A thorough and unambiguous characterization is paramount for drug development professionals to confirm identity, assess purity, and understand the structure-activity relationship (SAR). This guide provides a detailed overview of the core analytical techniques and offers field-proven protocols for the comprehensive characterization of these vital compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the structural characterization of fluorinated nucleosides in solution. It provides detailed information about the molecular framework, stereochemistry, and conformational dynamics.
Why NMR is Essential:
The analysis leverages multiple nuclei, primarily ¹H, ¹³C, and, most importantly, ¹⁹F. The ¹⁹F nucleus is an ideal probe for several reasons: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of the sensitivity of ¹H), which ensures strong signals.[3][4][5] Furthermore, its chemical shift is highly sensitive to the local electronic environment, spanning a range of over 400 ppm, which minimizes signal overlap and provides exquisite sensitivity to subtle structural changes.[5][6] The absence of endogenous fluorine in most biological systems makes ¹⁹F NMR a background-free technique for in-vitro and in-vivo studies.[3][7]
Key NMR Experiments and Their Rationale
-
¹H NMR: Provides initial information on the overall structure, including the nature of the nucleobase and the sugar moiety. Coupling constants between protons (³JHH) are crucial for determining the sugar pucker conformation (North vs. South).[8][9]
-
¹⁹F NMR: This is the defining experiment. A simple 1D ¹⁹F spectrum can confirm the presence of fluorine, indicate the number of distinct fluorine environments through the number of signals, and provide clues about the substitution pattern based on the chemical shift.
-
¹³C NMR: Useful for confirming the carbon skeleton. The large C-F coupling constants (¹JCF ≈ 150-250 Hz, ²JCF ≈ 15-25 Hz) are diagnostic for identifying carbons directly attached to or adjacent to fluorine.
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments are indispensable for assembling the complete structure. Heteronuclear correlation experiments like ¹H-¹⁹F HETCOR are particularly valuable for unambiguously assigning ¹H and ¹⁹F signals by identifying protons that are coupled to fluorine atoms through bonds.
The interplay of these experiments allows for a complete assignment of the molecule's structure and provides deep insight into its preferred conformation in solution, a critical factor for understanding its biological activity.[8][10]
Protocol 1: Standard ¹⁹F NMR Analysis of a Fluorinated Nucleoside
Objective: To confirm the identity and assess the purity of a synthesized fluorinated nucleoside.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified fluorinated nucleoside.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent should be based on the sample's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400-500 MHz Spectrometer):
-
Tune and match the ¹⁹F probe.
-
Set the spectrometer frequency to the ¹⁹F channel.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).
-
-
Data Acquisition (1D ¹⁹F Spectrum):
-
Pulse Sequence: A simple pulse-acquire sequence is sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all potential signals are captured. The range can be narrowed in subsequent experiments.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): Set to 2-5 seconds. For quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time.[11]
-
Number of Scans: Typically 16-64 scans, depending on sample concentration.
-
Proton Decoupling: Acquire both a proton-coupled and a proton-decoupled spectrum. The decoupled spectrum simplifies the signal to a singlet (or an AB quartet if diastereotopic), making integration easier. The coupled spectrum reveals ¹H-¹⁹F coupling constants (JHF), which are vital for structural assignment.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Chemical Shift (δ): Compare the observed chemical shift(s) to literature values for similar structures to confirm the fluorine's position (e.g., on the sugar vs. the base).
-
Integration: In the decoupled spectrum, the relative integral of the ¹⁹F signal(s) should correspond to the number of fluorine atoms in each unique environment.
-
Coupling Constants (J): Analyze the splitting patterns in the coupled spectrum to determine J-coupling with nearby protons (²JHF, ³JHF), which helps confirm the attachment point and stereochemistry.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Stability
Mass spectrometry is a critical tool for confirming the molecular weight of fluorinated nucleosides and probing their structural integrity. When coupled with liquid chromatography (LC-MS), it becomes a high-throughput method for identity confirmation, purity analysis, and metabolite identification.
Why MS is Essential:
MS provides a direct measurement of the molecular mass with high accuracy, serving as an unequivocal confirmation of the elemental composition. Techniques like electrospray ionization (ESI) are soft ionization methods ideal for polar molecules like nucleosides. Furthermore, tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide valuable structural information. By fragmenting the molecule and analyzing the resulting product ions, one can deduce the structure and assess the stability of key bonds, such as the N-glycosidic bond.[12][13] Studies have shown that fluorination, particularly at the 2' position, can significantly increase the stability of this bond.[12]
Key MS Techniques and Their Rationale
-
High-Resolution Mass Spectrometry (HRMS): Performed on instruments like Orbitrap or TOF analyzers, HRMS provides a highly accurate mass measurement (typically < 5 ppm error). This allows for the confident determination of the elemental formula, distinguishing the target compound from potential impurities with the same nominal mass.
-
Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for quantitative analysis and structural confirmation in complex mixtures.[14][15][16] A precursor ion (the protonated or deprotonated molecule) is selected, fragmented, and the resulting product ions are detected. The characteristic loss of the sugar moiety is a common fragmentation pathway for nucleosides, providing confirmation of both the base and sugar components.
Protocol 2: LC-MS/MS for Identity Confirmation and Purity Assessment
Objective: To confirm the molecular weight and assess the purity of a fluorinated nucleoside using a standard reversed-phase LC-MS/MS method.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol or water).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.4 mL/min.
-
Gradient: A typical starting gradient would be 5% B for 1 min, ramp to 95% B over 5-7 min, hold for 2 min, and re-equilibrate at 5% B. This should be optimized for the specific analyte.[16]
-
Column Temperature: 40-45 °C.[16]
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Setup (ESI-Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode (to detect [M+H]⁺). Negative mode may be used if the molecule is acidic.
-
Full Scan (MS1): Acquire a full scan over a mass range that includes the expected molecular ion (e.g., m/z 100-800). This will provide the molecular weight of the main peak and any impurities.
-
MS/MS Scan (MS2):
-
Set up a data-dependent acquisition (DDA) or targeted (if the mass is known) experiment.
-
Isolation Window: 1-2 m/z.
-
Collision Energy (CID/HCD): Apply a normalized collision energy (e.g., 20-35%) to induce fragmentation.[16] This should be optimized to achieve a good fragmentation pattern.
-
Detector: Use a high-resolution detector (e.g., Orbitrap) for both MS1 and MS2 scans.
-
-
-
Data Analysis:
-
Identity Confirmation: Extract the ion chromatogram for the expected [M+H]⁺ m/z. The mass in the corresponding MS1 spectrum should match the calculated exact mass within 5 ppm.
-
Purity Assessment: Integrate the peak area of the target compound in the total ion chromatogram (TIC) or base peak chromatogram (BPC). Purity is estimated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Structural Verification: Analyze the MS/MS spectrum. Look for characteristic fragments, such as the protonated nucleobase resulting from the cleavage of the glycosidic bond.
-
Chromatographic Techniques: The Key to Purification and Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for both the final purification of synthesized fluorinated nucleosides and the definitive assessment of their purity. The unique physicochemical properties of fluorinated compounds can be leveraged for effective separation.
Why HPLC is Essential:
HPLC provides high-resolution separation, allowing for the quantification of the target compound relative to impurities such as starting materials, by-products, or diastereomers. The choice of stationary phase (column) and mobile phase is critical. While standard C18 columns are often sufficient, specialized fluorinated columns can offer alternative selectivity.[17] These columns can separate compounds based on their fluorine content, which can be advantageous when separating a fluorinated target from non-fluorinated impurities.[18][19]
Protocol 3: Reversed-Phase HPLC Purity Assay
Objective: To determine the purity of a final fluorinated nucleoside product by UV detection.
Methodology:
-
Sample Preparation:
-
Prepare a sample solution at a concentration of ~0.5-1.0 mg/mL in a solvent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient: A shallow gradient is recommended for high resolution. For example: 5% to 60% B over 20 minutes.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of the nucleobase (typically ~260-280 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis:
-
Run the sample and a blank (injection of mobile phase).
-
Integrate all peaks in the chromatogram that are above a defined noise threshold.
-
Calculate the area percent purity as: Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100.
-
Integrated Characterization Workflow
No single technique is sufficient for full characterization. An integrated approach is necessary, where the results from each method corroborate and complement one another. The following workflow is a standard approach in drug development.
Caption: Integrated workflow for fluorinated nucleoside characterization.
Summary Data Presentation
For effective comparison and reporting, key analytical data should be summarized in a clear, tabular format.
| Parameter | Technique | Result | Interpretation |
| Identity | |||
| Molecular Formula | HRMS | C₉H₁₀FN₅O₃ | Confirms elemental composition. |
| Exact Mass [M+H]⁺ | HRMS | Calc: 256.0840, Found: 256.0838 | Confirms identity (Δ < 5 ppm). |
| ¹⁹F Chemical Shift | ¹⁹F NMR | δ -125.5 ppm (d, J = 25 Hz) | Consistent with 2'-F-arabino config. |
| Purity | |||
| Chromatographic Purity | HPLC (UV 260 nm) | 99.2% (Area %) | Meets standard for biological assays. |
| Structure | |||
| Key ¹H-¹⁹F Coupling | ¹H-¹⁹F HETCOR | ³J(H1'-F2') = 16.5 Hz | Confirms F at 2' and stereochem. |
| Fragmentation | MS/MS | Loss of sugar moiety | Confirms base and sugar connection. |
| Conformation | ¹H NMR | ³J(H1'-H2') = 2.7 Hz | Suggests North-type sugar pucker.[9] |
Conclusion
The rigorous characterization of fluorinated nucleosides is a non-negotiable step in the pipeline of drug discovery and development. A multi-technique approach, spearheaded by NMR and MS and supported by robust chromatographic methods, is essential. By understanding the causality behind the choice of each technique and adhering to validated protocols, researchers can ensure the quality of their compounds, accelerate their research, and build a solid foundation for subsequent biological and preclinical studies.
References
-
Structures and Relative Glycosidic Bond Stabilities of Protonated 2′-Fluoro-Substituted Purine Nucleosides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Comprehensive Structural Studies of 2',3'-difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State. PubMed. Available at: [Link]
-
Comprehensive Structural Studies of 2′,3′-Difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State. National Institutes of Health (NIH). Available at: [Link]
-
A Nonafluoro Nucleoside as a Sensitive 19F NMR Probe of Nucleic Acid Conformation. National Institutes of Health (NIH). Available at: [Link]
-
4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. RSC Publishing. Available at: [Link]
-
2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Oxford Academic. Available at: [Link]
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Oxford Academic. Available at: [Link]
-
Influence of 5-fluorination on the structure and glycosidic bond stability of the protonated canonical DNA and RNA cytidine. Radboud Repository. Available at: [Link]
-
19Flourine NMR. University of Ottawa. Available at: [Link]
-
Fluorine NMR. University of Washington. Available at: [Link]
-
Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition. Routledge. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). Available at: [Link]
-
Mass spectrometry analysis of nucleosides and nucleotides. PubMed. Available at: [Link]
-
Fluorinated Nucleosides: Synthesis and Biological Implication. National Institutes of Health (NIH). Available at: [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. Available at: [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (NIH). Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). Available at: [Link]
-
Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Protocols.io. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nonafluoro Nucleoside as a Sensitive 19F NMR Probe of Nucleic Acid Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comprehensive Structural Studies of 2′,3′-Difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 10. Comprehensive structural studies of 2',3'-difluorinated nucleosides: comparison of theory, solution, and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. routledge.com [routledge.com]
- 15. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. silicycle.com [silicycle.com]
- 18. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of N4-benzoyl-5-methyl-2'-deoxycytidine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-benzoyl-5-methyl-2'-deoxycytidine and its derivatives are crucial building blocks in the synthesis of therapeutic oligonucleotides, particularly antisense drugs and siRNAs.[1][2] The incorporation of the 5-methylcytidine modification can enhance the thermal stability of nucleic acid duplexes and modulate interactions with proteins.[2] The N4-benzoyl group serves as a vital protecting group for the exocyclic amine of 5-methylcytosine during solid-phase oligonucleotide synthesis.[3] This guide provides a comprehensive overview of a robust and scalable synthetic protocol for N4-benzoyl-5-methyl-2'-deoxycytidine derivatives, focusing on practical insights and the chemical rationale behind the procedural steps.
Strategic Importance in Drug Development
The chemical modification of nucleosides is a cornerstone of modern nucleic acid therapeutics. The 5-methylcytidine modification, in particular, offers several advantages:
-
Enhanced Nuclease Resistance: Increased stability against enzymatic degradation, leading to a longer therapeutic window.
-
Improved Binding Affinity: Enhanced hybridization to target mRNA sequences.[2]
-
Reduced Immunogenicity: The 5-methyl group can help to mitigate innate immune responses that can be triggered by synthetic oligonucleotides.[4]
The N4-benzoyl protecting group is favored for its stability throughout the cycles of oligonucleotide synthesis and its efficient removal during the final deprotection step.[4][5]
Synthesis Pathway Overview
The large-scale synthesis of N4-benzoyl-5-methyl-2'-deoxycytidine derivatives typically involves a multi-step process that starts from a readily available precursor like thymidine. An efficient method involves the conversion of thymidine to 5-methyl-2'-deoxycytidine, followed by protection of the 5'-hydroxyl group and subsequent benzoylation of the N4-amino group.[6]
Caption: General synthetic scheme for N4-benzoyl-5-methyl-2'-deoxycytidine derivatives.
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5'-O-Dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine
This protocol is adapted from an efficient process developed for multi-kilogram scale synthesis.[6][7]
Materials and Reagents:
| Reagent | Grade | Supplier |
| Thymidine | Reagent Grade | Standard Chemical Supplier |
| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Reagent Grade | Standard Chemical Supplier |
| Pyridine | Anhydrous | Standard Chemical Supplier |
| Trimethylsilyl chloride (TMSCl) | Reagent Grade | Standard Chemical Supplier |
| 1,2,4-Triazole | Reagent Grade | Standard Chemical Supplier |
| Phosphorous oxychloride (POCl3) | Reagent Grade | Standard Chemical Supplier |
| Triethylamine (TEA) | Reagent Grade | Standard Chemical Supplier |
| Ammonium hydroxide (NH4OH) | Concentrated | Standard Chemical Supplier |
| Benzoic anhydride | Reagent Grade | Standard Chemical Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |
| Methanol (MeOH) | ACS Grade | Standard Chemical Supplier |
| Ethyl acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| Hexanes | ACS Grade | Standard Chemical Supplier |
| Sodium bicarbonate (NaHCO3) | ACS Grade | Standard Chemical Supplier |
Experimental Workflow:
Sources
- 1. N4-Benzoyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | 105931-57-5 | PB09089 [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 2'-Fluoro Nucleoside Synthesis
Welcome to the technical support center for 2'-fluoro nucleoside synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a fluorine atom at the 2'-position of nucleosides. The unique electronic properties of fluorine can significantly enhance the therapeutic potential of nucleoside analogs, but its introduction presents distinct synthetic challenges.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of 2'-fluoro nucleosides.
Q1: What are the primary strategies for synthesizing 2'-fluoro nucleosides?
There are two main approaches for synthesizing 2'-fluorinated nucleosides: the divergent (linear) strategy and the convergent strategy.[4][5][6]
-
Divergent (Linear) Synthesis: This method involves the direct fluorination of a pre-formed nucleoside.[4][5] It is advantageous for retaining the original configuration of the starting nucleoside.[4][5]
-
Convergent Synthesis: This approach involves synthesizing a fluorinated sugar (glycone) first and then coupling it with a nucleobase.[4][5][6] While this method can be more versatile for creating a variety of analogs, it often faces challenges with poor stereoselectivity during the N-glycosylation step.[4][5][6]
Q2: How do I choose the right fluorinating agent for my synthesis?
The choice of fluorinating agent depends on the substrate and the desired stereochemistry. Fluorinating agents are broadly categorized as nucleophilic or electrophilic.[4][7]
-
Nucleophilic Fluorinating Agents: These reagents, such as (diethylamino)sulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), are commonly used to replace a hydroxyl group with fluorine, typically with inversion of configuration (SN2 mechanism).[4][8] DAST is a versatile reagent for this purpose.[4] Deoxofluor is noted to be more thermally stable than DAST and can sometimes provide better yields.[9]
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor are used to introduce fluorine to electron-rich centers, such as double bonds in the sugar moiety or on the heterocyclic base itself.[3][4]
Q3: Why is stereocontrol at the 2'-position so critical?
The stereochemistry of the 2'-fluoro substituent (α or β) has a profound impact on the nucleoside's conformation and, consequently, its biological activity.[10] For instance, a 2'-β-fluorine atom is often associated with activity against DNA viruses as it tends to favor a South conformation of the sugar ring.[5] The conformation of the furanose ring is a critical factor for the biological activity of nucleoside analogs.[4]
Q4: What are common side reactions during fluorination with DAST?
When using DAST for the fluorination of a 2'-hydroxyl group, common side reactions include elimination and hydrolysis, which can lead to low yields of the desired product.[5]
Q5: How can I purify my final 2'-fluoro nucleoside product?
Purification of the final product and intermediates is crucial for obtaining a compound with high purity suitable for biological evaluation.[11] A combination of chromatographic techniques is typically employed, with reversed-phase high-performance liquid chromatography (RP-HPLC) being the most common method for the final purification of nucleoside analogs.[11]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during your experiments.
Guide 1: Low Yield in Deoxyfluorination Reactions
Problem: You are experiencing a low yield of your 2'-fluoro nucleoside after reacting the corresponding 2'-hydroxy precursor with a deoxyfluorinating agent like DAST or Deoxofluor.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Moisture | Deoxyfluorinating reagents like DAST and Deoxofluor are highly moisture-sensitive and will be quenched by water, leading to incomplete reaction and lower yields. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reaction Temperature | The stability of deoxyfluorinating reagents and the reactivity of the substrate are temperature-dependent. DAST, for example, can decompose upon heating.[7] | Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating may be necessary, but this should be done cautiously. |
| Incorrect Stoichiometry of Reagents | An insufficient amount of the fluorinating agent will result in an incomplete reaction. Conversely, a large excess may lead to more side products. | Typically, a slight excess (1.1 to 1.5 equivalents) of the fluorinating agent is used. Optimize the stoichiometry for your specific substrate. |
| Formation of Side Products | Elimination and hydrolysis are common side reactions that compete with the desired fluorination, reducing the yield of the target molecule.[5] | Consider using a more thermally stable fluorinating agent like Deoxofluor.[9] The choice of solvent can also influence the reaction outcome; screen different anhydrous solvents (e.g., dichloromethane, chloroform, THF). |
| Substrate Degradation | The substrate itself may not be stable under the reaction conditions. For instance, in situ generation of HF from DAST can lead to anomerization.[8] | If substrate degradation is suspected, try milder reaction conditions (lower temperature, shorter reaction time). The use of a buffered system or an HF scavenger might be beneficial in some cases. |
Guide 2: Poor Stereoselectivity in Glycosylation Reactions
Problem: In a convergent synthesis, the coupling of your 2'-fluoro-substituted sugar with the nucleobase results in a mixture of α and β anomers, with a low yield of the desired anomer.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Lack of a Neighboring Participating Group | In traditional nucleoside synthesis, a participating group at the C2' position (like an acetyl or benzoyl group) helps to direct the incoming nucleobase to the β-face of the sugar. The presence of a non-participating fluorine atom at C2' makes stereocontrol challenging. | Employ alternative glycosylation strategies that do not rely on neighboring group participation. This could involve the use of specific Lewis acids or promoter systems that favor the formation of the desired anomer. |
| Anomeric Configuration of the Sugar Donor | The configuration of the anomeric center of the fluorinated sugar donor can influence the stereochemical outcome of the glycosylation. | Prepare and use a sugar donor with a specific anomeric configuration (e.g., an α-bromide or a β-trichloroacetimidate) that is known to favor the formation of the desired nucleoside anomer under specific reaction conditions. |
| Reaction Conditions | The choice of solvent, temperature, and Lewis acid can significantly impact the α/β ratio of the product. | Systematically screen different reaction conditions. For example, in some systems, polar aprotic solvents may favor SN2-like inversion, while nonpolar solvents might promote the formation of an oxocarbenium ion intermediate, leading to a mixture of anomers. |
| Protecting Groups on the Sugar | The nature and placement of protecting groups on the sugar moiety can influence its conformation and reactivity, thereby affecting the stereoselectivity of the glycosylation. | Experiment with different protecting group strategies. Bulky protecting groups at the 3' and 5' positions can sometimes help to direct the approach of the nucleobase. |
Experimental Protocol: A General Procedure for Deoxyfluorination using DAST
This protocol provides a general guideline for the fluorination of a 2'-hydroxyl group in a protected nucleoside using DAST. Caution: DAST is toxic and corrosive. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.
-
Preparation:
-
Dissolve the protected 2'-hydroxy nucleoside (1 equivalent) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add DAST (1.2 equivalents) dropwise to the cooled solution.
-
Maintain the temperature at -78 °C for 30 minutes, then allow the reaction mixture to slowly warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected 2'-fluoro nucleoside.[11]
-
Visualization of Synthetic Strategies
The following diagram illustrates the two primary synthetic routes to 2'-fluoro nucleosides.
Caption: Divergent vs. Convergent synthesis of 2'-fluoro nucleosides.
Troubleshooting Decision Tree for Low Yield in Deoxyfluorination
This decision tree can help you systematically troubleshoot low yields in your deoxyfluorination reactions.
Caption: Decision tree for troubleshooting low deoxyfluorination yields.
III. References
-
Chattopadhyaya, J. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Future Medicinal Chemistry, 2(5), 725-741. Available from: [Link]
-
Singh, U. S., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available from: [Link]
-
Damha, M. J., & Wilds, C. J. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3539-3549. Available from: [Link]
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Howell, H. G., Brodfuehrer, P. R., Brundidge, S. P., Benigni, D. A., & Sapino, C. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85-88. Available from: [Link]
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Herdewijn, P., Van Aerschot, A., Busson, R., Claes, P., & De Clercq, E. (1991). Synthesis of 2′-Deoxy-2′ -Fluoro-D-Arabinopyranopyranosyl Nucleosides and Their 3′,4′-Seco analogues. Nucleosides and Nucleotides, 10(7), 1479-1489. Available from: [Link]
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Perlman, D., & Watanabe, K. A. (1985). Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents. Journal of Medicinal Chemistry, 28(6), 741-748. Available from: [Link]
-
Chang, J., & Wang, M. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 10(5), nwad069. Available from: [Link]
-
Plummer, C., & Wagner, G. K. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. RSC Chemical Biology, 3(12), 1435-1453. Available from: [Link]
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Cowden, C. J., & Paterson, I. (2022). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters, 24(42), 7793-7797. Available from: [Link]
-
El-Subbagh, H. I. (2017). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Mini-Reviews in Organic Chemistry, 14(4), 274-285. Available from: [Link]
-
Chang, J., & Wang, M. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 10(5), nwad069. Available from: [Link]
-
Li, X., & Wu, B. (2022). Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. CCS Chemistry, 4(9), 3028-3038. Available from: [Link]
-
Umemoto, T. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 141, 3-17. Available from: [Link]
-
Singh, U. S., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available from: [Link]
-
Dostie, S., Prévost, M., Mochirian, P., Tanveer, K., Andrella, N., Rostami, A., ... & Guindon, Y. (2016). Diastereoselective Synthesis of C2′-Fluorinated Nucleoside Analogues Using an Acyclic Approach. The Journal of Organic Chemistry, 81(22), 10769-10790. Available from: [Link]
-
Singh, U. S., & Kumar, R. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(1), 123. Available from: [Link]
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Singh, U. S., & Kumar, R. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(1), 123. Available from: [Link]
-
Borthwick, A. D., Evans, D. N., Kirk, B. E., Biggadike, K., Exall, A. M., Youds, P., ... & Coates, J. A. (1990). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil. Journal of Medicinal Chemistry, 33(1), 179-186. Available from: [Link]
-
Withers, S. G., & Dolphin, D. (1985). Syntheses of 2-deoxy-2-fluoro mono- and oligo-saccharide glycosides from glycals and evaluation as glycosidase inhibitors. Canadian Journal of Chemistry, 63(12), 3468-3475. Available from: [Link]
-
Miller, M. J., & Wahler, D. (2016). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. ACS Infectious Diseases, 2(12), 869-877. Available from: [Link]
-
Schramm, V. L., & Horenstein, B. A. (2009). Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2′-Deoxy-2′-fluoronucleosides. The Journal of Organic Chemistry, 74(12), 4467-4475. Available from: [Link]
-
Singh, U. S., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available from: [Link]
-
White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(8), 2573-2576. Available from: [Link]
-
Damha, M. J., & Wilds, C. J. (1999). Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Bioconjugate Chemistry, 10(2), 299-305. Available from: [Link]
-
Chattopadhyaya, J. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Future Medicinal Chemistry, 2(5), 725-741. Available from: [Link]
-
Singh, U. S., & Kumar, R. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting incomplete deprotection of N4-benzoyl group
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the N4-benzoyl (Bz) protecting group from cytidine residues. Incomplete deprotection can lead to failed experiments, purification difficulties, and compromised final product integrity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve these specific issues.
Part 1: Troubleshooting Guide for Incomplete N4-Benzoyl Deprotection
This section is structured to help you diagnose and solve specific experimental problems.
Issue 1: Mass spectrometry (MS) and/or HPLC analysis indicates the N4-benzoyl group is still partially or fully present after deprotection.
This is the most common failure mode. The presence of peaks with a mass addition of +104 Da (C₇H₄O) relative to the target mass or the appearance of significantly later-eluting, hydrophobic peaks in reverse-phase HPLC are classic indicators.[1]
Possible Cause 1: Suboptimal Deprotection Conditions.
-
Expertise & Experience: The kinetics of benzamide cleavage are highly dependent on temperature, time, and reagent concentration. The N4-benzoyl amide bond is robust and requires sufficient thermal energy and nucleophile concentration to be cleaved efficiently.[2][3] Insufficient time or temperature are the most frequent culprits for incomplete reactions.
-
Troubleshooting Steps:
-
Verify Conditions: Cross-reference your protocol with established standards. For standard deprotection, ensure conditions are appropriate.
-
Extend Reaction Time: If you suspect a difficult or sterically hindered sequence, increase the incubation time in increments of 2-4 hours.
-
Increase Temperature: If your hardware and other modifications permit, increasing the temperature to the upper end of the recommended range can significantly accelerate the reaction.
-
Re-treat the Sample: If analytical data confirms incomplete deprotection, the sample can often be subjected to the deprotection conditions again, but be aware of potential degradation of the oligonucleotide with prolonged exposure to harsh bases.[1]
-
Possible Cause 2: Deprotection Reagent Degradation or Poor Quality.
-
Expertise & Experience: Aqueous ammonium hydroxide has a limited shelf life. Ammonia gas readily escapes from the solution, leading to a decrease in its effective concentration and nucleophilic strength. Using an old or improperly stored bottle is a common source of failure.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a fresh bottle of concentrated ammonium hydroxide (28-30%) or one that has been opened recently and stored tightly sealed in a refrigerator.[4]
-
Proper Preparation of AMA: If using an Ammonium Hydroxide/Methylamine (AMA) mixture, it must be prepared fresh before each use by combining equal volumes of aqueous ammonium hydroxide and 40% aqueous methylamine.[5][6][7] This reagent is highly effective but loses potency over time.
-
Possible Cause 3: Inefficient Cleavage from Solid Support.
-
Expertise & Experience: While deprotection and cleavage from the solid support are often concurrent, the efficiency of cleavage can impact deprotection. If the oligonucleotide is not fully released into the basic solution, the N4-benzoyl groups may not be fully accessible to the deprotection reagent. This can be an issue with certain non-standard solid supports.
-
Troubleshooting Steps:
-
Ensure Full Submersion: Make sure the solid support is fully submerged in the deprotection solution and agitated periodically.
-
Verify Support Compatibility: Confirm that your deprotection conditions are sufficient for cleavage from your specific solid support chemistry. Some linkers may require different conditions.
-
Issue 2: MS analysis shows an unexpected mass addition of +14 Da on cytidine residues after using a rapid deprotection protocol.
This issue points to a specific side reaction rather than incomplete deprotection of the benzoyl group itself.
-
Expertise & Experience: This mass addition (+14 Da) is the signature of transamination, where the N4-benzoyl group is displaced by methylamine, forming N4-methyl-deoxycytidine (N4-Me-dC) instead of the desired deoxycytidine.[1][7] This occurs when using AMA reagent with oligonucleotides synthesized with standard N4-benzoyl-dC (Bz-dC) phosphoramidite.[8][9] While the benzoyl group is removed, an undesired modification is introduced.
-
Troubleshooting Steps:
-
Use Acetyl-Protected dC (Ac-dC): To utilize the speed of AMA deprotection without transamination, you must synthesize the oligonucleotide using Ac-dC phosphoramidite. The acetyl group is removed cleanly without the N4-methyl-dC side product.[4][8]
-
Revert to Standard Deprotection: If you must use an oligonucleotide synthesized with Bz-dC, you cannot use AMA. Switch to the standard ammonium hydroxide deprotection method.[1]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard, most reliable method for deprotecting the N4-benzoyl group?
The most traditional and robust method is treating the oligonucleotide with concentrated ammonium hydroxide (28-30% NH₃ in water) at an elevated temperature. A typical condition is 55°C for 8 to 16 hours.[1][6] This single step simultaneously cleaves the oligonucleotide from the solid support, removes the N4-benzoyl group from cytidine, and removes other standard base (e.g., isobutyryl-dG, benzoyl-dA) and phosphate protecting groups.[2]
Q2: I need to deprotect my oligonucleotide faster. What are my options?
For rapid deprotection, the most common method is using a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, known as AMA.[5][10] With AMA, complete deprotection can often be achieved in as little as 10 minutes at 65°C.[6][7] However, as noted in Issue 2 above, this method requires the use of N4-acetyl-dC during synthesis to prevent a transamination side reaction.[8][9]
Q3: What is the underlying chemical mechanism of N4-benzoyl deprotection?
The deprotection is a base-catalyzed nucleophilic acyl substitution reaction. The ammonia (or methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to release the free exocyclic amine of cytidine and forming benzamide (or N-methylbenzamide) as a byproduct.
Diagram: Deprotection Mechanism
Caption: Nucleophilic attack by ammonia on the benzoyl carbonyl group.
Q4: How can I reliably analyze my sample to confirm complete deprotection?
A combination of analytical techniques is best for unambiguous confirmation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method. Incompletely deprotected oligonucleotides, being more hydrophobic due to the benzoyl group, will have a significantly longer retention time than the fully deprotected product. A clean, sharp peak at the expected retention time is a good indicator of success.[1]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are crucial for confirming the final product has the correct molecular weight. The presence of masses corresponding to residual benzoyl groups (+104 Da) is definitive proof of incomplete deprotection.[1]
Q5: Are there any alternative deprotection reagents for sensitive oligonucleotides?
Yes, for oligonucleotides containing base-labile modifications (e.g., certain dyes), even standard ammonium hydroxide can be too harsh. In these cases, "UltraMild" deprotection strategies are used. These often involve using different protecting groups during synthesis (e.g., phenoxyacetyl 'PAC' or acetyl 'Ac') that can be removed with much milder bases like potassium carbonate in methanol, or with ammonium hydroxide at room temperature.[4][9][11] While the N4-benzoyl group itself is generally too stable for these mild conditions, designing the synthesis with an alternative protecting group from the start is the key strategy for sensitive molecules.
Part 3: Data Tables & Protocols
Table 1: Comparison of Common Deprotection Conditions for Cytidine
| Reagent | Protecting Group | Temperature (°C) | Time | Outcome & Key Considerations |
| Ammonium Hydroxide | N4-Benzoyl-dC | 55 | 8-16 hours | Standard, reliable method.[6] |
| AMA (NH₄OH/MeNH₂) | N4-Benzoyl-dC | 65 | 10 minutes | Not Recommended. Causes ~5% N4-methyl-dC formation.[1][7] |
| AMA (NH₄OH/MeNH₂) | N4-Acetyl-dC | 65 | 10 minutes | "UltraFAST" deprotection. Clean and efficient.[5][8] |
| Potassium Carbonate | UltraMild Groups | Room Temp | 2-4 hours | For highly sensitive molecules. Not effective for Bz-dC.[4] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial with a pressure-rated seal.
-
Add 1.5 mL of fresh, concentrated ammonium hydroxide (28-30%) to fully submerge the support.[1][6]
-
Seal the vial tightly. Critical: Ensure the cap can withstand pressure at elevated temperatures.
-
Incubate the vial in a heating block or oven at 55°C for 8-16 hours.[1][6]
-
After incubation, allow the vial to cool completely to room temperature before opening.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile/water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
Diagram: Standard Deprotection Workflow
Caption: Standard workflow for oligonucleotide cleavage and deprotection.
Protocol 2: "UltraFAST" Deprotection with AMA (for Ac-dC containing oligos)
-
Prepare AMA Reagent (Fresh): In a fume hood, mix equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v).[6]
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of the freshly prepared AMA solution to the vial.[6]
-
Seal the vial tightly.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube and proceed with wash and drying steps as in Protocol 1.
References
-
Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection. (URL: [Link])
-
Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. (URL: [Link])
-
Advanced method for oligonucleotide deprotection - PMC - NIH. (URL: [Link])
-
Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. (URL: [Link])
-
Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. (URL: [Link])
-
Chemistry LibreTexts: 13.10: Protecting Groups in Organic Synthesis. (URL: [Link])
-
Glen Research: Deprotection Guide. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Atom Scientific Ltd | Category | Cleavage & Deprotection [atomscientific.com]
- 11. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
side product formation with N4-benzoyl-5-methylcytidine phosphoramidite
Welcome to the technical support resource for N4-benzoyl-5-methylcytidine phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side product formation during the synthesis of modified oligonucleotides. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues identified through post-synthesis analysis, such as mass spectrometry or HPLC. Each problem is presented in a question-and-answer format, detailing the cause, mechanism, and validated solutions.
Question 1: My mass spectrometry results show an unexpected mass peak corresponding to the full-length product plus an additional mass. What is this side product?
This is a common observation and typically points to incomplete removal of the N4-benzoyl protecting group or a chemical modification that occurred during deprotection.
Possible Cause A: Incomplete Deprotection of N4-benzoyl Group
-
Observation: A mass peak corresponding to the desired oligonucleotide +104 Da (C₇H₄O).
-
Causality: The N4-benzoyl group is known to be more stable and difficult to remove compared to other acyl protecting groups like acetyl or isobutyryl.[1] Standard deprotection conditions, especially those optimized for more labile groups, may be insufficient for its complete cleavage, leaving a fraction of the final product benzoyl-protected.
-
Solution:
-
Optimize Deprotection Conditions: Extend the deprotection time and/or increase the temperature. It is critical to find a balance, as harsh conditions can lead to other side reactions like chain cleavage. Refer to the deprotection protocols table in this guide for starting points.
-
Reagent Choice: Ensure the deprotection reagent (e.g., concentrated ammonium hydroxide) is fresh and has not degraded.
-
Possible Cause B: Transamination Side Product
-
Observation: A mass peak corresponding to N4-methyl-5-methylcytidine instead of 5-methylcytidine. This results in a mass difference of -75 Da relative to the incompletely deprotected oligo (loss of benzoyl, gain of methyl).
-
Causality: This side reaction is highly probable when using "fast" deprotection reagents that contain methylamine, such as AMA (Ammonium Hydroxide/Methylamine).[1] Methylamine can act as a nucleophile, attacking the carbonyl carbon of the benzoyl group and displacing it, resulting in the formation of a more stable N4-methyl amine on the cytosine base.[1][2]
-
Solution:
-
Avoid Methylamine-Containing Reagents: If the N4-methyl side product is detected, the most effective solution is to switch to a deprotection method that does not use methylamine. Standard deprotection with concentrated ammonium hydroxide is a reliable alternative, though it requires longer incubation times.[1]
-
Consider an Alternative Protecting Group: For future syntheses where fast deprotection is desired, consider using N4-acetyl-5-methylcytidine phosphoramidite. The acetyl group is significantly less susceptible to this transamination reaction.[1]
-
Caption: Transamination of N4-benzoyl-cytidine by methylamine.
Question 2: My analysis shows a low yield of the full-length product (FLP) and a significant number of shorter fragments. What is causing this chain cleavage?
The appearance of shorter fragments, particularly those that are not simple n-1 deletions, often points to degradation of the oligonucleotide backbone.
Possible Cause: Depyrimidination (Glycosidic Bond Cleavage)
-
Observation: A complex mixture of shorter oligonucleotide fragments is observed on HPLC or gel electrophoresis.
-
Causality: The N-glycosidic bond linking the 5-methylcytosine base to the deoxyribose sugar can be susceptible to cleavage under acidic conditions.[3] This reaction, known as depyrimidination (or more generally, depurination for purine bases), is a major concern during the repetitive detritylation step of synthesis, which uses an acid like Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA).[1][4] The electron-withdrawing nature of the N4-benzoyl protecting group can further destabilize this bond, making it more prone to acid-catalyzed hydrolysis compared to unprotected bases.[3] Once the base is lost, the resulting abasic site is unstable and readily undergoes chain cleavage during the final basic deprotection step.[3]
-
Solution:
-
Switch to a Milder Detritylation Acid: TCA is a very strong acid and poses a higher risk of depurination.[5] Switching to a milder acid like 3% DCA in Dichloromethane significantly reduces the rate of depurination.[5]
-
Minimize Acid Exposure Time: Reduce the detritylation step to the minimum time required for complete removal of the DMT group. This can be monitored by observing the color of the released trityl cation.[6]
-
Use Depurination-Resistant Monomers: For sequences that are exceptionally sensitive, consider using phosphoramidites with protecting groups specifically designed to stabilize the glycosidic bond, such as formamidine (dmf) groups, though these are more common for purines.[3]
-
Table 1: Comparison of Common Detritylation Reagents
| Reagent | Typical Concentration | pKa | Characteristics | Primary Risk |
| Trichloroacetic Acid (TCA) | 3% in DCM | ~0.7 | Fast, efficient detritylation | High risk of depurination/depyrimidination[5][7] |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Milder, slower detritylation | Significantly reduces depurination[5][7] |
| Difluoroacetic Acid (DFA) | 2-3% in DCM | ~1.34 | Alternative to DCA | Avoids potential chloral contamination[5] |
Question 3: I am observing a high proportion of n-1 sequences in my crude product. What are the likely causes?
The "n-1" peak represents a family of deletion sequences, where one nucleotide is missing from the full-length product. This is a classic problem in solid-phase synthesis.
Possible Cause A: Incomplete Detritylation
-
Causality: If the 5'-DMT protecting group is not completely removed in a given cycle, the 5'-hydroxyl group remains blocked and cannot react in the subsequent coupling step.[7] This unreacted chain is then capped. In a later cycle, the persistent DMT group may be removed, allowing the chain to elongate again, ultimately producing a full-length product with an internal deletion. Modified phosphoramidites, due to their bulk, can sometimes sterically hinder the acid's access to the DMT group, requiring more stringent deblocking conditions.[7]
-
Solution:
-
Increase Deblocking Time: Cautiously increase the acid wash time during the detritylation step.
-
Check Reagents: Ensure the deblocking reagent is fresh and the acetonitrile used for washing is anhydrous, as residual water can neutralize the acid.[8]
-
Possible Cause B: Inefficient Capping
-
Causality: The capping step is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step by acetylating them.[9][10] If capping is inefficient, these unreacted chains can participate in the next coupling cycle, leading to the formation of n-1 deletion sequences.[10]
-
Solution:
-
Verify Capping Reagents: Check the freshness and composition of your capping solutions (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole).
-
Optimize Capping Time: Ensure the capping step duration is sufficient for complete acetylation.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Depurination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Coupling Efficiency of 2'-Fluoro-Modified Phosphoramidites
Introduction
2'-Deoxy-2'-fluoro-RNA (2'-F-RNA) modified oligonucleotides are integral to the advancement of nucleic acid therapeutics, including siRNA, aptamers, and antisense oligonucleotides.[1] The 2'-fluoro modification confers desirable properties such as enhanced nuclease resistance and increased thermal stability.[1][2] However, the unique electronic and steric properties of 2'-fluoro-modified phosphoramidites present distinct challenges during solid-phase oligonucleotide synthesis, often manifesting as reduced coupling efficiency. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis protocols and achieve high-quality, full-length products.
Troubleshooting Guide: Overcoming Common Coupling Inefficiencies
This section addresses specific problems encountered during the synthesis of 2'-fluoro-modified oligonucleotides, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield of Full-Length Oligonucleotide
A common problem is a lower-than-expected yield of the final product, often accompanied by a complex mixture of shorter sequences (n-1, n-2, etc.) observed during HPLC or mass spectrometry analysis.
| Potential Cause | Underlying Reason | Recommended Solution |
| Suboptimal Activator | The 2'-fluoro group is strongly electron-withdrawing, which can decrease the nucleophilicity of the 3'-hydroxyl group, making the coupling reaction more challenging. Standard activators like 1H-Tetrazole may not be potent enough to drive the reaction to completion.[3][4] | Use a more potent activator. 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) are highly recommended for 2'-fluoro-modified phosphoramidites as they have been shown to significantly improve coupling efficiency.[4][5] DCI, in particular, can double the coupling speed compared to tetrazole.[4] |
| Inadequate Coupling Time | Due to the reduced reactivity, the standard coupling times used for DNA synthesis are often insufficient for 2'-fluoro amidites.[6] | Extend the coupling time. A coupling time of at least 5-10 minutes is a good starting point for 2'-fluoro monomers.[7][8] For particularly challenging sequences or when using less potent activators, extending this to 15 minutes or performing a double coupling may be necessary.[9] |
| Moisture Contamination | Phosphoramidites are extremely sensitive to hydrolysis.[10][] Trace amounts of water in the acetonitrile (ACN) diluent or on the synthesizer will react with the activated phosphoramidite, rendering it inactive and preventing coupling.[10][12] | Ensure strictly anhydrous conditions. Use fresh, anhydrous grade acetonitrile with a water content below 30 ppm (ideally <10 ppm).[9][10] Consider using molecular sieves in solvent bottles and perform all reagent transfers under an inert argon atmosphere.[9][12] |
| Degraded Phosphoramidite | 2'-Fluoro phosphoramidites, like all phosphoramidites, have a finite shelf life and can degrade if not stored properly or if they are repeatedly exposed to ambient moisture. Degradation reduces the concentration of the active reagent.[10] | Use fresh, high-quality phosphoramidites. Check the expiration date and ensure proper storage conditions (e.g., -20°C, under argon). If degradation is suspected, dissolve a fresh vial of the amidite in fresh, anhydrous acetonitrile.[10] |
Issue 2: Sequence-Specific Coupling Problems (e.g., G-rich sequences)
Difficulty in coupling is often observed at or after the incorporation of specific bases, particularly guanosine.
| Potential Cause | Underlying Reason | Recommended Solution |
| Secondary Structure Formation | Guanine-rich sequences are prone to forming secondary structures on the solid support, which can sterically hinder the 5'-hydroxyl group and make it inaccessible to the incoming activated phosphoramidite.[][] | Modify synthesis conditions. Consider using a synthesizer with heating capabilities to perform the coupling at an elevated temperature (e.g., 40-60°C) to disrupt secondary structures. Alternatively, using a co-solvent that destabilizes these structures may be beneficial.[] |
| Premature Detritylation | Some activators with higher acidity can cause partial detritylation of the phosphoramidite monomer before it couples, leading to the formation of n+1 species, especially with dG amidites.[5] | Use a less acidic activator. DCI has a higher pKa than ETT and is less likely to cause premature detritylation, which can be advantageous for problematic sequences.[5] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving low coupling efficiency issues with 2'-fluoro-modified phosphoramidites.
Caption: The four-step phosphoramidite synthesis cycle.
Experimental Protocol: Optimized Coupling for 2'-Fluoro-Uridine
This protocol provides a step-by-step methodology for the efficient incorporation of a 2'-fluoro-modified uridine phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.
Reagents and Materials:
-
Synthesizer: Automated DNA/RNA synthesizer
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support pre-loaded with the initial nucleoside.
-
2'-Fluoro-Uridine Phosphoramidite: High-quality, fresh 5'-O-DMTr-2'-deoxy-2'-fluoro-Uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Solvents: Anhydrous acetonitrile (ACN, <10 ppm H₂O), Dichloromethane (DCM).
-
Other Reagents: Standard capping (Cap A and Cap B), oxidation (Iodine/Water/Pyridine), and deblocking (3% Trichloroacetic acid in DCM) solutions.
Procedure:
-
Reagent Preparation:
-
Dissolve the 2'-fluoro-Uridine phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Perform this under an inert argon atmosphere to prevent moisture contamination.
-
Ensure the DCI activator solution is fresh and properly installed on the synthesizer.
-
Verify that all other reagents and solvents are fresh and meet anhydrous specifications.
-
-
Synthesizer Programming:
-
Create or modify a synthesis cycle specifically for the 2'-fluoro-modified amidite.
-
Deblocking Step: Use a standard deblocking step with 3% TCA in DCM to remove the 5'-DMT group from the solid support-bound oligonucleotide. Follow with a thorough wash with anhydrous acetonitrile.
-
Coupling Step:
-
Program the synthesizer to deliver the 2'-fluoro-Uridine phosphoramidite and the DCI activator simultaneously to the synthesis column.
-
Set the coupling time to a minimum of 7 minutes. This extended time is crucial to ensure the reaction goes to completion. [6][8] * For sequences known to be difficult, consider programming a "double coupling" where fresh amidite and activator are delivered for a second 7-minute coupling step after the first.
-
-
Capping Step: Immediately follow the coupling step with the delivery of capping reagents to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation Step: Deliver the oxidation solution to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
Wash Steps: Ensure thorough acetonitrile washes are performed between each chemical step to remove unreacted reagents and byproducts.
-
-
Post-Synthesis Cleavage and Deprotection:
-
After the full sequence is assembled, transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%).
-
Seal the vial tightly and heat at 55°C for 12-16 hours. This single step will cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone. [1] * Cool the vial, transfer the supernatant containing the crude oligonucleotide to a new tube, and dry using a vacuum concentrator.
-
-
Analysis:
-
Analyze the crude product using anion-exchange or reverse-phase HPLC and/or mass spectrometry to determine the purity and yield of the full-length 2'-fluoro-modified oligonucleotide.
-
References
-
Damha, M.J., et al. (2017). Solid-Phase Synthesis of 2′-Deoxy-2′-fluoro- β-D-Oligoarabinonucleotides (2′F-ANA) and Their Phosphorothioate Derivatives. Current Protocols in Nucleic Acid Chemistry. [Link]
- BenchChem Technical Support. (2025). Deprotection of 2'-Fluoro Modified Oligonucleotides.
-
Gryaznov, S. M., & Chen, J. K. (1994). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research, 22(24), 5468–5474. [Link]
- BenchChem Technical Support. (2025). Preventing side reactions during 2'-fluoro oligonucleotide synthesis. BenchChem Technical Support Center.
-
Viazovkina, E., et al. (2002). Solid-Phase Synthesis of 2'-Deoxy-2'-fluoro-beta-D-Oligoarabinonucleotides (2'F-ANA) and their Phosphorothioate Derivatives. Current Protocols in Nucleic Acid Chemistry. [Link]
- BenchChem Technical Support. (2025). Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. BenchChem Technical Support Center.
-
Grajkowski, A., et al. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(22), 7439-7447. [Link]
- BenchChem Technical Support. (2025). Phosphoramidite Stability and Coupling Efficiency. BenchChem Technical Support Center.
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Bio-Synthesis Inc. Technical Information. [Link]
-
Prakash, T. P., et al. (2012). Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA). ACS Medicinal Chemistry Letters, 3(10), 834-838. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Glen Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Purification Strategies for Benzoyl-Protected Oligonucleotide Adducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of oligonucleotides, with a specific focus on challenges arising from benzoyl protecting groups.
Introduction
In solid-phase oligonucleotide synthesis, benzoyl (Bz) groups are crucial for protecting the exocyclic amines of nucleobases like deoxyadenosine (dA) and deoxycytidine (dC).[1] This protection prevents undesirable side reactions during the phosphoramidite coupling steps.[2] While essential for synthesis, the complete removal of these benzoyl groups and the subsequent purification of the target oligonucleotide can present significant challenges. Incomplete deprotection or the formation of adducts can lead to impurities that compromise the performance of oligonucleotides in downstream applications such as PCR, sequencing, and therapeutic use.[2][3]
This guide provides practical, experience-driven advice to help you navigate these challenges, optimize your purification workflows, and ensure the integrity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to the purification of benzoyl-protected oligonucleotides.
Q1: What is the primary role of the benzoyl protecting group in oligonucleotide synthesis?
The benzoyl group shields the reactive exocyclic amino groups on adenine and cytosine bases during the automated solid-phase synthesis process.[1] This prevents these amino groups from reacting with the activated phosphoramidite monomers, ensuring that the oligonucleotide chain is extended correctly at the 5'-hydroxyl position.[1] The benzoyl group is designed to be stable throughout the synthesis cycles and is removed during the final deprotection step, typically under basic conditions.[4]
Q2: How does the presence of benzoyl groups influence my choice of purification strategy?
The benzoyl group significantly increases the hydrophobicity of an oligonucleotide.[4] This characteristic is a key factor in selecting an appropriate purification method:
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is often the preferred method, especially when the 5'-dimethoxytrityl (DMT) group is left on during purification (a "Trityl-On" strategy).[5] The combined hydrophobicity of the DMT and any remaining benzoyl groups allows for excellent separation of the full-length product from shorter, uncapped "failure sequences."[5][6]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of phosphate groups, and therefore, their overall charge.[1][7] While effective, its resolution is less influenced by the hydrophobic benzoyl group.[4] AEX-HPLC can be advantageous if the oligonucleotide has significant secondary structure, as the purification can be performed at a high pH to disrupt these structures.[4][6]
Q3: What are the most common impurities I should expect when working with benzoyl-protected oligonucleotides?
Common impurities include:
-
Failure sequences (n-1, n-2, etc.): These are shorter oligonucleotides resulting from incomplete coupling during a synthesis cycle.[2][8]
-
Incompletely deprotected oligonucleotides: Oligonucleotides that still retain one or more benzoyl groups. These will be more hydrophobic and will elute later in RP-HPLC.[4]
-
Adducts from deprotection reagents: For example, when using ethylenediamine (EDA) for deprotection, it can react with N4-benzoyl cytidine to form undesired EDA adducts.[8]
-
Benzamide: A byproduct of benzoyl group removal that needs to be cleared during purification.[9]
Q4: I'm seeing multiple peaks on my HPLC chromatogram after deprotection. What could be the cause?
Multiple peaks often indicate incomplete deprotection. Each remaining benzoyl group increases the hydrophobicity of the oligonucleotide, causing it to have a different retention time on a reversed-phase column.[4] To confirm this, you can subject the sample to harsher deprotection conditions (e.g., longer incubation time or fresh deprotection solution) and see if the later-eluting peaks convert to the main product peak.
Q5: Can I use a faster deprotection method than standard ammonium hydroxide?
Yes, a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) can significantly shorten deprotection times to as little as 10-15 minutes at 65°C.[2][3] However, a critical consideration is that AMA can cause a transamination side reaction with benzoyl-protected cytidine (Bz-dC). To avoid this, it is recommended to use acetyl-protected dC (Ac-dC) during synthesis when planning to use AMA for deprotection.[3][10]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during the purification of benzoyl-protected oligonucleotides.
Issue 1: Incomplete Removal of Benzoyl Groups
Symptoms:
-
Multiple peaks observed in RP-HPLC analysis, with unexpected peaks eluting later than the target oligonucleotide.[3]
-
Mass spectrometry (MS) data shows mass additions corresponding to one or more benzoyl groups (+104 Da per group).[3]
-
Reduced performance in downstream applications like hybridization or PCR.[3]
Troubleshooting Workflow:
Troubleshooting Incomplete Deprotection
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Causality Explained |
| Insufficient Deprotection Time/Temperature | For standard deprotection with aqueous ammonium hydroxide, ensure incubation for at least 8-12 hours at 55°C.[2] For more stubborn benzoyl groups, extending the time to 16-17 hours may be necessary.[3] | The cleavage of the amide bond of the benzoyl group is a chemical reaction with specific kinetics. Insufficient time or temperature will result in an incomplete reaction. |
| Degraded Deprotection Reagent | Ammonium hydroxide solutions can lose potency over time due to the evaporation of ammonia gas. Always use a fresh, properly stored solution.[3] It is good practice to aliquot and refrigerate portions for weekly use.[3] | The concentration of ammonia is directly related to the rate and completeness of the deprotection reaction. A depleted solution will be less effective. |
| Suboptimal Deprotection Reagent for Specific Needs | For faster deprotection, consider using AMA (Ammonium Hydroxide/Methylamine).[3] Be mindful of the potential for side reactions with Bz-dC and use Ac-dC in your synthesis if possible.[3][10] | Methylamine is a stronger nucleophile than ammonia, which accelerates the cleavage of the benzoyl protecting groups.[2] |
Issue 2: Poor Peak Shape in HPLC Analysis
Symptoms:
-
Broad, tailing, or split peaks in the HPLC chromatogram.
Troubleshooting Workflow:
Troubleshooting Poor HPLC Peak Shape
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Causality Explained |
| Oligonucleotide Secondary Structure | Increase the column temperature (e.g., to 60-65°C) or perform the purification at a high pH to disrupt hydrogen bonds.[4][6] Guanine-rich sequences are particularly prone to forming aggregates.[11] | Secondary structures like hairpins or G-quadruplexes can exist in multiple conformations, leading to peak broadening. Heat and high pH act as denaturants, forcing the oligonucleotide into a single-stranded conformation. |
| Inappropriate Mobile Phase Composition | Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium acetate, TEAA) and the organic modifier (e.g., acetonitrile).[4] Adjusting the gradient slope can also improve peak symmetry. | The ion-pairing reagent interacts with the negatively charged phosphate backbone, and the organic modifier controls the elution from the hydrophobic stationary phase. An imbalance can lead to poor peak focusing. |
| Column Degradation | The silica matrix of reversed-phase columns can be degraded by prolonged exposure to high pH. Ensure you are using a column specifically designed for high pH stability if this is part of your method.[12][13] If the column is old or has been used extensively, it may need to be replaced. | Column degradation leads to a loss of stationary phase and the creation of active sites that can cause peak tailing and loss of resolution. |
| Metal Adduct Formation | Trace amounts of alkali metal salts (like Na+ and K+) in the mobile phase can form adducts with the negatively charged oligonucleotide backbone, leading to peak splitting.[14] Using high-purity reagents and periodically cleaning the HPLC system with a metal chelator like EDTA can mitigate this. | The formation of metal adducts creates multiple charged species for a single oligonucleotide sequence, which can be resolved as separate peaks or cause peak broadening in ion-pair chromatography. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification workflows.
Protocol 1: "Trityl-On" Ion-Pair Reversed-Phase HPLC Purification
This is a robust method for purifying the full-length product away from failure sequences.
Workflow Diagram:
"Trityl-On" RP-HPLC Purification Workflow
Methodology:
-
Sample Preparation: After synthesis and cleavage from the solid support (without the final deprotection step to remove the benzoyl groups), the crude "Trityl-On" oligonucleotide is dried and reconstituted in Mobile Phase A.[4]
-
HPLC System and Column:
-
System: Preparative HPLC system.
-
Column: C18 reversed-phase column.[4]
-
-
Mobile Phases:
-
Gradient Elution:
-
Equilibrate the column with 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 40 minutes (this may need to be optimized based on oligonucleotide length and sequence).[4]
-
-
Fraction Collection: Collect the major, late-eluting peak which corresponds to the Trityl-On, full-length oligonucleotide.
-
Post-Purification Processing:
-
Evaporate the collected fraction to dryness.
-
Perform manual detritylation by dissolving the dried sample in 80% acetic acid for about 20-30 minutes at room temperature.[7]
-
Remove the acetic acid by lyophilization or evaporation.
-
Desalt the final product using a method like size-exclusion chromatography to remove salts and the cleaved trityl group.[5][7]
-
Protocol 2: Anion-Exchange HPLC Purification
This method is useful for oligonucleotides that are prone to secondary structures.
Methodology:
-
Sample Preparation: The crude oligonucleotide should be fully deprotected (including removal of benzoyl groups) and desalted before injection. Dissolve the sample in Mobile Phase A.[4]
-
HPLC System and Column:
-
System: HPLC system.
-
Column: Strong anion-exchange column (e.g., with quaternary ammonium functionality).[4]
-
-
Mobile Phases:
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes (optimization may be required).[4]
-
-
Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.
-
Desalting: The collected fraction will have a high salt concentration and must be desalted before use.
IV. References
-
Technical Support Center: HPLC Purification of Oligonucleotides Containing N⁶-benzoyl-2'-deoxyadenosine (dA(bz)) - Benchchem. Available at:
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification - Gilson. Available at:
-
Manual Detritylation of Oligonucleotides after Deprotection. Available at:
-
The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide - Benchchem. Available at:
-
Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies. Available at:
-
Post-Synthesis Processing of Oligonucleotides with Benzoyl Protecting Groups: Application Notes and Protocols - Benchchem. Available at:
-
Technical Support Center: Optimizing Benzoyl Group Deprotection in Oligonucleotide Synthesis - Benchchem. Available at:
-
Advanced method for oligonucleotide deprotection - PMC - NIH. Available at:
-
Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Available at:
-
Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides - ATDBio. Available at:
-
Challenges and Solutions in the Purification of Oligonucleotides | Market Insights. Available at:
-
The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses | Waters. Available at:
-
Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC - NIH. Available at:
-
Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides - Agilent. Available at:
-
Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gilson.com [gilson.com]
- 6. atdbio.com [atdbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Welcome to the technical support center for the synthesis of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common challenges. The synthesis of fluorinated nucleoside analogs is a nuanced process, and this resource consolidates field-proven insights and troubleshooting strategies to support your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of this compound.
Q1: What is the most critical, yield-defining step in the synthesis of this molecule?
A: The N-glycosylation reaction, which couples the fluorinated sugar moiety with the N4-benzoyl-5-methylcytosine base, is unequivocally the most critical step. This reaction, typically a Vorbrüggen glycosylation, is prone to issues with stereoselectivity (formation of undesired α-anomers), regioselectivity, and incomplete conversion, all of which directly impact the overall yield.[1][2]
Q2: Why is stereochemical control so challenging in this specific synthesis?
A: The primary challenge arises from the absence of a participating group at the C2' position of the sugar. In natural ribonucleoside synthesis, a C2'-acyloxy group can form a cyclic acyl oxonium ion intermediate, which sterically directs the incoming nucleobase to attack from the β-face, ensuring high stereoselectivity.[3] However, in a 2'-deoxy-2'-fluoro sugar, this pathway is blocked. The reaction instead proceeds through a more planar oxocarbenium ion intermediate, which is susceptible to nucleophilic attack from both the α and β faces, often leading to a mixture of anomers.[2]
Q3: What are the essential quality control checks for starting materials?
A:
-
Fluorinated Sugar (e.g., 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose): Must be of high purity and completely anhydrous. The anomeric purity of the sugar donor is critical. Confirm structure and purity via ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
N4-benzoyl-5-methylcytosine: Must be pure and dry. The presence of impurities can interfere with the silylation and subsequent glycosylation steps. Verify by ¹H NMR and melting point.
-
Solvents and Reagents: All solvents (e.g., acetonitrile, dichloromethane) must be anhydrous. Lewis acids (e.g., TMSOTf, SnCl₄) must be of high purity and handled under inert conditions to prevent deactivation by moisture.
Q4: How can I confirm the anomeric configuration (α vs. β) of my final product?
A: The most definitive method is 2D NMR spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy). For the desired β-anomer, a cross-peak should be observed between the anomeric proton (H1') and the protons on the C2' and C4' of the sugar ring. In contrast, the α-anomer will show a NOE correlation between H1' and H4' but not typically with H2'. Additionally, the coupling constants in ¹H NMR, particularly J(H1'-H2'), can provide strong evidence for the configuration.
Part 2: Troubleshooting Guide for the N-Glycosylation Step
The Vorbrüggen glycosylation is the cornerstone of this synthesis, and optimizing it is key to achieving high yields.[2][4][5] This section provides a problem-oriented approach to troubleshooting this critical reaction.
Problem 1: Low Overall Yield of the Glycosylation Reaction
Q: My glycosylation reaction has a low yield, with significant amounts of unreacted starting materials. What are the likely causes and how can I fix this?
A: Low conversion is a common issue that can often be traced back to inefficient activation of either the sugar donor or the nucleobase.
Potential Causes & Solutions:
-
Incomplete Silylation of the Nucleobase: The N4-benzoyl-5-methylcytosine base must be silylated (e.g., with HMDS or BSA) to increase its solubility and nucleophilicity.[3][6] Incomplete silylation leaves the base unreactive.
-
Troubleshooting:
-
Ensure the silylating agent is fresh and the reaction is conducted under strictly anhydrous conditions.
-
Increase the equivalents of the silylating agent (e.g., from 1.5 to 2.5 eq.).
-
Extend the silylation time or increase the temperature (reflux) to drive the reaction to completion. Monitor the reaction by IR spectroscopy; the disappearance of N-H stretches indicates complete silylation.
-
-
-
Inactive Lewis Acid: The Lewis acid (e.g., TMSOTf) is crucial for activating the sugar donor to form the electrophilic oxocarbenium ion.[6] Moisture contamination will rapidly deactivate the Lewis acid.
-
Troubleshooting:
-
Use a freshly opened bottle or a recently distilled Lewis acid.
-
Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
Consider increasing the loading of the Lewis acid incrementally (e.g., from 1.2 to 1.5 equivalents).
-
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Troubleshooting:
-
If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-60 °C). Monitor the reaction progress carefully by TLC or HPLC to avoid decomposition.
-
-
Troubleshooting Workflow: Low Glycosylation Yield```dot
Sources
Technical Support Center: Synthesis of 2'-Fluoro Modified Oligonucleotides
Welcome to the technical support center for the synthesis of 2'-fluoro (2'-F) modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable molecules. The unique properties of 2'-F modified oligonucleotides, such as enhanced nuclease resistance and increased thermal stability, make them a cornerstone in the development of therapeutics like siRNAs, antisense oligonucleotides, and aptamers.[1] However, their synthesis can present unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis process. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for more robust and successful syntheses.
Understanding the Landscape: Why 2'-Fluoro Modifications?
The 2'-fluoro modification locks the sugar pucker into a C3'-endo conformation, which is similar to natural RNA. This pre-organization contributes to a more stable A-form helical structure upon hybridization with a target strand.[1][2] This enhanced stability is a double-edged sword; while beneficial for therapeutic applications, it can introduce specific challenges during chemical synthesis.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is dedicated to identifying and resolving specific issues that can arise during the synthesis of 2'-F modified oligonucleotides.
Issue 1: Low Yield of Full-Length Oligonucleotide
A common and frustrating issue is a lower-than-expected yield of the final product. This can often be traced back to several key steps in the synthesis cycle.
Possible Cause 1: Inefficient Coupling
-
Why it happens: The phosphoramidite coupling reaction is the core step of oligonucleotide synthesis, forming the phosphite triester linkage.[][] Incomplete coupling at each cycle leads to the accumulation of truncated sequences, known as deletion mutants or shortmers, which significantly reduces the yield of the full-length product.[5][] The presence of moisture is particularly detrimental as it reacts with the activated phosphoramidite, rendering it unable to couple with the growing oligonucleotide chain.[7]
-
Recommended Solution:
-
Use an Optimized Activator: Employ activators like 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT), which have been shown to enhance coupling efficiency, especially for modified nucleotides.[7]
-
Ensure Anhydrous Conditions: All reagents and solvents, particularly acetonitrile, must be strictly anhydrous.[7][8] Consider using fresh, high-purity reagents and storing them under an inert atmosphere. Molecular sieves can be used to dry solvents.[9]
-
Optimize Coupling Time: A coupling time of 3 minutes is generally recommended for 2'-F phosphoramidites.[10]
-
Possible Cause 2: Depurination
-
Why it happens: Depurination is the acid-catalyzed cleavage of the N-glycosidic bond that connects a purine base (adenine or guanine) to the sugar backbone.[7][11] This typically occurs during the detritylation (deblocking) step, where an acid is used to remove the 5'-dimethoxytrityl (DMT) protecting group. The resulting abasic site is unstable and will lead to chain cleavage during the final basic deprotection step.[11]
-
Recommended Solution:
-
Use a Milder Deblocking Agent: Replace the commonly used Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA).[7] DCA has a higher pKa, making it less acidic and thereby reducing the extent of depurination.[7]
-
Thorough Washing: After the detritylation step, ensure a thorough wash with anhydrous acetonitrile to completely remove any residual acid before proceeding to the coupling step.[7]
-
Workflow for Oligonucleotide Synthesis Cycle
Caption: Automated solid-phase synthesis cycle for oligonucleotides.
Issue 2: Presence of Side-Product Impurities
Even with a good yield of the full-length product, the purity can be compromised by the presence of various side-products.
Possible Cause 1: N3-Cyanoethylation of Thymidine
-
Why it happens: During the deprotection of the phosphate backbone, the β-cyanoethyl protecting group is removed. The byproduct, acrylonitrile, can then react with the N3 position of thymidine residues, leading to an unwanted modification.[7]
-
Recommended Solution:
-
Use AMA for Deprotection: A mixture of Ammonium Hydroxide and Methylamine (AMA) is effective for deprotection and can minimize this side reaction.[7]
-
Pre-treatment with Diethylamine: Before cleavage from the solid support, pre-treat the oligonucleotide with a 10% solution of diethylamine in acetonitrile.[7]
-
Possible Cause 2: Incomplete Deprotection
-
Why it happens: Failure to completely remove all protecting groups from the nucleobases and the phosphate backbone will result in a heterogeneous mixture of oligonucleotides with altered hybridization properties and biological activity.[7]
-
Recommended Solution:
-
Employ a Robust Deprotection Protocol: The Ammonium Hydroxide/Methylamine (AMA) method is a stronger base mixture that can effectively remove stubborn protecting groups in a shorter time, minimizing potential side reactions.[7] A typical AMA protocol involves heating at 65°C for 10-15 minutes.[7]
-
Optimize Deprotection Time and Temperature: Ensure that the deprotection step is carried out for the recommended duration and at the optimal temperature for the specific protecting groups used in your synthesis.[1][12]
-
| Deprotection Method | Reagents | Conditions | Suitability |
| Standard | Concentrated Aqueous Ammonium Hydroxide (28-30% NH₃) | 55°C for 8-16 hours | Suitable for standard protecting groups like Bz-A, Bz-C, and iBu-G.[1] |
| UltraFAST (AMA) | 1:1 (v/v) mixture of Aqueous Ammonium Hydroxide and Aqueous Methylamine | 65°C for 10-15 minutes | Rapid deprotection; requires acetyl (Ac) protected dC to prevent side reactions.[7][12][13] |
Frequently Asked Questions (FAQs)
Q1: Are 2'-fluoro modified oligonucleotides stable under standard deprotection conditions?
While 2'-F modified oligonucleotides are generally more stable to chemical hydrolysis at high pH compared to unmodified RNA, they can be sensitive to prolonged exposure to harsh basic conditions.[7][14] Therefore, milder deprotection strategies or faster, more robust methods like AMA are often recommended to ensure the integrity of the final product.[7] It's important to note that heating 2'-F modified oligonucleotides in AMA can lead to some degradation.[10]
Q2: Do I need special deprotection steps for 2'-F RNA like I do for standard RNA?
No, one of the advantages of 2'-F RNA synthesis is that it does not require a dedicated 2'-hydroxyl deprotection step, which simplifies the overall process compared to standard RNA synthesis.[1] The deprotection strategy is primarily determined by the protecting groups on the nucleobases.[1]
Q3: Can I use standard purification methods for 2'-fluoro modified oligonucleotides?
Yes, standard purification techniques such as High-Performance Liquid Chromatography (HPLC) (both Reverse-Phase and Ion-Exchange) and Polyacrylamide Gel Electrophoresis (PAGE) are generally applicable to 2'-F modified oligonucleotides.[5] However, the presence of the 2'-fluoro modification may slightly alter the oligonucleotide's properties, potentially requiring some optimization of standard protocols.[5]
Q4: How does the 2'-fluoro modification affect the stability of the oligonucleotide?
The 2'-fluoro modification significantly enhances the stability of oligonucleotides in several ways:
-
Nuclease Resistance: The 2'-fluoro group provides steric hindrance, making the phosphodiester backbone more resistant to degradation by nucleases.[1][2]
-
Thermal Stability: It increases the melting temperature (Tm) of duplexes with complementary RNA strands by approximately 2°C per modification.[10]
-
Chemical Stability: The internucleotide phosphate linkages are more resistant to chemical hydrolysis at high pH compared to unmodified RNA.[7][14]
Chemical Structure of a 2'-Fluoro Modified Nucleotide
Caption: Structure of a 2'-fluoro modified ribose sugar.
References
-
2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Oxford Academic. [Link]
-
2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. PubMed. [Link]
-
Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Oxford Academic. [Link]
-
2' Fluoro RNA Modification. Bio-Synthesis Inc. [Link]
-
2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. PubMed Central. [Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]
- Improved oligonucleotide synthesis suppressing depurination.
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. [Link]
-
Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. National Institutes of Health. [Link]
-
Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. Oxford Academic. [Link]
- Deprotection and purification of oligonucleotides and their derivatives.
-
Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. [Link]
-
Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health. [Link]
-
2'-FU-CE Phosphoramidite. Glen Research. [Link]
-
Coupling efficiency vs. time of NPPOC-dT phosphoramidite. ResearchGate. [Link]
Sources
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- 14. 2' Fluoro RNA Modification [biosyn.com]
Technical Support Center: Managing Transamination with N4-Benzoyl Cytidine Protection
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of side reactions, specifically transamination, when using N4-benzoyl-protected deoxycytidine (Bz-dC).
Introduction: The Critical Role of Exocyclic Amine Protection
In the precise world of solid-phase oligonucleotide synthesis, the chemical fidelity of each coupling cycle is paramount. The exocyclic amines of cytidine, adenosine, and guanine are nucleophilic and, if left unprotected, would compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite monomer.[1][2] This would lead to undesired N-branched byproducts and terminate chain elongation.[1] The N4-benzoyl (Bz) group is a robust, base-labile protecting group widely used for cytidine that prevents these side reactions. It is stable to the acidic conditions required for detritylation but can be removed under basic conditions upon completion of the synthesis.[3]
The Core Challenge: Understanding Transamination
While the N4-benzoyl group provides excellent protection during synthesis, challenges can arise during the final deprotection step. The choice of deprotection reagent and conditions is critical to liberating the oligonucleotide cleanly and avoiding modification of the nucleobases.
Q1: What is the transamination side reaction and when does it occur?
Answer: Transamination, in this context, is an unwanted chemical modification that occurs during the final deprotection step of oligonucleotide synthesis. It is a significant issue when using rapid deprotection protocols involving primary amines, most notably methylamine.[4] The most common reagent mixture for "UltraFAST" deprotection is AMA, a 1:1 solution of aqueous ammonium hydroxide and aqueous methylamine.[5]
When an oligonucleotide containing N4-benzoyl-deoxycytidine (Bz-dC) is treated with AMA, the highly nucleophilic methylamine can attack the C4 position of the cytosine ring. Instead of simple hydrolysis to remove the benzoyl group, an amidation exchange occurs, replacing the benzoyl group with a methylamino group. This converts the intended deoxycytidine residue into an undesired N4-methyl-deoxycytidine (N4-Me-dC) .[4][5] This modification results in a mass addition of 14 Da to the cytidine residue, which is readily detectable by mass spectrometry.[4]
Caption: Mechanism of transamination side reaction with Bz-dC and methylamine.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Q2: My mass spectrometry results show a +14 Da peak on some cytidine residues. What happened?
Answer: A +14 Da mass addition on a cytidine residue is the classic signature of the transamination side reaction, resulting in the formation of N4-methyl-dC.[4]
-
Primary Cause: You almost certainly used a methylamine-containing deprotection reagent, such as AMA, with an oligonucleotide that was synthesized using standard N4-benzoyl-dC (Bz-dC) phosphoramidite.[5] The methylamine in the AMA solution is the culprit.
-
Solution: Unfortunately, this modification is irreversible. To avoid this issue in the future, you have two primary options:
-
Switch Deprotection Reagent: If you must use Bz-dC phosphoramidites, you must use a deprotection method that does not contain methylamine. The standard, traditional method is to use only concentrated ammonium hydroxide at 55°C for 8-16 hours.[4][5] This method is slower but avoids the transamination issue.
-
Switch Protecting Group: If you require rapid deprotection times, the best practice is to switch from Bz-dC to N4-acetyl-dC (Ac-dC) phosphoramidite during synthesis.[6] The acetyl protecting group is more labile and is rapidly cleaved by AMA without undergoing the transamination side reaction, leading to a much cleaner product.[5][6]
-
Q3: I see incomplete deprotection of the benzoyl group. How do I fix this?
Answer: Incomplete deprotection appears as residual benzoyl groups (+105 Da) on cytidine (and adenosine) residues in the mass spectrum.
-
Possible Cause 1: Inadequate Deprotection Conditions. The time or temperature used was insufficient. For concentrated ammonium hydroxide, a common condition is 8-12 hours at 55°C.[5] Significantly shorter times or lower temperatures will result in incomplete removal.
-
Solution 1: Ensure your incubation is performed for the recommended duration and at the correct temperature in a properly sealed vial to prevent ammonia evaporation. If incomplete deprotection is confirmed, you can re-subject the sample to the deprotection conditions, but be aware that prolonged exposure to basic conditions can risk degradation of the oligonucleotide itself.[5]
-
Possible Cause 2: Old or Poor-Quality Reagent. Concentrated ammonium hydroxide loses ammonia gas over time, reducing its efficacy.
-
Solution 2: Use a fresh, unopened bottle of concentrated ammonium hydroxide for deprotection.
Q4: Can I use AMA for deprotection if my sequence has only one or two Bz-dC residues?
Answer: While you can, it is not recommended if sequence fidelity is critical. The transamination side reaction can still occur, and studies have shown it can modify approximately 5% of the Bz-dC residues.[5] For therapeutic or diagnostic applications, this level of modification is often unacceptable. For less sensitive applications like PCR primers, it may be tolerable, but the best practice is to match the protecting group chemistry with the desired deprotection method.
| Protecting Group on dC | Deprotection Reagent | Time / Temp | Primary Side Reaction |
| Benzoyl (Bz) | Conc. Ammonium Hydroxide | 8-16 hours @ 55°C | None (if reagent is fresh) |
| Benzoyl (Bz) | AMA | 10-15 min @ 65°C | Transamination (forms N4-Me-dC) |
| Acetyl (Ac) | AMA | 10-15 min @ 65°C | None |
| Benzoyl (Bz) / Acetyl (Ac) | K₂CO₃ in Methanol | ~4 hours @ Room Temp | None (Used for UltraMILD synthesis) |
| Table 1: Comparison of common deprotection conditions and associated side reactions for cytidine.[4][5][6] |
Experimental Protocols
Protocol 1: Standard Deprotection of Bz-dC Oligonucleotides
This protocol is designed to avoid transamination by using only ammonium hydroxide.
-
Preparation: Place the solid support column containing the synthesized oligonucleotide into a 2 mL screw-cap vial with a secure seal.
-
Reagent Addition: Add 1.5 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.[5]
-
Incubation: Seal the vial tightly. Place the vial in a heating block or oven set to 55°C and incubate for 8-12 hours .[5]
-
Cooling & Transfer: Allow the vial to cool completely to room temperature before opening. Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube.
-
Washing: Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine this wash with the supernatant from the previous step.
-
Drying: Evaporate the combined solution to dryness using a centrifugal vacuum concentrator.
-
Reconstitution: Resuspend the oligonucleotide pellet in a suitable buffer for downstream purification (e.g., HPLC) or use.
Caption: Decision workflow for deprotecting oligonucleotides containing Bz-dC.
Protocol 2: N4-Benzoylation of 2'-Deoxycytidine
This protocol outlines the "transient protection" method for preparing the Bz-dC monomer.[1][2]
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend 2'-deoxycytidine in anhydrous pyridine.
-
Transient Silylation: Cool the suspension to 0°C in an ice bath. Add chlorotrimethylsilane (TMSCl) dropwise. Remove the ice bath and stir at room temperature until a clear solution is obtained (approx. 1-2 hours). This indicates the hydroxyl groups have been silylated.
-
Acylation: Cool the solution back to 0°C. Add benzoyl chloride dropwise with vigorous stirring. Allow the reaction to proceed at this temperature for 2-4 hours.
-
Quenching & Silyl Removal: Quench the reaction by slowly adding cold water. Follow this by adding concentrated aqueous ammonia and stir for 30 minutes to hydrolyze the temporary silyl ethers.[1]
-
Work-up & Purification: Evaporate the solvent under reduced pressure. Co-evaporate the residue with toluene to remove any remaining pyridine. The crude N4-benzoyl-2'-deoxycytidine can then be purified by silica gel chromatography.[2]
Frequently Asked Questions (FAQs)
Q5: Why was N4-benzoyl-dC the standard for so long if it has this issue?
Answer: The N4-benzoyl group is highly effective at its primary job: protecting the exocyclic amine during synthesis. It offers excellent stability and solubility.[1] The transamination issue only became prominent with the widespread adoption of "UltraFAST" deprotection protocols using AMA. For decades, the standard deprotection with ammonium hydroxide was the industry norm, and under those conditions, transamination is not an issue.[4][5]
Q6: Are there other side reactions I should be aware of during deprotection?
Answer: Yes. While transamination is the key issue with AMA, other side reactions can occur:
-
Deamination: Using very strong, non-amine bases like sodium hydroxide can lead to deamination, where the entire N4-amino group is replaced by a hydroxyl group, converting cytidine to uridine.[4]
-
N3-Cyanoethylation: During deprotection, the cyanoethyl groups on the phosphate backbone are removed, generating acrylonitrile as a byproduct. This can react with thymidine and guanosine bases, though it is a lesser concern for cytidine.[7][8]
Q7: My oligo contains other sensitive modifications. What deprotection strategy should I use?
Answer: If your oligonucleotide contains modifications that are sensitive to standard or AMA deprotection conditions, you must use an "UltraMILD" synthesis and deprotection strategy.[5] This involves using more labile protecting groups for all bases (e.g., phenoxyacetyl for dA, acetyl for dC) and a very mild deprotection reagent, such as 0.05 M potassium carbonate in methanol, at room temperature.[5] This approach is incompatible with standard Bz-dC.
References
- Benchchem. A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis. [URL: https://vertexaisearch.cloud.google.
- CymitQuimica. CAS 4836-13-9: N4-Benzoyl-2′-deoxycytidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq1hnk7GiEd2edwvZ1Mg2ZtWn_ewqiTLcEB_4Az_vwy27YOtf33so2nBrJYcJtnH8pOmJOuta5WwJPIVIJpaB1Pglrt0uWjMt3px5cnXBXzdvO9kg1GKHjHZY9YJu-ToKl]
- Benchchem. Technical Support Center: Deprotection of Benzoyl-Protected Cytidine in Oligonucleotide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnTaZq0Po7yFr_jynUme4N5HLdtSPD9V28eUz0PIaeQWc5ch4B4oGUorM9WR3WjG1_aEdMTzzzUc25Y9L1lvfjaAgocX8y-xiJvSqi9IJ0aGMCBfvE3xsUAcOR9nLLHkEJEgukq223BsboGLBJoeGIvIVctnsBxQZr8jLatGfUmHBukbg2sYr3s2umoI05EhRtvyZKsSpN2nmrrjhpmsl2WB4l5O1WmUj-w22Ts6wcGo3St1XcfaehxnSrQlY=]
- Benchchem. An In-depth Technical Guide to the N4-Benzoyl Protecting Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsbIbo0Exj30ZVXxc1cydAD6Tzmp9jMzvH5cfgFYybtQ2NmFiybwMJxCg2V0o-0-mJz_IzgyJjOld7u1M5xP1IETENQ6ix0S9IlnAVuXe8skQrj6yFsn3hYIX3RMftXFBNyOqsoC4sJE57XGEfHpJw0pLJ0IpTPurhjaEj83WV2A5bXFY6oyuvCjZCfArbxzoC_4ZDizu4EGIj]
- Benchchem. Application Notes and Protocols: The Role of Benzoyl-Protected Cytidine in Phosphoramidite Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELzPchoGEQO0pX-xZ24bfBcSheSYIm0Mf_Ud9sVYmBHQPn-sj_Em5s70KbSoTtTFY8WmFEkTO5w7c5sl1LO32RMY5H9yBsSSuhphAI1Gavjmffx8FkspJhbuUwZqwP3Lg1u3ZviacB7710AbDAwAV2V0Zu-Y7rFtG6yLRxbJl2M8pk9yGI3hG5uW6zy1WuyxeylYDeAlG8-HNrkn4IsoQkdZJJTYKoUI8QDQywtruXcm5KNfsogD9FCNvehw058rk=]
- Benchchem. Technical Support Center: Optimizing N4-Benzoyl Group Deprotection in Oligonucleotide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvpnNVteuzl4WIEyUcHa_l8FacgqnmojKEn_s7kxHVKQjuDSyMdALhhVwbgjNPDhGWvQ8Zd9___PLWp9f7r6vmikzuEFW1pItoUaJsAppMQsTu1MXiLEZbEedkfKRk3z4ZhP6kicx1sEXPjWIHMV9xY0TEpjqglpv9AVnFCi5pcLG6Bad2UbaHB7PLx7NP2Gr08q-U-EeKhPMNaUPZieZNJKedmxdliW7W6s5pisNSPR4pSBpQF0QsP1mT]
- Benchchem. The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Fw7O4_vb3dpX7hva1USWf1WAMKcnPg98r6acKgqPQBfW4MuOdkOkuMGb-zGST3J2hl66kTYKnhyqQ8gclbBw70KZfa0CqNWLdrnfyFwEndLKeLBTuKqwzK36y57HoYJNAIxHSJ3T7MW9SmcHKCicmfqZcPqYsGWUE6-5eilKTIBv16wZma_oh8qtAPtT-r2CvfgesO3xz--mbv1kEGxqN28WOZ2x_Q==]
- Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8lhx8O8hmdamkxS7Yues0WtXd314WMh83bzkzTbNcfE1sDGm7lO49gRCh6LB8D2xAlUpoF1lZIM3jSbFgZK3ZvjoL8BCb4z10PiDuD0PehEwucRCxE_4ga7b8m5UStWdYWvEbBS4u]
- ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYRHIdGLpzjTk7FluycdFX4-_74HmiwsMe8xjTte6dohE4Rmj0CxsUHSOg0zNxaMNSbSmLZ0zsSzPSvgii216lrXvaZakQm87RMUtY_e2Z_9ZE6BKjpbBCM3XGgiU2fH3TJ2FPbTL6KAk4RuDkgFcOHB6Ud1Z1sq7h7WEkopoXNL80NHmV]
- Benchchem. The Benzoyl Protecting Group in DNA Synthesis: An In-depth Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM0NDNasoenYiIcUL0I0gJnbXafM_az8XE-Jc7TjJTMyLQGhtTr7aOp1yVeehF7ctHnkwvTwKrI6dYkqV0DPxhHb0j28P-6wwmPicqFbQjWg8hfash1wJFtWyQHtd5n76xWDv9ANe0HGn2GMH7JAzZmLERshVY4IMoMThCT5nl-zvyzyfFDD1bdCNOi8ccEQBGdXB9u6eceujPp4sIwthzM8QYv_w=]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
Technical Support Center: Optimization of Cleavage and Deprotection for Oligonucleotides with Modified Bases
Welcome to the technical support center for oligonucleotide cleavage and deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of liberating synthetic oligonucleotides, especially those containing sensitive modified bases, from their solid support and removing protecting groups. Here, we combine established protocols with field-proven insights to help you troubleshoot and optimize your workflow for maximum yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cleavage and deprotection of modified oligonucleotides.
Q1: What is the fundamental difference between cleavage and deprotection?
A: Cleavage refers to the process of releasing the synthesized oligonucleotide chain from the solid support (e.g., controlled-pore glass, CPG).[1][2] Deprotection is the removal of protecting groups from the nucleobases (e.g., benzoyl, isobutyryl), the phosphate backbone (e.g., cyanoethyl), and any other modified moieties.[1] While these two processes can often occur concurrently using the same reagent, they are distinct chemical transformations.[1]
Q2: Why do modified oligonucleotides require special cleavage and deprotection conditions?
A: Many modified bases, fluorescent dyes, and other labels are sensitive to the harsh alkaline conditions (e.g., concentrated ammonium hydroxide at elevated temperatures) used for standard, unmodified oligonucleotides.[2][3][4] These conditions can lead to the degradation of the modification, unwanted side reactions, or incomplete deprotection, compromising the integrity and function of the final product.[4][5] Therefore, milder deprotection strategies are often necessary.[2]
Q3: What are "UltraMILD" monomers and when should I use them?
A: UltraMILD monomers are phosphoramidites with highly labile protecting groups, such as phenoxyacetyl (Pac) on dA, acetyl (Ac) on dC, and isopropyl-phenoxyacetyl (iPr-Pac) on dG.[2][6] These are employed when synthesizing oligonucleotides containing base-sensitive modifications.[2][7] Their use allows for significantly gentler deprotection conditions, such as treatment with potassium carbonate in methanol, which preserves the integrity of sensitive moieties.[6][8]
Q4: What is AMA, and what are its advantages and disadvantages?
A: AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine.[1][7] It is a popular reagent for "UltraFAST" deprotection, significantly reducing reaction times compared to ammonium hydroxide alone.[7][9] Cleavage can be achieved in as little as 5 minutes at room temperature, with full deprotection in 5-15 minutes at 65°C.[1][7] A key consideration when using AMA is that acetyl-protected dC (Ac-dC) must be used instead of benzoyl-protected dC (Bz-dC) to prevent base modification (transamination) of cytosine residues.[1][6]
Q5: My mass spectrometry results show a higher-than-expected mass. What could be the cause?
A: A higher mass in your MS analysis is a classic sign of incomplete deprotection, where one or more protecting groups remain on the oligonucleotide.[10] This is often due to aged reagents (e.g., old ammonium hydroxide that has lost ammonia gas), insufficient reaction time or temperature, or the use of a deprotection strategy that is incompatible with the protecting groups present.[10] The removal of the protecting group on guanine is frequently the rate-limiting step.[7][10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the cleavage and deprotection of modified oligonucleotides.
Issue 1: Incomplete Deprotection or Cleavage
Symptoms:
-
Multiple peaks in HPLC analysis, often with later-eluting species corresponding to partially protected oligos.[10]
-
Mass spectrometry data showing masses higher than the expected molecular weight.[10]
-
Low yield of the final product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Aged or Improperly Stored Reagents | Concentrated ammonium hydroxide loses ammonia gas over time, reducing its deprotection efficiency.[7][10] Similarly, other reagents can degrade or absorb moisture. | Use fresh deprotection reagents.[7] Store ammonium hydroxide in small, tightly sealed aliquots in the refrigerator.[7][10] For moisture-sensitive reactions like silyl group removal in RNA synthesis with TBAF, ensure anhydrous conditions.[5][10] |
| Inadequate Reaction Time or Temperature | The removal of certain protecting groups, particularly on guanine (e.g., isobutyryl), is kinetically slow.[7][11] Insufficient time or temperature will result in incomplete deprotection. | Follow the recommended deprotection times and temperatures for your specific protecting groups and modifications.[6] For G-rich sequences, consider extending the deprotection time.[10] |
| Incompatible Deprotection Strategy | The chosen deprotection "cocktail" may not be strong enough or appropriate for all the protecting groups in your oligonucleotide, especially with complex modifications.[2][12] | Always review the deprotection requirements for every component of your oligo, including modified bases and dyes.[6][8] Consult supplier datasheets for specific recommendations. For sensitive modifications, a multi-step or orthogonal deprotection strategy may be necessary.[3][12] |
| Poor Reagent Diffusion (Solid Support) | For longer oligonucleotides (e.g., >40 bases), reagent diffusion into the pores of the solid support can be limited, leading to incomplete reactions.[13] | Ensure adequate mixing or agitation during cleavage and deprotection. For long oligos, consider using supports with larger pore sizes (e.g., 1000 Å CPG).[13] |
Issue 2: Degradation of a Sensitive Modification (e.g., Fluorescent Dye)
Symptoms:
-
Loss of fluorescence or a shift in the spectral properties of the labeled oligonucleotide.
-
Appearance of unexpected peaks in HPLC or MS analysis corresponding to degradation products.
-
Low yield of the desired modified oligonucleotide.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Harsh Deprotection Conditions | Many organic dyes and other modifications are unstable under the strongly basic and/or high-temperature conditions of standard deprotection protocols.[2][3][4] | Use UltraMILD phosphoramidites during synthesis to enable the use of gentler deprotection conditions, such as potassium carbonate in methanol at room temperature.[2][6] Alternatively, use a post-synthetic conjugation strategy where the sensitive molecule is attached after the oligonucleotide has been fully deprotected.[3] |
| Incompatible Reagents | Some deprotection reagents can directly react with and degrade the modification. For example, ethylenediamine (EDA), used for deprotecting methylphosphonate backbones, can cause side reactions with certain bases.[5] | Carefully select a deprotection cocktail that is known to be compatible with your specific modification.[14] This may involve using alternative bases like tert-butylamine or gaseous ammonia.[8][15] |
| Extended Deprotection Times | Even under milder conditions, prolonged exposure to deprotection reagents can lead to the gradual degradation of sensitive modifications, particularly for longer oligonucleotides that require more aggressive conditions.[3] | Optimize the deprotection time to be the minimum required for complete removal of protecting groups while minimizing damage to the modification.[3] Consider using faster-acting reagents like AMA to shorten the overall reaction time.[7] |
Issue 3: Base Modification Side Reactions
Symptoms:
-
Mass spectrometry data showing unexpected mass additions, particularly on cytidine residues.
-
Broadening or shouldering of peaks in HPLC analysis.[12]
-
Reduced biological activity of the oligonucleotide.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Transamination of Cytidine | When using AMA for deprotection, the methylamine component can react with benzoyl-protected cytidine (Bz-dC), leading to an unwanted side product.[6][9] | Use acetyl-protected cytidine (Ac-dC) during synthesis when planning to use AMA for deprotection.[1][6] Ac-dC is not susceptible to this side reaction and is compatible with all standard deprotection conditions.[2] |
| Formation of Cyanoethyl Adducts | During deprotection, the cyanoethyl protecting groups from the phosphate backbone are removed, generating acrylonitrile as a byproduct. Under basic conditions, acrylonitrile can react with the nucleobases (Michael addition). | To prevent this, a pre-treatment step can be employed to remove the cyanoethyl groups while the oligo is still on the solid support, using a weak base in an organic solvent (e.g., 10% diethylamine in acetonitrile).[11][16] The acrylonitrile can then be washed away before cleavage and base deprotection.[16] |
Section 3: Experimental Protocols and Workflows
Protocol 1: UltraFAST Cleavage and Deprotection using AMA
This protocol is suitable for standard DNA and RNA oligonucleotides and those with modifications compatible with AMA. Crucially, Ac-dC must be used instead of Bz-dC. [6]
-
Preparation: Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine. This must be done in a fume hood.[1]
-
Cleavage: Add 1-2 mL of the fresh AMA solution to the vial containing the oligonucleotide on its solid support. Seal the vial tightly. Let it stand at room temperature for 5 minutes to cleave the oligo from the support.[1]
-
Deprotection: Transfer the vial to a heating block or oven and incubate at 65°C for 10-15 minutes for complete deprotection.[1]
-
Work-up: Cool the vial to room temperature. Transfer the supernatant containing the oligonucleotide to a new tube. The sample can then be dried in a vacuum concentrator.[1]
Protocol 2: UltraMILD Deprotection for Sensitive Modifications
This protocol is designed for oligonucleotides synthesized with UltraMILD monomers (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) and containing base-sensitive modifications like certain fluorescent dyes.[2][7]
-
Preparation: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Deprotection & Cleavage: Add 1-2 mL of the potassium carbonate solution to the solid support in a sealed vial. Let the reaction proceed at room temperature for 4 hours.[8] This single step achieves both cleavage and deprotection.
-
Work-up: After the incubation, transfer the methanolic solution to a new tube. Neutralize the solution with a suitable buffer if required for downstream applications. Dry the sample in a vacuum concentrator.
Decision-Making Workflow for Deprotection Strategy
The following diagram outlines a logical workflow for selecting the appropriate cleavage and deprotection strategy based on the composition of your oligonucleotide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atdbio.com [atdbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. academic.oup.com [academic.oup.com]
- 16. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Troubleshooting for 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during Nuclear Magnetic Resonance (NMR) analysis of this modified nucleoside. The complex structure, featuring a fluorine substituent, a bulky benzoyl protecting group, and a methyl group, often leads to intricate spectra. This resource is designed to help you navigate these complexities, from sample preparation to spectral interpretation, ensuring the acquisition of high-quality, reliable data.
Section 1: Foundational Knowledge & Initial Checks
Before delving into complex spectral issues, it is crucial to ensure that the fundamentals of sample preparation and instrument setup are correctly addressed. Problems at this stage are the most common source of poor-quality NMR data.
FAQ 1: What is the recommended protocol for preparing an NMR sample of this compound?
Proper sample preparation is paramount for obtaining a high-resolution NMR spectrum. Contaminants, particulates, and incorrect solvent choice can all lead to significant issues.
Detailed Step-by-Step Sample Preparation Protocol:
-
Compound Purity: Start with a highly purified sample of this compound. Impurities from synthesis, such as residual solvents or reagents, will complicate your spectra. If in doubt, repurify your compound using an appropriate method like flash column chromatography.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
CDCl₃ (Deuterated Chloroform): Often a good starting point for protected nucleosides due to its ability to dissolve a wide range of organic compounds.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A more polar solvent that can be useful if solubility in CDCl₃ is an issue. It is particularly adept at dissolving compounds with hydrogen-bonding capabilities. However, its high boiling point can make sample recovery difficult.[1]
-
CD₃OD (Deuterated Methanol): Another polar protic solvent option. Protic solvents can lead to the exchange of labile protons (e.g., hydroxyl and amine protons), which can be a useful diagnostic tool.[1]
-
-
Concentration: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, a concentration of 5-10 mg of the compound in 0.5-0.6 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution and Filtration:
-
Weigh the desired amount of your compound into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely.
-
Crucially, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any particulate matter that can severely degrade spectral resolution.
-
-
NMR Tube and Handling:
-
Use a high-quality, clean, and unscratched NMR tube. Residual cleaning solvents like acetone are a common source of contamination.[1]
-
Ensure the outside of the NMR tube is clean before inserting it into the spectrometer.
-
Section 2: Common Spectral Problems and Solutions
Once you have a properly prepared sample, you may still encounter challenges in the NMR spectrum itself. This section addresses the most frequent issues observed with this compound and similar molecules.
FAQ 2: My ¹H NMR spectrum shows broad or poorly resolved peaks. What are the likely causes and how can I fix this?
Peak broadening is a common frustration that can obscure important coupling information and make integration unreliable.
Troubleshooting Workflow for Broad Peaks:
Caption: Decision tree for troubleshooting broad NMR signals.
Causality and Solutions:
-
Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. This is the first and easiest thing to check. Re-shimming the spectrometer can often resolve the issue.
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening. Try preparing a more dilute sample.[1]
-
Poor Solubility/Aggregation: Even if the sample appears dissolved, microscopic aggregates may be present. These can be NMR-invisible but will broaden the signals of the dissolved molecules.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening.
-
Solution: Filter your NMR sample through a short plug of Celite. If the problem persists, ensure all glassware is scrupulously clean.
-
-
Chemical Exchange/Rotamers: Dynamic processes occurring on the NMR timescale can lead to broad peaks. For this compound, a key consideration is the restricted rotation around the amide bond of the N4-benzoyl group, which can lead to the presence of rotamers (rotational isomers).[3][4]
-
Solution: Acquire the spectrum at a higher temperature. This will increase the rate of rotation, potentially causing the broad peaks to sharpen into a single, averaged signal. Conversely, lowering the temperature may slow the exchange enough to resolve the individual rotamers into sharp, distinct peaks.[2][3]
-
FAQ 3: I am seeing more signals in my spectrum than expected, especially in the aromatic and sugar regions. What could be the cause?
The presence of extra, unexpected peaks is a strong indicator of either impurities or the presence of rotamers.
Distinguishing Impurities from Rotamers:
Caption: Workflow to differentiate between impurities and rotamers.
The Role of the N4-Benzoyl Group:
The amide bond between the cytosine N4 and the benzoyl carbonyl has a significant degree of double-bond character, leading to restricted rotation. This can result in two distinct planar conformers, or rotamers, which are in equilibrium.
-
NMR Signature of Rotamers: If the rate of interconversion between these rotamers is slow on the NMR timescale, you will observe two distinct sets of signals for the protons and carbons near the benzoyl group. This includes the H6 proton of the cytosine, the benzoyl aromatic protons, and potentially even the sugar protons, as their chemical environment is slightly different in each rotamer.[3][4]
-
Confirmation with 2D NMR: A 2D NOESY or EXSY (Exchange Spectroscopy) experiment is a powerful tool to confirm the presence of rotamers. In addition to the standard NOE cross-peaks, you will observe "exchange" cross-peaks connecting the signals of the same proton in the two different rotameric forms.[4][5]
FAQ 4: The coupling patterns in my spectrum are complex, especially for the sugar protons. How can I interpret the H-F couplings?
The presence of the 2'-fluoro substituent introduces heteronuclear coupling between the fluorine atom and nearby protons (JHF), which can complicate the spectrum but also provides valuable structural information.
Understanding H-F Coupling Constants:
| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Structural Information |
| ²J(H1'-F2') | 2 | 15 - 25 Hz | Confirms the proximity of H1' and F2'. |
| ²J(H3'-F2') | 2 | 15 - 25 Hz | Confirms the proximity of H3' and F2'. |
| ³J(H3'-F2') | 3 | 2 - 15 Hz | Dependent on the H-C-C-F dihedral angle (Karplus relationship). Provides information on sugar pucker. |
| ³J(H1'-F2') | 3 | < 5 Hz | Generally smaller than the geminal coupling. |
| Long-range JHF | >3 | 0 - 5 Hz | Can sometimes be observed, for example, between F2' and the base protons, providing further conformational constraints. |
Table based on general observations for fluorinated nucleosides.
Strategies for Deciphering Complex Multiplets:
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. For this compound, you should observe a single resonance for the 2'-fluoro group. If you see multiple signals, it could indicate the presence of impurities or diastereomers.
-
Proton-Coupled ¹⁹F NMR: This experiment will show the coupling of the fluorine to all nearby protons, helping to identify which protons are being split by the fluorine.
-
¹H{¹⁹F} Decoupling: A proton NMR experiment where the fluorine frequency is irradiated will cause all the H-F couplings to collapse, simplifying the multiplets of the coupled protons into more recognizable patterns (e.g., a doublet of doublets might become a simple doublet). This is an excellent way to confirm which protons are coupled to the fluorine.
-
2D NMR:
-
COSY: Will help trace the H-H coupling network within the sugar ring and between the sugar and the base.
-
HSQC: Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC: Shows longer-range H-C correlations, which can be useful for assigning quaternary carbons and confirming the overall structure.
-
Section 3: Expected Chemical Shifts
While the exact chemical shifts for this compound can vary depending on the solvent and concentration, the following table provides an estimated range based on data from similar structures.[6][7]
Estimated ¹H and ¹³C Chemical Shift Ranges (in ppm):
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Cytosine Base | |||
| 5-CH₃ | ~2.0 - 2.2 | ~12 - 15 | |
| H6 | ~8.0 - 8.5 | ~140 - 145 | Likely to be a singlet (or a narrow doublet due to long-range coupling). May be doubled due to rotamers. |
| C2 | ~155 - 160 | ||
| C4 | ~162 - 165 | ||
| C5 | ~110 - 115 | ||
| Benzoyl Group | |||
| ortho-H | ~7.8 - 8.1 | ~128 - 130 | |
| meta-H | ~7.4 - 7.6 | ~128 - 130 | |
| para-H | ~7.5 - 7.7 | ~132 - 135 | |
| Carbonyl C | ~165 - 170 | ||
| Sugar Moiety | |||
| H1' | ~6.0 - 6.4 | ~85 - 90 | A doublet of doublets due to coupling to H2' and F2'. |
| H2' | ~5.0 - 5.4 | ~90 - 95 (d, ¹JCF ≈ 170-190 Hz) | A complex multiplet due to coupling to H1', H3', and F2'. |
| H3' | ~4.2 - 4.6 | ~70 - 75 | A multiplet coupled to H2', H4', and F2'. |
| H4' | ~4.0 - 4.3 | ~85 - 90 | |
| H5', H5'' | ~3.7 - 4.0 | ~60 - 65 |
Note: These are estimated values. The fluorine at C2' will have a significant deshielding effect on H2' and C2', and will introduce C-F coupling in the ¹³C spectrum.
Section 4: Concluding Remarks
The NMR analysis of this compound presents a number of challenges that are common to modified nucleosides. A systematic approach, beginning with meticulous sample preparation and moving logically through potential spectral issues, is key to success. The presence of rotamers due to the N4-benzoyl group is a particularly important consideration for this molecule. By leveraging one- and two-dimensional NMR techniques, including variable temperature and heteronuclear decoupling experiments, researchers can overcome these hurdles to fully characterize this important compound and confidently proceed with their drug development and scientific research.
References
- Hu, D. X., Grice, P., & Ley, S. V. (2013). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 78(15), 7543–7550.
-
Jena Bioscience. (n.d.). 2-Fluoro-ATP, Nucleotides as 19F-NMR probes. Retrieved from [Link]
- Micura, R., et al. (2001). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 29(19), 3997–4005.
-
Reich, H. J. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Solodinin, A., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega, 4(22), 19716–19722.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Various Authors. (n.d.). N4-Benzoyl-2'-deoxycytidine. PubChem. Retrieved from [Link]
-
Various Authors. (n.d.). N4-Benzoyl-2'-deoxycytidine - 13C NMR. SpectraBase. Retrieved from [Link]
- Various Authors. (n.d.). Supporting Information for Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage. Royal Society of Chemistry.
- Various Authors. (n.d.). Supporting Information for various chemical syntheses.
- Various Authors. (2013).
- Various Authors. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Science and Technology Review, 14(3), 1-6.
- Various Authors. (n.d.). Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis.
- Various Authors. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
- Various Authors. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2012(5), 267-277.
- Various Authors. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution.
- Various Authors. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. rsc.org [rsc.org]
- 3. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Synthesis of 2'-Fluoro Modified Oligonucleotides
Welcome to the technical support center for the synthesis of 2'-fluoro (2'-F) modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for challenges encountered during the synthesis of these valuable molecules. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to empower you to overcome synthesis hurdles and achieve high-quality results.
Introduction to 2'-Fluoro Modified Oligonucleotides
The strategic incorporation of a fluorine atom at the 2' position of the ribose sugar is a cornerstone of modern nucleic acid chemistry.[1] This modification imparts a unique and advantageous set of properties, including enhanced resistance to nuclease degradation and increased thermal stability and binding affinity to target strands.[2][3] The high electronegativity of the fluorine atom locks the sugar pucker into an RNA-like C3'-endo conformation, which favors the formation of a stable A-form helix upon hybridization.[2][4] These characteristics make 2'-F modified oligonucleotides highly valuable for a range of therapeutic and diagnostic applications, including siRNAs, antisense oligonucleotides, and aptamers.[2][4]
While the synthesis of 2'-F modified oligonucleotides utilizes the robust and well-established phosphoramidite chemistry, the unique properties of the 2'-F monomers necessitate specific considerations and optimizations to the standard synthesis cycle.[1] This guide will address these nuances and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: How does the synthesis of 2'-F modified oligonucleotides differ from standard DNA or RNA synthesis?
A1: The core phosphoramidite chemistry remains the same. However, the electron-withdrawing nature of the 2'-fluoro group can slightly reduce the reactivity of the 5'-hydroxyl group, and the steric bulk, although less than a 2'-O-TBDMS group, can still impact coupling kinetics.[5] Consequently, you may need to optimize coupling times and use more potent activators compared to standard DNA synthesis. Unlike standard RNA synthesis, 2'-F-RNA does not require a dedicated 2'-hydroxyl deprotection step, which simplifies the overall deprotection process.[2]
Q2: What is a realistic coupling efficiency to expect for 2'-F phosphoramidites?
A2: While DNA synthesis can routinely achieve coupling efficiencies exceeding 99%, the synthesis with 2'-F amidites may show slightly lower efficiencies. With an optimized protocol, including the use of a high-performance activator, you should aim for coupling efficiencies of 98% or higher. It is crucial to remember that even a small decrease in average coupling efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[5]
Q3: Are special reagents required for 2'-F oligonucleotide synthesis?
A3: While standard synthesis reagents can be used, for optimal results, it is highly recommended to use a more potent activator than 1H-Tetrazole. Activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended to achieve high coupling efficiencies in a reasonable timeframe.[6][7][8] Additionally, ensuring all reagents and solvents are anhydrous is critical to prevent hydrolysis of the phosphoramidites.[9][10]
Q4: Are there specific considerations for the deprotection of 2'-F oligonucleotides?
A4: Yes. Although 2'-F oligonucleotides are generally stable, they can be sensitive to prolonged exposure to harsh basic conditions, which may lead to degradation.[6] Milder deprotection strategies are often recommended. For instance, using a mixture of ammonium hydroxide and methylamine (AMA) can effectively remove protecting groups in a shorter time, minimizing potential side reactions.[6] The choice of protecting groups on the phosphoramidites (e.g., standard vs. fast-deprotecting groups) will also dictate the optimal deprotection method.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2'-F modified oligonucleotides.
Issue 1: Low Yield of Full-Length Oligonucleotide
A low yield of the desired full-length product is one of the most common challenges. This is often indicated by a weak trityl signal during synthesis and the presence of multiple shorter sequences (deletion mutants) in the final analysis (e.g., by HPLC or PAGE).[9][11]
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution & Underlying Principle |
| Inefficient Coupling | Extend Coupling Time: Increase the coupling time to allow for a more complete reaction, especially for sterically hindered or difficult coupling steps.[10] Use a More Potent Activator: Switch from 1H-Tetrazole to a more effective activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). These activators more efficiently protonate the phosphoramidite, leading to a more reactive intermediate.[6][7][8] Increase Phosphoramidite Concentration: A higher molar excess of the phosphoramidite can help drive the coupling reaction to completion.[10] |
| Reagent Quality | Ensure Anhydrous Conditions: Moisture is a primary cause of low coupling efficiency as it hydrolyzes the activated phosphoramidite.[5][9] Use fresh, anhydrous acetonitrile and ensure all other reagents are stored under inert conditions. Consider performing a Karl Fischer titration to check the water content of your solvents.[12] Use Fresh Phosphoramidites and Activator: Phosphoramidites and activators can degrade over time, even with proper storage. Use fresh lots of reagents for critical syntheses. |
| Sub-optimal Deprotection | Optimize Deprotection Conditions: Incomplete removal of protecting groups can lead to a lower yield of the desired product. Ensure the deprotection time and temperature are appropriate for the protecting groups used.[10] For stubborn protecting groups, consider using a stronger deprotection solution like AMA.[6] |
| Depurination | Use a Milder Deblocking Agent: If your sequence is rich in purines, especially adenosine, depurination can occur during the acidic detritylation step. Consider replacing Trichloroacetic Acid (TCA) with a milder acid like Dichloroacetic Acid (DCA) to minimize this side reaction.[6] |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting logic for addressing low yield in 2'-F RNA synthesis.
Issue 2: Presence of Deletion Mutants (n-1) in the Final Product
Deletion mutants are truncated sequences that are one or more nucleotides shorter than the full-length product.[11] They arise from incomplete coupling at one or more steps in the synthesis.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution & Underlying Principle |
| Inefficient Capping | Check Capping Reagents: Ensure that your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. The capping step is crucial for blocking any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps. Inefficient capping will lead to the formation of n-1 and other deletion sequences.[10][13] |
| Poor Coupling Efficiency | Refer to Issue 1: The primary cause of deletion mutants is failed coupling reactions. All troubleshooting steps for "Low Yield of Full-Length Oligonucleotide" are directly applicable here.[11] |
Issue 3: Side Reactions and Impurity Formation
The unique chemical nature of 2'-F modified oligonucleotides can sometimes lead to specific side reactions.
Possible Causes & Recommended Solutions:
| Possible Cause | Recommended Solution & Underlying Principle |
| Loss of HF during Deprotection | Under harsh cleavage and deprotection conditions, there can be a loss of hydrogen fluoride (HF) from the 2'-F position, followed by the addition of a water molecule.[] To mitigate this, use milder deprotection conditions (e.g., reduced temperature or time) or a deprotection reagent less prone to causing this side reaction. |
| Modification of Bases | Use Appropriate Protecting Groups: For certain deprotection methods, the choice of base-protecting groups is critical. For example, when using AMA for rapid deprotection, it is important to use acetyl (Ac) protected cytidine to avoid base modification.[15] |
Experimental Protocols
Protocol 1: Optimized Coupling Cycle for 2'-F Phosphoramidites
This protocol outlines a typical optimized cycle for the incorporation of a 2'-F phosphoramidite monomer during automated solid-phase synthesis.
Objective: To achieve high coupling efficiency for 2'-F monomers.
Materials:
-
Anhydrous Acetonitrile (ACN)
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[6]
-
Activator Solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in Anhydrous ACN[16]
-
2'-F Phosphoramidite Solution: 0.1 M in Anhydrous ACN
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/ACN
-
Capping Solution B: 16% N-Methylimidazole in ACN
-
Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine
Procedure (per cycle):
-
Deblocking (Detritylation): Deliver the 3% DCA in DCM solution to the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Washing: Thoroughly wash the support with anhydrous ACN to remove the DCA and the cleaved DMT group.
-
Coupling: Simultaneously deliver the 2'-F phosphoramidite solution and the DCI activator solution to the column. Allow a coupling time of 5-10 minutes. For difficult sequences, this time may be extended.
-
Washing: Wash the support with anhydrous ACN.
-
Capping: Deliver Capping Solutions A and B to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support with anhydrous ACN.
-
Oxidation: Deliver the iodine solution to oxidize the phosphite triester linkage to the more stable phosphate triester.
-
Washing: Wash the support with anhydrous ACN to prepare for the next cycle.
Protocol 2: AMA Deprotection for 2'-F Oligonucleotides
This protocol provides a rapid and efficient method for cleavage and deprotection of 2'-F modified oligonucleotides.
Objective: To achieve rapid and complete deprotection while minimizing potential side reactions.[6]
Materials:
-
Ammonium Hydroxide (28-30%)
-
Methylamine (40% in water)
-
AMA solution (1:1 v/v mixture of Ammonium Hydroxide and Methylamine)
Procedure:
-
After synthesis, transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of the AMA solution to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 65°C for 15-20 minutes.[6]
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of water or 50% ACN/water and combine the wash with the supernatant.
-
Dry the combined solution using a vacuum concentrator. The resulting pellet contains the crude deprotected oligonucleotide, ready for purification.[2]
Data Summary Tables
Table 1: Comparison of Activators for Modified Oligonucleotide Synthesis
| Activator | Typical Concentration | Relative Acidity | Comments |
| 1H-Tetrazole | 0.45 M | Standard | May not be potent enough for efficient coupling of sterically hindered amidites like 2'-F.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | More acidic than Tetrazole | More efficient than Tetrazole, especially for RNA synthesis.[7] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | Less acidic than ETT | Highly efficient activator, allows for shorter coupling times and reduced excess of phosphoramidite.[6][8] |
Table 2: Comparison of Deprotection Methods
| Method | Conditions | Time | Suitability for 2'-F Oligos |
| Ammonium Hydroxide | 28-30% NH₄OH, 55°C | 8-16 hours | Suitable for standard protecting groups, but longer time may increase risk of side reactions.[2] |
| Ammonium Hydroxide / Methylamine (AMA) | 1:1 NH₄OH/MeNH₂, 65°C | 15-20 minutes | Recommended for rapid deprotection, minimizes degradation of sensitive oligos.[6] |
| Gaseous Ammonia | High temperature and pressure | 2-4 hours | Effective for high-throughput applications, but requires specialized equipment. |
Visual Diagrams
Chemical Structures
Caption: Comparison of the 2' position on the ribose sugar.
Oligonucleotide Synthesis Cycle
Caption: The four main steps of the phosphoramidite synthesis cycle.
References
- BenchChem Technical Support Team. (2025, December). Application Notes & Protocols: Deprotection of 2'-Fluoro Modified Oligonucleotides. Benchchem.
- BenchChem Technical Support Team. (2025, December). Troubleshooting low coupling yields in modified oligonucleotide synthesis. Benchchem.
- TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
-
Shen, W., et al. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(11), 5569–5578. [Link]
-
Prakash, T. P., et al. (2005). Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs. Nucleic Acids Research, 33(1), 29–37. [Link]
- BenchChem Technical Support Team. (2025, December). Preventing side reactions during 2'-fluoro oligonucleotide synthesis. Benchchem.
- Gene Link.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Synthesis of Long 2'-Fluoro Modified RNA Sequences. Benchchem.
- Bio-Synthesis Inc.
- BenchChem Technical Support Team. (2025, December). The 2'-Fluoro Modification: A Cornerstone of Modern Nucleic Acid Chemistry. Benchchem.
- BenchChem Technical Support Team. (2025, December). Purification strategies to remove deletion mutants from 2'-fluoro oligo synthesis. Benchchem.
-
ResearchGate. (2025, August 6). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. Product for Oligonucleotide Synthesis. [Link]
-
Glen Research. Oligonucleotide Deprotection Guide. [Link]
- BenchChem Technical Support Team. (2025, December). Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to Cytidine Analogs: Unraveling the Therapeutic Potential of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine and its Progeny
In the landscape of modern therapeutics, nucleoside analogs stand as a cornerstone of antiviral and anticancer chemotherapy. Their ability to mimic natural nucleosides allows them to deceptively enter cellular metabolic pathways, where they wreak havoc on the replication machinery of viruses and cancer cells. Within this pivotal class of molecules, cytidine analogs have emerged as particularly potent agents. This guide provides an in-depth comparison of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine with other key cytidine analogs, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance.
The Central Role of Cytidine Analogs in Drug Discovery
Cytidine analogs are synthetic compounds that are structurally similar to the natural nucleoside cytidine. This structural mimicry is the key to their therapeutic action. Once inside a cell, they are phosphorylated by cellular kinases to their active triphosphate forms. These activated analogs can then be incorporated into growing DNA or RNA chains by polymerases. However, due to the modifications in their sugar or base moieties, their incorporation leads to chain termination or dysfunctional nucleic acids, ultimately inhibiting replication and inducing cell death.[1] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and virus-infected cells.[2]
The chemical modifications on the sugar ring, such as the 2'-fluoro substitution, are critical in defining the analog's biological activity, stability, and selectivity.[3] The N4-benzoyl and 5-methyl modifications on the cytosine base can also influence the compound's properties, including its cellular uptake and interaction with metabolic enzymes.[4]
A Comparative Analysis of Key Cytidine Analogs
While a multitude of cytidine analogs have been synthesized and evaluated, this guide will focus on a comparative analysis of this compound and two clinically significant analogs: Gemcitabine and Sofosbuvir.
This compound: A Pivotal Intermediate
This compound is a purine nucleoside analog that has been noted for its potential antitumor activities, which are believed to involve the inhibition of DNA synthesis and the induction of apoptosis.[4][5] However, its primary significance in the current pharmaceutical landscape is as a key intermediate in the synthesis of more complex and potent nucleoside analogs.[6] The N4-benzoyl group serves as a protecting group during chemical synthesis, and the 5-methyl group is a feature found in some antiviral and anticancer nucleosides. The 2'-fluoro modification is a critical feature that enhances the biological activity of many nucleoside analogs.
Gemcitabine: A Workhorse in Oncology
Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent for a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[7][8] Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[8]
Mechanism of Action:
-
Cellular Uptake and Activation: Gemcitabine enters the cell via nucleoside transporters and is phosphorylated by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[8]
-
Inhibition of DNA Synthesis: dFdCTP competes with the natural substrate dCTP for incorporation into DNA. Once incorporated, it causes "masked chain termination," where one more nucleotide is added before DNA polymerase is unable to proceed, leading to the arrest of DNA synthesis.[2]
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.[7]
Sofosbuvir: A Breakthrough in Antiviral Therapy
Sofosbuvir is a revolutionary direct-acting antiviral agent for the treatment of Hepatitis C virus (HCV) infection.[9][10] It is a prodrug that is metabolized in the liver to its active triphosphate form.
Mechanism of Action:
-
Prodrug Activation: Sofosbuvir is a phosphoramidate prodrug that is efficiently converted to its active uridine triphosphate analog, GS-461203, in hepatocytes.[11][12]
-
Inhibition of HCV NS5B Polymerase: GS-461203 acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[9][13]
-
Chain Termination: When incorporated into the growing HCV RNA chain, it acts as a chain terminator, preventing further elongation and thus viral replication.[11][13]
Performance Comparison: Efficacy and Toxicity
Direct comparative studies of this compound as a therapeutic agent are limited. Therefore, we will focus on the comparative performance of Gemcitabine and other relevant fluoro-cytidine analogs.
| Compound | Therapeutic Area | Efficacy (Preclinical/Clinical) | Key Toxicity Profile |
| Gemcitabine | Oncology | Potent cytostatic and cytotoxic activity against various leukemic and solid tumor cell lines. IC50 values in the low nanomolar range.[14] | Myelosuppression (dose-limiting), fatigue, gastrointestinal issues.[15] |
| 4'-thio-FAC | Oncology | Showed more potent in vivo antitumor effects and lower toxicity than gemcitabine in nude mice models.[16] | Weaker toxicity compared to gemcitabine in animal models.[16] |
| 2'-fluoro-2'-deoxycytidine (2'-FdC) | Antiviral | Potent inhibitor of murine norovirus replication.[17] Also showed antiviral activity against HCV.[18] | Potential for adverse effects, requires careful evaluation.[17] |
| Sofosbuvir | Antiviral (HCV) | High cure rates (SVR >90%) across all HCV genotypes in clinical trials.[9][10] | Generally well-tolerated with mild side effects like fatigue, headache, and nausea.[12] |
Experimental Protocols for Evaluation
The evaluation of cytidine analogs involves a series of in vitro and in vivo assays to determine their efficacy, toxicity, and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a cytidine analog against cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the cytidine analog for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the concentration of a cytidine analog that inhibits viral replication by 50% (EC50).
Methodology:
-
Cell Seeding: Seed host cells susceptible to the virus in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus for a short period.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the cytidine analog.
-
Incubation: Incubate the plates for a period sufficient for viral plaque formation (typically 2-3 days).
-
Plaque Staining: Fix and stain the cells (e.g., with crystal violet) to visualize the viral plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
HPLC Analysis of Nucleoside Analog Incorporation into DNA
This protocol describes a method to quantify the incorporation of a cytidine analog into cellular DNA.
Methodology:
-
Cell Treatment and DNA Extraction: Treat cells with the nucleoside analog, then harvest the cells and extract the genomic DNA.
-
DNA Digestion: Digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
HPLC Separation: Separate the deoxynucleosides using reversed-phase high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a gradient mobile phase.[19][20]
-
Detection: Detect the nucleosides using a UV detector at a specific wavelength (e.g., 260 nm).[19]
-
Quantification: Quantify the amount of the incorporated analog by comparing its peak area to a standard curve of the pure analog.
Visualizing the Pathways
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Intracellular activation and mechanism of action of Gemcitabine.
Caption: Intracellular activation and mechanism of action of Sofosbuvir.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion and Future Directions
The family of cytidine analogs continues to be a rich source of therapeutic innovation. While this compound is currently more recognized for its role as a synthetic intermediate, its structural motifs are integral to the activity of potent drugs like Sofosbuvir. The comparative analysis with established drugs like Gemcitabine highlights the diverse therapeutic applications of this class of molecules, from broad-spectrum anticancer agents to highly specific antiviral therapies.
Future research will undoubtedly focus on the development of new cytidine analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. By understanding the structure-activity relationships and mechanisms of action of existing analogs, scientists can continue to design and synthesize novel compounds with enhanced therapeutic profiles, ultimately benefiting patients with a wide range of diseases.
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- 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623769/]
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- Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cytidine_-N-benzoyl-2_-deoxy-2_2_-difluoro-]
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A Senior Application Scientist's Guide to the Validation of Oligonucleotides Containing 2'-Fluoro-5-Methylcytidine
Introduction: The Critical Role of 2'-Fluoro-5-Methylcytidine in Therapeutic Oligonucleotides
The landscape of nucleic acid therapeutics is rapidly evolving, driven by chemically modified oligonucleotides designed to enhance efficacy, stability, and safety. Among the most impactful modifications are those at the 2'-position of the ribose sugar and the 5-position of the pyrimidine base. The incorporation of a 2'-fluoro (2'-F) group, particularly in pyrimidines, confers an RNA-like C3'-endo sugar pucker, which increases binding affinity to target RNA and provides significant resistance to nuclease degradation.[1][2] Concurrently, methylation at the 5-position of cytidine (5-methylcytidine) can enhance duplex thermal stability.[3][4]
The combination, 2'-fluoro-5-methylcytidine, represents a powerful building block in the synthesis of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). However, these chemical enhancements introduce significant analytical challenges. Ensuring the identity, purity, and integrity of the final oligonucleotide product is paramount for its therapeutic function and regulatory approval. This guide provides a comparative analysis of state-of-the-art analytical methodologies for the comprehensive validation of oligonucleotides containing 2'-fluoro-5-methylcytidine, grounded in the principles of analytical robustness and scientific integrity.
The Analytical Imperative: Why Modified Oligonucleotides Demand Specialized Validation
Standard analytical protocols developed for unmodified DNA and RNA are often insufficient for their chemically engineered counterparts. The introduction of 2'-fluoro and 5-methyl modifications fundamentally alters the molecule's physicochemical properties:
-
Mass and Isotopic Pattern: The molecular weight of each modified nucleotide is different from its canonical counterpart, requiring precise mass spectrometry for confirmation.
-
Chromatographic Behavior: Changes in hydrophobicity and charge distribution affect retention times in liquid chromatography, necessitating method optimization.
-
Enzymatic Digestion: The 2'-fluoro modification can hinder or block the activity of certain nucleases, complicating sequence validation approaches that rely on enzymatic digestion.[5]
Therefore, a multi-faceted analytical strategy is not just recommended; it is essential. The core validation parameters we must confirm are:
-
Purity: Quantifying the percentage of the full-length product (FLP) relative to synthesis-related impurities (e.g., n-1, n+1 shortmers and longmers).[6]
-
Identity: Confirming that the experimentally determined molecular weight and sequence match the theoretical values.
-
Integrity: Ensuring the absence of unwanted modifications, such as depurination or incompletely removed protecting groups.
Overall Validation Workflow
A robust validation strategy integrates multiple orthogonal techniques to build a comprehensive profile of the oligonucleotide. The workflow typically moves from assessing bulk purity to confirming molecular identity and finally, verifying the primary sequence.
Sources
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A Senior Scientist's Guide to Purity Analysis of Modified Synthetic Oligonucleotides
Introduction: The Imperative of Purity in Oligonucleotide Therapeutics
Synthetic oligonucleotides, particularly those with modified nucleosides, represent a burgeoning frontier in modern medicine and diagnostics. Their therapeutic efficacy and safety, however, are inextricably linked to their purity. The solid-phase synthesis process, while efficient, is imperfect and invariably generates a heterogeneous mixture of product-related impurities. These can include failure sequences (shortmers, n-1), extended sequences (longmers, n+1), products of incomplete deprotection, and various other side-products.[1][2] For therapeutic applications, where off-target effects and immunogenicity are significant concerns, the rigorous characterization and quantification of these impurities are not just a matter of quality control, but a fundamental regulatory and safety requirement.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of modified oligonucleotides. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategies for their specific needs.
The Analytical Toolbox: A Comparative Overview
The choice of analytical technique for oligonucleotide purity analysis is dictated by a variety of factors including the length and modifications of the oligonucleotide, the types of impurities to be resolved, and the desired throughput and resolution.[4] A multi-faceted approach, leveraging the strengths of orthogonal methods, is often necessary for comprehensive characterization.[2]
Here, we compare the four workhorse techniques in the field: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Gel Electrophoresis (CGE).
| Technique | Primary Separation Principle | Key Strengths | Limitations | Best Suited For |
| IP-RP-HPLC | Hydrophobicity of the ion-paired oligonucleotide.[5] | High resolution, excellent for modified oligonucleotides, MS-compatible mobile phases available.[6][7] | Requires dedicated instrumentation due to ion-pairing reagents, can have sequence-specific retention bias.[7] | Routine purity assessment, impurity profiling, analysis of modified oligonucleotides.[4][5] |
| AEX-HPLC | Charge of the phosphate backbone.[5][8] | Excellent for resolving failure sequences based on length, robust and reproducible.[9][10] | Generally not directly compatible with MS due to high salt concentrations, lower resolution for some modified oligonucleotides.[5][9] | Purification and analysis of unmodified and longer oligonucleotides (40-100 bases).[8] |
| LC-MS | Mass-to-charge ratio (m/z) of ionized molecules.[2][3] | Provides molecular weight confirmation of the main product and impurities, high sensitivity and specificity.[3][11] | Complex data interpretation due to charge envelopes, potential for ion suppression.[3] | Identity confirmation, impurity identification, and characterization of unknown peaks.[11] |
| CGE | Size-based separation in a sieving matrix.[12][13] | Very high resolution for length-based separations (n-1, n+1), requires minimal sample, fully automatable.[4][13] | Can be sensitive to salt concentration in the sample, potential for anomalous migration.[12] | High-resolution purity assessment, quantification of failure and extended sequences.[12][13] |
Deep Dive: Method Selection & Experimental Design
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The Versatile Workhorse
IP-RP-HPLC is a powerful and widely used technique for the analysis of synthetic oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide, which is modulated by the addition of an ion-pairing (IP) agent to the mobile phase. The positively charged IP agent (e.g., triethylamine, TEA) forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotide, allowing it to be retained and separated on a hydrophobic stationary phase (e.g., C18).[7]
Causality in Method Development:
-
Ion-Pairing Reagent Selection: The choice and concentration of the IP reagent are critical. More hydrophobic amines (e.g., hexylamine) increase retention and can improve the resolution of closely eluting impurities.[14] For LC-MS compatibility, volatile IP systems like triethylamine/hexafluoroisopropanol (TEA/HFIP) are preferred as they provide good resolution and MS sensitivity.[7][15]
-
Temperature Control: Elevated column temperatures (50-70°C) are often used to denature the oligonucleotides, disrupting secondary structures and leading to sharper, more symmetrical peaks.[4][14]
-
Gradient Optimization: A shallow gradient of an organic solvent (typically acetonitrile or methanol) is used to elute the oligonucleotides. Optimizing the gradient slope is key to achieving the desired resolution.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity
LC-MS is an indispensable tool for the definitive identification of the target oligonucleotide and its impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, LC-MS provides molecular weight information that is crucial for confirming the identity of chromatographic peaks.[11][17] High-resolution mass spectrometry (HRMS) is particularly powerful, enabling the confident identification of low-level impurities.[11]
Key Considerations for LC-MS:
-
MS-Compatible Mobile Phases: As mentioned, the use of volatile buffers such as TEA/HFIP is essential for efficient ionization and detection by the mass spectrometer.[17][18]
-
Data Analysis: The resulting mass spectra contain a distribution of charge states for the oligonucleotide. Deconvolution software is used to process this data and determine the intact molecular weight of the analyte.[15]
Anion-Exchange HPLC (AEX-HPLC): Separation by Charge
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[8] This makes it particularly effective for separating failure sequences (n-1, n-2, etc.) from the full-length product. The separation is achieved by eluting the oligonucleotides from a positively charged stationary phase with a gradient of increasing salt concentration.[8]
Advantages of AEX-HPLC:
-
High pH Stability: Polymer-based AEX columns are stable at high pH, which can be used to denature oligonucleotides with strong secondary structures, leading to improved separation.[8]
-
Scalability: AEX-HPLC is a robust and scalable technique, making it suitable for both analytical and preparative applications.[9][19]
Capillary Gel Electrophoresis (CGE): The High-Resolution Specialist
CGE offers extremely high resolution for the separation of oligonucleotides based on their size.[4][13] In CGE, a polymer solution acts as a sieving matrix, allowing shorter oligonucleotides to migrate faster than longer ones under the influence of an electric field. This technique can often resolve impurities that are not detected by HPLC.[4]
Why Choose CGE?:
-
Superior Resolution: CGE can often achieve single-base resolution for oligonucleotides up to 40-mers.[13]
-
Automation and Throughput: CGE systems are fully automated, allowing for high-throughput analysis with minimal manual intervention.[13]
Putting it into Practice: Standard Protocols
The following protocols are intended as a starting point and should be optimized for the specific oligonucleotide and analytical system being used.
Protocol 1: IP-RP-HPLC Purity Assessment
This protocol is suitable for the routine purity analysis of modified oligonucleotides.
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in deionized water to a concentration of approximately 0.5-1.0 mg/mL.
-
For oligonucleotides prone to secondary structures, denature the sample by heating at 80-95°C for 5 minutes, followed by rapid cooling on ice.[4]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[5]
-
Injection Volume: 10 µL.[5]
-
UV Detection: 260 nm.
-
Gradient:
-
10% to 70% Mobile Phase B over 30 minutes.[5]
-
-
-
Data Analysis:
-
Integrate the peak areas of the full-length product and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: LC-MS Identity Confirmation
This protocol is designed for the confirmation of molecular weight and identification of impurities.
-
Sample Preparation:
-
Prepare the sample as described in the IP-RP-HPLC protocol.
-
-
Mobile Phase Preparation (MS-Compatible):
-
LC-MS Conditions:
-
Column: A suitable C18 column for LC-MS analysis of oligonucleotides (e.g., Waters XTerra MS C18).[18]
-
Flow Rate: 0.2 mL/min.[20]
-
Column Temperature: 60°C.[20]
-
Injection Volume: 5 µL.
-
Gradient:
-
30% to 40% Mobile Phase B over 10 minutes.[20]
-
-
MS Detection: Electrospray ionization (ESI) in negative ion mode.
-
Mass Range: m/z 500-2000.
-
-
Data Analysis:
-
Use deconvolution software to determine the intact molecular weight of the main peak and any impurities.
-
Compare the observed molecular weights to the theoretical masses.
-
Visualization of Workflows
General Workflow for Oligonucleotide Purity Analysis
Caption: General workflow for oligonucleotide purity analysis.
Separation Mechanism of IP-RP-HPLC
Caption: IP-RP-HPLC separation mechanism.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Broad or Split Peaks | Secondary structures in the oligonucleotide. | Increase column temperature to 60-80°C to denature the sample.[14][21] |
| Poor Resolution | Inappropriate ion-pairing reagent or gradient. | Try a more hydrophobic ion-pairing agent (e.g., hexylamine) or a shallower gradient.[14] |
| Erratic Retention Times | Air trapped in the pump; changes in mobile phase composition. | Degas the mobile phase; ensure consistent mobile phase preparation.[22] |
| Low MS Signal | High concentration of non-volatile salts; ion suppression. | Use a volatile mobile phase (e.g., TEA/HFIP); optimize the concentration of the ion-pairing reagent.[15] |
| Plugged Capillary (CGE) | Particulates in the sample or buffer. | Filter all solutions before use. |
Conclusion and Future Outlook
The robust and accurate assessment of purity is a cornerstone of developing safe and effective synthetic oligonucleotides with modified nucleosides. While IP-RP-HPLC remains the workhorse for routine purity analysis, a comprehensive characterization often necessitates an orthogonal approach, integrating the high-resolution capabilities of CGE for length-based impurities and the definitive identification power of LC-MS. As the complexity of oligonucleotide therapeutics continues to grow, so too will the demand for more advanced analytical technologies. We can anticipate further developments in multi-dimensional chromatography and sophisticated mass spectrometry techniques to meet the evolving challenges of this exciting field.
References
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ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
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Agilent Technologies. (2024, April 22). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Retrieved from [Link]
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KNAUER. (n.d.). Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography. Retrieved from [Link]
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Bio-Synthesis Inc. (2013, November 25). Method of Oligonucleotide Purification. Retrieved from [Link]
-
LCGC International. (2020, July 13). High-resolution Separation of Oligonucleotide using Anion Exchange HPLC columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. Retrieved from [Link]
-
Waters Corporation. (n.d.). LC-MS Analysis of Synthetic Oligonucleotides. Retrieved from [Link]
-
LCGC International. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). A typical LC-MS/MS-based sequencing of modified oligonucleotides to identify the location of modification. Retrieved from [Link]
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Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
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Waters Corporation. (n.d.). LC/MS Analysis of Synthetic Oligonucleotides. Retrieved from [Link]
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Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Chromatography Today. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
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Agilent Technologies. (2021, July 27). Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). LCMS Analysis of oligonucleotides. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Oligonucleotide Purity Analysis by Capillary Electrophoresis. Retrieved from [Link]
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LCGC International. (2025, September 4). Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications. Retrieved from [Link]
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The Remcho Research Group Wiki. (n.d.). Standard Operational Procedure for Capillary Electrophoresis. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). CE Oligonucleotide Analysis Kit Instruction Manual. Retrieved from [Link]
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LCGC North America. (n.d.). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Retrieved from [Link]
-
TS Quality & Engineering. (2025, November 3). Navigating the Complexity of Oligonucleotide Impurities. Retrieved from [Link]
-
Kymos. (n.d.). New FDA Guideline for Oligonucleotide Therapeutics. Retrieved from [Link]
-
YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
TS Quality & Engineering. (2025, November 3). Navigating the Complexity of Oligonucleotide Impurities. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Rapid separation and purification of oligonucleotides by high-performance capillary gel electrophoresis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Retrieved from [Link]
-
Chromatography Today. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
LCGC International. (2025, September 4). Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications. Retrieved from [Link]
-
Advancing RNA. (2024, December 11). FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics. Retrieved from [Link]
-
Separation Science. (2025, May 23). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative. Retrieved from [Link]
-
Parexel. (2025, May 5). FDA guidances for development of oligonucleotide therapeutics: Key takeaways for sponsors. Retrieved from [Link]
-
RAPS. (2025, January 28). Stakeholders ask FDA to harmonize oligonucleotide-based therapeutics guidances. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, July 29). Clinical Pharmacology Considerations for the Development of Oligonucleotide Therapeutics Guidance for Industry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Enhanced Thermal Stability of DNA/RNA Duplexes with 2'-Fluoro Modifications
For researchers and professionals in drug development, the quest for nucleic acid-based therapeutics with superior stability and efficacy is paramount. Among the chemical modifications designed to enhance the properties of oligonucleotides, the 2'-fluoro (2'-F) modification stands out for its profound impact on the thermal stability of DNA/RNA duplexes. This guide provides an in-depth comparative analysis of 2'-fluoro modified and unmodified duplexes, supported by experimental data and detailed protocols, to empower you in your research and development endeavors.
The Significance of 2'-Fluoro Modifications
The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar of a nucleotide might seem like a subtle change, but it has significant consequences for the behavior of the resulting oligonucleotide. This modification is particularly valuable in applications such as antisense oligonucleotides, siRNAs, and aptamers, where enhanced binding affinity and nuclease resistance are critical for therapeutic efficacy.[1][2] The increased thermal stability of 2'-F modified duplexes is a direct contributor to their improved performance.
Principles of Duplex Thermal Stability: A Deeper Dive
The thermal stability of a DNA or RNA duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex strands dissociate into single strands.[3] This stability is governed by a delicate interplay of thermodynamic forces, primarily the enthalpy (ΔH°) and entropy (ΔS°) of duplex formation.
-
Enthalpy (ΔH°): This term reflects the energy changes associated with the formation of hydrogen bonds between complementary base pairs and the stacking interactions between adjacent bases. A more negative (favorable) enthalpy indicates stronger interactions and a more stable duplex.
-
Entropy (ΔS°): This term represents the change in disorder of the system upon duplex formation. The association of two single strands into a more ordered duplex results in an unfavorable decrease in entropy.
The 2'-fluoro modification significantly enhances duplex stability primarily by making the enthalpy of formation more favorable.[4][5] This is attributed to two key factors:
-
Conformational Preorganization: The highly electronegative fluorine atom influences the sugar pucker, favoring a C3'-endo conformation.[4][6][7] This conformation is characteristic of A-form helices, which is the natural conformation of RNA duplexes. By "pre-organizing" the sugar into the desired conformation for duplex formation, the entropic penalty of ordering the backbone is reduced, although studies have shown the stability increase is predominantly enthalpic.[4][5]
-
Enhanced Stacking and H-Bonding: The electron-withdrawing nature of fluorine strengthens both the Watson-Crick hydrogen bonds and the base stacking interactions within the duplex.[4] This leads to a more significant release of energy upon duplex formation, resulting in a more negative enthalpy.
Comparative Analysis: Unmodified vs. 2'-Fluoro Modified Duplexes
The most direct measure of the enhanced stability conferred by 2'-fluoro modifications is the increase in the melting temperature (Tm) of the duplex. This effect is additive, with each 2'-F substitution contributing to the overall stability.[1][7]
| Modification | Target Strand | ΔTm per Modification (°C) | Primary Thermodynamic Driver | Helical Conformation |
| Unmodified DNA | RNA | Baseline | Enthalpy & Entropy Balance | B-form (DNA strand) |
| Unmodified RNA | RNA | ~1.0 (relative to DNA) | Favorable Enthalpy | A-form |
| 2'-Fluoro RNA | RNA | ~1.8 - 2.0 [4][7] | Strongly Favorable Enthalpy [4][5] | A-form [1][7] |
| 2'-Fluoro RNA | DNA | ~0.5 [7] | Favorable Enthalpy | A-form like |
Note: ΔTm values are approximate and can vary depending on sequence context and experimental conditions.
As the data indicates, the incorporation of 2'-fluoro modifications into an RNA strand hybridizing to a complementary RNA target results in a substantial increase in thermal stability. For instance, an siRNA duplex with 2'-F modifications at all pyrimidine residues showed a nearly 15°C increase in Tm compared to its unmodified counterpart.[2] This enhanced stability is crucial for in vivo applications, where the therapeutic oligonucleotide must maintain its duplex structure to be effective.
Experimental Protocol: Determining Thermal Stability via UV-Vis Spectrophotometry
A robust and widely used method for determining the thermal stability of nucleic acid duplexes is UV-Vis spectrophotometry, specifically through a "melting curve" analysis. This protocol is a self-validating system, as the shape of the melting curve provides an internal control for the quality of the duplex formation.
Principle
Nucleic acid bases absorb UV light maximally at approximately 260 nm. In a double-stranded duplex, the bases are stacked, which leads to a phenomenon called hypochromicity—a lower absorbance than the sum of the individual nucleotides. As the duplex is heated and "melts" into single strands, the bases unstack, leading to an increase in absorbance, known as hyperchromicity.[3] The melting temperature (Tm) is the temperature at the midpoint of this absorbance transition.
Step-by-Step Methodology
-
Oligonucleotide Synthesis and Purification:
-
Synthesize the unmodified and 2'-fluoro modified oligonucleotides using standard phosphoramidite chemistry.[8]
-
Purify the oligonucleotides using high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for accurate Tm determination.
-
-
Quantification and Annealing:
-
Accurately determine the concentration of the single-stranded oligonucleotides by measuring their absorbance at 260 nm at a high temperature (e.g., 95°C) where they are fully single-stranded.
-
Prepare equimolar solutions of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The salt concentration is crucial as it affects the Tm.
-
Anneal the duplexes by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature over several hours. This ensures proper duplex formation.
-
-
UV Melting Curve Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[3]
-
Place the annealed duplex solution in a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C per minute) from a starting temperature well below the expected Tm (e.g., 20°C) to a temperature well above it (e.g., 95°C).[9]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate the melting curve.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.[8]
-
Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis, which involves plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.[3][4]
-
Experimental Workflow Diagram
Caption: Logical relationship between key biophysical techniques for duplex characterization.
Conclusion
The incorporation of 2'-fluoro modifications into DNA/RNA duplexes offers a reliable and effective strategy for enhancing their thermal stability. This increased stability, driven primarily by favorable enthalpic contributions from improved base stacking and hydrogen bonding, is a critical attribute for the development of robust and potent nucleic acid-based therapeutics and diagnostics. By employing the experimental and analytical strategies outlined in this guide, researchers can confidently characterize and leverage the benefits of 2'-fluoro modifications in their oligonucleotide designs.
References
-
Martin, P. (1995). A new access to 2'-O-alkylated ribonucleosides and properties of 2'-O-alkylated oligo-ribonucleotides. Helvetica Chimica Acta, 78(2), 486-504. [Link]
-
Pallan, P. S., et al. (2011). Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482–3495. [Link]
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Faria, M., et al. (2001). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 29(20), 4107-4114. [Link]
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Manoharan, M., et al. (2011). Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs. Angewandte Chemie International Edition, 50(10), 2284-2288. [Link]
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Egli, M., et al. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482-3495. [Link]
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Gryaznov, S. M., & Chen, J. K. (1994). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 22(24), 5426–5431. [Link]
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
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Bio-Synthesis Inc. 2' Fluoro RNA Modification. [Link]
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Nakano, S., et al. (2023). Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA. Dalton Transactions, 52(35), 12291-12298. [Link]
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Rouzina, I., & Bloomfield, V. A. (1999). Heat Capacity Changes Associated with DNA Duplex Formation: Salt- and Sequence-Dependent Effects. Biophysical Journal, 77(6), 3242-3251. [Link]
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Glen Research. (2005). 2'-Fluoro-RNA Monomers. The Glen Report, 17(1), 5-6. [Link]
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Pallan, P. S., & Egli, M. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research, 39(8), 3482-3495. [Link]
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Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3-18. [Link]
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A Comparative Guide to the Enzymatic Stability of Oligonucleotides Containing 2'-Fluoro-5-Methylcytidine
For researchers in the vanguard of nucleic acid therapeutics, the enduring challenge is not merely the design of oligonucleotides with high target affinity but ensuring their survival in the hostile enzymatic environment of biological systems. Unmodified oligonucleotides have a half-life measured in minutes within plasma, rendering them therapeutically unviable.[1][2] This guide provides an in-depth comparison of oligonucleotides incorporating 2'-fluoro-5-methylcytidine (2'-F-5-Me-C), benchmarking their enzymatic stability against standard RNA/DNA and other widely adopted chemical modifications. We will delve into the mechanisms of nuclease resistance, present comparative data, and provide a robust, validated protocol for assessing oligonucleotide stability in your own laboratory.
The Nuclease Gauntlet: Understanding Oligonucleotide Degradation
Therapeutic oligonucleotides, upon entering the bloodstream or cells, are immediately targeted by nucleases.[3][4] These enzymes are broadly categorized into two classes, each presenting a distinct threat:
-
Exonucleases: These enzymes sequentially cleave nucleotides from the ends of an oligonucleotide strand. In serum, 3'-exonuclease activity is the predominant degradation pathway, while both 3'- and 5'-exonucleases are active within the cell.[2][4]
-
Endonucleases: These enzymes cleave internal phosphodiester bonds within the oligonucleotide, leading to rapid fragmentation.[5]
The primary goal of chemical modification is to fortify the oligonucleotide structure against these enzymatic attacks, thereby extending its circulatory half-life and ensuring it reaches its target tissue to exert a therapeutic effect.
Chemical Modifications: A Comparative Overview
The stability of an oligonucleotide is fundamentally dictated by the chemical nature of its constituent nucleosides and the phosphate backbone. Here, we compare several key modifications.
-
Unmodified DNA/RNA (Baseline): Highly susceptible to rapid degradation by both endo- and exonucleases. The 2'-hydroxyl group in RNA makes it particularly labile.
-
Phosphorothioate (PS) Backbone: This modification involves replacing a non-bridging oxygen atom with sulfur in the phosphate backbone.[4] PS linkages significantly inhibit nuclease activity and are a foundational modification in many therapeutic oligonucleotides.[1] However, they introduce a chiral center at each phosphorus, creating a mixture of diastereomers, and can sometimes increase off-target toxicity.[6]
-
2'-O-Methyl (2'-OMe): A common modification where a methyl group is added to the 2'-hydroxyl of the ribose. This modification provides good nuclease resistance and enhances binding affinity.[6][7]
-
2'-Fluoro (2'-F): Replacing the 2'-hydroxyl with a highly electronegative fluorine atom has a profound stabilizing effect. The 2'-F group locks the sugar pucker in a C3'-endo conformation, characteristic of RNA, which increases duplex stability and provides a steric shield against nuclease attack.[8][9][10] Oligonucleotides with 2'-F modifications show significantly enhanced resistance to degradation.[11][12]
-
5-Methylcytidine (5-Me-C): The addition of a methyl group to the C5 position of cytidine primarily enhances the thermal stability (T_m_) of the duplex by improving base stacking interactions.[13][14] While not a direct nuclease-blocking modification like 2'-F, the resulting more stable duplex can indirectly shield the oligonucleotide from single-strand specific nucleases.
The combination of 2'-fluoro with 5-methylcytidine offers a synergistic approach: the 2'-F modification provides a direct, robust shield against nuclease cleavage, while the 5-Me-C modification enhances the overall structural integrity and thermal stability of the oligonucleotide duplex.
Comparative Nuclease Resistance: A Data-Driven Analysis
To objectively assess the stability conferred by these modifications, oligonucleotides are incubated in a nuclease-rich environment, such as human serum, and their integrity is monitored over time. The data consistently demonstrates the superior stability of modified oligonucleotides.
| Modification Strategy | Key Protective Mechanism | Relative Stability (Half-life in Serum) | Key Advantages |
| Unmodified RNA/DNA | None | Very Low (< 1 hour) | Baseline for comparison |
| Phosphorothioate (PS) | Nuclease-resistant backbone | High (Hours to Days)[1] | Broad nuclease protection |
| 2'-O-Methyl (2'-OMe) | Steric hindrance at 2' position | Moderate to High[6] | Good balance of stability and affinity |
| 2'-Fluoro (2'-F) | Steric hindrance, C3'-endo lock | High[8][12] | Excellent stability, high target affinity |
| 2'-F + 5-Me-C | Synergistic: Steric hindrance + Enhanced Duplex Stability | Very High | Superior stability and binding properties |
| 2'-F + PS | Synergistic: Steric hindrance + Nuclease-resistant backbone | Extremely High [15] | Gold standard for nuclease resistance |
Note: Relative stability is a generalized representation based on published literature. Actual half-life is sequence and context-dependent.
The combination of 2'-F modification with a phosphorothioate backbone is particularly potent, rendering oligonucleotides exceptionally resistant to degradation.[15] The addition of 5-Me-C to a 2'-F modified strand further enhances its properties by increasing the thermodynamic stability of its interaction with the target sequence.[13]
Caption: Experimental workflow for the serum stability assay.
Conclusion
For the development of effective oligonucleotide therapeutics, enhancing enzymatic stability is not optional, it is essential. The strategic incorporation of chemical modifications is the primary tool to achieve this goal. While foundational modifications like phosphorothioates and 2'-OMe provide significant protection, 2'-fluoro modifications offer a superior combination of high nuclease resistance and enhanced target affinity.
The combination of a 2'-fluoro modification on the ribose sugar with a 5-methyl group on cytidine represents a scientifically robust strategy. The 2'-F group acts as a direct shield against enzymatic cleavage, while the 5-Me-C group contributes to a more stable and well-defined duplex structure. This synergistic approach results in oligonucleotides with an extended half-life and improved therapeutic potential, making them a compelling choice for researchers and drug developers aiming to overcome the challenge of in vivo instability.
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-
Levin, A. A. (2019). Oligonucleotide Therapies: The Past and the Present. PMC - NIH. [Link]
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Rougée, M., et al. (1992). Effect of 5-methylcytosine on the structure and stability of DNA. PubMed. [Link]
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Synoligo. (2025). Nuclease Resistance Modifications. Retrieved from Synoligo website. [Link]
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Jäschke, A., et al. (2017). Antisense Oligonucleotides Internally Labeled with Peptides Show Improved Target Recognition and Stability to Enzymatic Degradation. PubMed. [Link]
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Feng, H., et al. (2006). Dissecting endonuclease and exonuclease activities in endonuclease V from Thermotoga maritima. PMC - NIH. [Link]
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Sharma, V. K., et al. (2021). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. PMC - PubMed Central. [Link]
-
Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. PubMed. [Link]
-
Watts, J. K., et al. (2018). Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. PubMed Central. [Link]
-
Ippoliti, P. J., et al. (2013). Endonuclease and exonuclease activities on oligodeoxynucleotides containing spiroiminodihydantoin depend on the sequence context and the lesion stereochemistry. New Journal of Chemistry (RSC Publishing). [Link]
-
Shen, W., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research | Oxford Academic. [Link]
-
Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PMC - NIH. [Link]
-
Arolas, J. L. (2024). Stability-inducing modifications in oligonucleotides. Retrieved from arolas.org. [Link]
-
Egli, M., et al. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research | Oxford Academic. [Link]
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-
Bio-Synthesis. (n.d.). 5-Methylcytidine, 5-Me-C Oligonucleotide Modification. Retrieved from Bio-Synthesis Inc. website. [Link]
-
Prakash, T. P., et al. (2005). Unique Gene-Silencing and Structural Properties of 2 '-Fluoro-Modified siRNAs. ResearchGate. [Link]
-
Xodo, L. E., et al. (1994). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. PubMed. [Link]
-
Lermer, C., et al. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. PMC - NIH. [Link]
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-
Shen, W., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. PubMed. [Link]
-
ResearchGate. (2013). Endonuclease and Exonuclease Activities on Oligodeoxynucleotides Containing Spiroiminodihydantoin Depend on the Sequence Context and the Lesion Stereochemistry. Request PDF. [Link]
-
Martin, E. G., et al. (2019). siRNAs containing 2′-fluorinated Northern-methanocarbacyclic (2′-F-NMC) nucleotides. PMC. [Link]
-
Zamora, I., et al. (2022). Oligonucleotides: degradation studies. Mass Analytica. [Link]
-
ResearchGate. (n.d.). Effect of 2'-O-methylation on duplex stability. Download Table. [Link]
-
Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. PMC. [Link]
-
Timofeyeva, N. A., et al. (2019). Comparative Analysis of Exo- and Endonuclease Activities of APE1-like Enzymes. MDPI. [Link]
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Wu, C. C., et al. (2015). 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. PubMed Central. [Link]
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Bio-Synthesis. (2020). Stability and Storage of Oligonucleotides. Retrieved from Bio-Synthesis Inc. website. [Link]
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Ezzat, K., et al. (2025). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. NIH. [Link]
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PharmOptima. (n.d.). Nuclease Protection Assays. Retrieved from PharmOptima website. [Link]
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A Comparative Guide to 2'-Fluorinated Pyrimidine Nucleoside Analogs in Oncology Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, nucleoside analogs remain a cornerstone of chemotherapy. These agents, by mimicking endogenous nucleosides, insinuate themselves into cellular metabolic pathways, primarily disrupting DNA and RNA synthesis and leading to cell cycle arrest and apoptosis. Among these, 2'-fluorinated pyrimidine nucleosides represent a promising class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the performance of 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine and its structural relatives in various cancer cell lines, contextualized against established nucleoside analogs such as Gemcitabine and Clofarabine.
The Rationale for 2'-Fluorination and Further Modifications
The introduction of a fluorine atom at the 2' position of the deoxyribose sugar is a key chemical modification in the design of potent nucleoside analogs. This substitution enhances the metabolic stability of the molecule by making it resistant to degradation by cellular enzymes.[1] Furthermore, the high electronegativity of fluorine can alter the sugar pucker conformation, influencing the interaction of the nucleoside triphosphate with DNA polymerases and ribonucleotide reductase.[2]
Further modifications, such as the addition of an N4-benzoyl group and a 5-methyl group to the cytidine base, are intended to fine-tune the compound's properties. The N4-benzoyl group can protect the molecule from deamination and may influence its cellular uptake and intracellular phosphorylation. The 5-methyl group, as seen in the natural nucleoside 5-methylcytosine, plays a crucial role in DNA methylation and gene expression, suggesting that its inclusion could introduce additional mechanisms of action.[3] While specific data on the combined N4-benzoyl and 5-methyl modifications are limited, the analysis of related compounds provides valuable insights into their potential performance.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for most cytotoxic nucleoside analogs, including 2'-fluorinated pyrimidines, is the disruption of nucleic acid synthesis. This process can be visualized as a multi-step intracellular activation and subsequent inhibition of key cellular machinery.
Caption: Generalized mechanism of action for 2'-fluorinated pyrimidine nucleoside analogs.
Upon entering the cell via nucleoside transporters, the prodrug is sequentially phosphorylated by cellular kinases, with the initial phosphorylation by deoxycytidine kinase (dCK) often being the rate-limiting step. The resulting active triphosphate form can then inhibit DNA polymerase, leading to incorporation into the growing DNA strand and subsequent chain termination. Additionally, the diphosphate form can inhibit ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[4]
Comparative Performance in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCT116 (Colon Cancer) | MTT | ~0.025-0.05 µM | [5] |
| HEPG2 (Liver Cancer) | MTT | ~0.5 µM | [5] | |
| U2OS (Osteosarcoma) | MTT | >1 µM | [5] | |
| KYSE150 (Esophageal Cancer) | MTT | ~0.2 µM | [5] | |
| AsPC-1 (Pancreatic Cancer) | MTT | ~1 µM | [6] | |
| LCL-PI 11 (Hepatocellular Carcinoma) | MTT | ~1 µM | [6] | |
| Gemcitabine | Myeloma Cell Lines (U266, OPM2, RPMI8226, IM9) | Apoptosis Assay | Significant apoptosis at 10 µM | [7] |
| Pancreatic Cancer Cell Lines | Various | Varies | [8] | |
| Clofarabine | Leukemia and Lymphoma Cell Lines | Various | Varies | [9] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific cell line and experimental conditions. The data presented here are for comparative purposes.
From the available data, 2'-Deoxy-2'-fluorocytidine (2'-FdC) demonstrates potent cytotoxic activity against a range of cancer cell lines, with particularly high sensitivity observed in the HCT116 colon cancer cell line.[5] The N4-benzoyl modification, as seen in N4-Benzoyl-2'-deoxy-2'-fluorocytidine, is suggested to contribute to its anticancer properties, likely by enhancing its stability and cellular uptake.[10] The addition of a 5-methyl group could potentially add a DNA hypomethylating effect, which is another established anticancer mechanism.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, we provide standardized protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]
Caption: A streamlined workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nucleoside analogs and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.[12][13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the nucleoside analogs for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[13]
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[15]
-
Staining: Treat the cells with RNase A to remove RNA and then stain the DNA with Propidium Iodide.[16]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on their fluorescence intensity.[12]
Conclusion and Future Directions
While direct experimental evidence for the performance of this compound is currently limited, the analysis of its structural components and related compounds suggests it holds significant promise as an anticancer agent. The 2'-fluoro modification is a well-established strategy to enhance the potency of nucleoside analogs, and the N4-benzoyl and 5-methyl groups may confer additional advantages in terms of stability, cellular uptake, and mechanism of action.
Further in-depth studies are warranted to fully elucidate the cytotoxic profile of this compound across a broad panel of cancer cell lines. Direct head-to-head comparisons with established drugs like gemcitabine and other 2'-fluorinated nucleosides under standardized conditions will be crucial to accurately assess its therapeutic potential. Moreover, mechanistic studies to dissect the relative contributions of DNA chain termination and potential epigenetic modifications will provide a more complete understanding of its mode of action. The detailed experimental protocols provided in this guide offer a robust framework for researchers to undertake these critical investigations.
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A Comparative Guide to Deprotection Strategies for Benzoyl-Protected Nucleosides
In the intricate field of nucleoside chemistry, particularly in the synthesis of oligonucleotides and antiviral prodrugs, the benzoyl group (Bz) serves as a robust and indispensable shield for the exocyclic amines of nucleobases such as adenosine and cytidine.[1][2][3] Its stability under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group makes it a cornerstone of solid-phase oligonucleotide synthesis.[1] However, the successful synthesis of a desired nucleoside or oligonucleotide hinges on the final, critical step: the complete and selective removal of these benzoyl protectors. The choice of deprotection strategy is paramount, directly influencing the yield, purity, and biological integrity of the final product.[2][4]
This in-depth technical guide provides a comparative analysis of the most prevalent deprotection strategies for benzoyl-protected nucleosides. We will delve into the mechanistic underpinnings, experimental nuances, and practical considerations of each method, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their specific synthetic challenges.
Comparative Overview of Deprotection Methods
The selection of a deprotection reagent is a critical decision, dictated by the substrate's sensitivity, the desired speed of the reaction, and the presence of other protecting groups. The following table summarizes the key characteristics of four widely employed methods for the removal of benzoyl groups from nucleosides.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Key Considerations |
| Sodium Methoxide (Zemplén) | Catalytic to stoichiometric Sodium Methoxide (NaOMe) | Methanol (MeOH) | 0°C to Room Temp. | 30 minutes to several hours | ~94% | Classic, efficient method. Requires anhydrous conditions for selectivity.[4][5] |
| Ammonia in Methanol | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temp. | 5 to 12 hours | 65-70% | A standard and widely used method for complete deprotection.[4][6] |
| Methylamine-Containing Reagents (AMA) | 1:1 mixture of aqueous Ammonium Hydroxide and 40% aqueous Methylamine | - | 65°C | 10 minutes | High | Rapid deprotection, ideal for oligonucleotide synthesis.[4][7][8] Can cause side reactions with benzoyl-protected cytidine.[4][7][9] |
| Potassium Carbonate in Methanol | 0.05 M Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp. | 4 hours | High | A mild method suitable for sensitive substrates.[4][7][8] |
In-Depth Analysis of Deprotection Strategies
Sodium Methoxide in Methanol (Zemplén Deacylation)
The Zemplén deacylation is a classic and highly efficient method for the removal of acyl protecting groups, including benzoyl groups, from nucleosides and carbohydrates.[4][5] This reaction proceeds via a transesterification mechanism, where the methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group.
Mechanism and Causality: The reaction is typically carried out using a catalytic amount of sodium methoxide in anhydrous methanol.[4][5] The catalytic nature of the process stems from the regeneration of the methoxide ion upon the formation of the deprotected nucleoside and methyl benzoate. The use of anhydrous conditions is crucial for maintaining selectivity, as the presence of water can lead to saponification and potentially undesired side reactions.[10]
Experimental Workflow:
Caption: Zemplén deprotection workflow.
Advantages:
-
High yields and relatively short reaction times.[4]
-
Well-established and reliable method.
Disadvantages:
-
Requires strictly anhydrous conditions for optimal results.[10]
-
The strong basicity of sodium methoxide may not be suitable for highly sensitive substrates.
Ammonia in Methanol
Treatment with a solution of ammonia in methanol is a widely adopted method for the complete deprotection of benzoylated nucleosides, particularly in the context of oligonucleotide synthesis.[4][6]
Mechanism and Causality: This method relies on the nucleophilic attack of ammonia on the benzoyl carbonyl group, leading to the formation of the deprotected nucleoside and benzamide. The use of a methanolic solution enhances the solubility of the protected nucleoside. The concentration of ammonia and the reaction time can be modulated to control the extent of deprotection, allowing for selective removal of more labile protecting groups if desired.[10]
Experimental Workflow:
Caption: Ammonia in methanol deprotection workflow.
Advantages:
-
A robust and straightforward method for complete deprotection.[4]
-
Reagents are readily available and relatively inexpensive.
Disadvantages:
-
Longer reaction times compared to other methods.[4]
-
The volatility and odor of ammonia require handling in a well-ventilated fume hood.
Methylamine-Containing Reagents (e.g., AMA)
For applications demanding rapid deprotection, such as high-throughput oligonucleotide synthesis, methylamine-containing reagents like AMA (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine) are the preferred choice.[4][7][8][9]
Mechanism and Causality: Methylamine is a stronger nucleophile than ammonia, leading to a significant acceleration of the deprotection reaction. The elevated temperature further increases the reaction rate, allowing for complete deprotection in a matter of minutes.[4][7][8]
Experimental Workflow:
Caption: AMA deprotection workflow for solid-phase synthesis.
Advantages:
Disadvantages:
-
Can lead to the formation of N4-methylcytidine as a side product when used with benzoyl-protected cytidine.[4][7][9] The use of acetyl-protected cytidine is recommended to circumvent this issue.[7]
-
The handling of methylamine, a regulated substance in some regions, can pose logistical challenges.[9]
Potassium Carbonate in Methanol
For substrates bearing sensitive functionalities that are incompatible with strongly basic conditions, potassium carbonate in methanol offers a milder alternative for benzoyl group removal.[4][7][8]
Mechanism and Causality: This method operates under mildly basic conditions, with the carbonate ion facilitating the hydrolysis of the benzoyl ester. The reaction is significantly slower than those employing stronger bases but provides an excellent option for preserving the integrity of delicate molecular architectures.
Experimental Workflow:
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Modified Oligonucleotide Characterization
Introduction: Beyond the Single Method—The Imperative for Orthogonality in Oligonucleotide Analysis
The therapeutic promise of modified oligonucleotides is immense, targeting diseases at their genetic roots.[1][2] However, their synthetic nature and complex modifications present a significant analytical challenge. The solid-phase synthesis process, while efficient, is imperfect, leading to a heterogeneous mixture of product-related impurities such as truncated (n-1) or extended (n+1) sequences.[3][4] Furthermore, chemical modifications designed to enhance stability and efficacy—such as phosphorothioate (PS) backbones or 2'-O-methoxyethyl (2'-O-MOE) sugars—introduce diastereomers and other variants that are often physicochemically similar to the full-length product (FLP).[5][6]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a comprehensive characterization of these impurities to ensure product safety and consistency.[5][6] The recent draft guideline from the EMA specifically highlights the need for robust analytical controls and a thorough understanding of the impurity profile.[1][7] This regulatory expectation drives the core principle of this guide: a single analytical method is insufficient for the comprehensive characterization of a modified oligonucleotide.
Pillar 1: Selecting the Orthogonal Toolkit
The foundation of a successful cross-validation strategy lies in choosing analytical techniques with genuinely different separation mechanisms. Relying on two methods that both separate primarily by hydrophobicity, for example, provides a false sense of security. For oligonucleotides, the primary analytical goals are confirming identity, quantifying purity, and profiling impurities. Our toolkit is built around three core, orthogonal principles: hydrophobicity, charge/size, and mass-to-charge ratio.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): The Hydrophobicity Workhorse
IP-RPLC is the most prevalent technique for oligonucleotide analysis, primarily due to its high resolving power and compatibility with mass spectrometry (MS).[6][8][9]
-
Principle of Causality: The negatively charged phosphate backbone of an oligonucleotide makes it too polar for traditional reversed-phase chromatography. We introduce an ion-pairing (IP) agent, typically a positive alkylamine like triethylamine (TEA) or dibutylamine (DBA), into the mobile phase.[8][10] This agent forms a neutral, hydrophobic complex with the oligonucleotide, allowing it to be retained and separated on a hydrophobic stationary phase (e.g., C18). Elution is achieved by increasing the concentration of an organic solvent like acetonitrile.
-
Expert Insights on Experimental Choices:
-
Ion-Pairing Agent: The choice of IP agent directly impacts selectivity. A "weaker" agent like TEA allows for a mixed-mode separation where both hydrophobicity and charge play a role. A more hydrophobic, "stronger" agent like dibutylamine (DBA) masks charge differences more effectively, leading to a separation based more purely on size (length).[8][10]
-
Mobile Phase Modifiers: The addition of hexafluoroisopropanol (HFIP) is critical for MS compatibility. It acts as a weaker acid than traditional acetate buffers, improving ionization efficiency and reducing ion suppression.[6][11]
-
Temperature: Elevated temperatures (typically 60-80°C) are essential. This provides the energy needed to disrupt secondary structures (hairpins, duplexes) that can cause peak broadening and inconsistent retention times, ensuring the oligonucleotide is analyzed in a linear state.[6] For phosphorothioate oligonucleotides, higher temperatures can also help narrow the broad peaks caused by the multitude of diastereomers.[6]
-
Capillary Gel Electrophoresis (CGE): The Charge and Size Specialist
CGE is a powerful, high-resolution technique that separates oligonucleotides based on their size-to-charge ratio in a sieving matrix. It serves as an excellent orthogonal method to IP-RPLC for purity determination.
-
Principle of Causality: A fused silica capillary is filled with a polymer solution (the "gel") that acts as a molecular sieve. When a high voltage is applied, the negatively charged oligonucleotides migrate toward the positive electrode. Shorter fragments navigate the gel matrix faster than longer ones, resulting in separation purely by length. A denaturant (like urea) is included to eliminate secondary structures.[6]
-
Expert Insights on Experimental Choices:
-
Why it's Orthogonal: CGE is insensitive to the hydrophobicity of the bases or modifications. Its separation is based almost entirely on the length of the phosphate backbone. This makes it exceptionally well-suited for resolving failed sequences (n-1, n-2) from the full-length product, a common challenge in IP-RPLC where resolution can be sequence-dependent.[6][9]
-
Limitations: While excellent for purity, CGE is not directly compatible with MS, limiting its utility for impurity identification.[6] It provides quantitative purity data based on length, which must be complemented by a mass-based technique.
-
Mass Spectrometry (MS): The Definitive Identity Arbiter
Coupled with liquid chromatography (LC-MS), mass spectrometry provides unambiguous confirmation of molecular weight, which is essential for identity testing and impurity characterization.[11][12]
-
Principle of Causality: After separation by LC, the oligonucleotide is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. The instrument measures the mass-to-charge (m/z) ratio of the ions. Because large molecules like oligonucleotides acquire multiple negative charges, the resulting spectrum shows a characteristic charge envelope. This envelope can be mathematically deconvoluted to determine the precise molecular mass of the intact molecule.[12]
-
Expert Insights on Experimental Choices:
-
Single Quadrupole vs. High-Resolution MS (HRMS): For routine QC environments, a robust single quadrupole MS can provide sufficient mass confirmation.[12] However, for in-depth characterization, HRMS (e.g., Q-TOF, Orbitrap) is invaluable. Its high mass accuracy allows for the confident identification of impurities that differ by only a few Daltons from the parent drug, such as the substitution of a single phosphate for a phosphorothioate linkage (a -16 Da mass shift).[11]
-
Orthogonality in Action: LC-MS is the ultimate tool for characterizing co-eluting impurities. Where a UV detector in an HPLC system sees only a single peak, the mass spectrometer can resolve multiple components with different masses, allowing for their individual quantification based on ion current.[12]
-
Pillar 2: Comparative Performance of Key Analytical Methods
The choice of method depends on the analytical objective. A comprehensive control strategy utilizes a primary method for routine release and stability testing (often IP-RPLC-UV) and one or more orthogonal methods for validation, characterization, and investigation.
dot
Caption: Decision tree for selecting an analytical technique.
The following table summarizes typical performance characteristics based on a hypothetical 20-mer phosphorothioate-modified oligonucleotide. This data is synthesized from multiple sources to provide a realistic comparison.[3][6][11][12]
| Parameter | IP-RPLC-UV | Capillary Gel Electrophoresis (CGE) | IP-RPLC-MS | Expert Rationale |
| Primary Separation Principle | Hydrophobicity & Charge | Size-to-Charge Ratio | Hydrophobicity & Mass | The orthogonality between these methods is clear. IP-RPLC separates based on interactions with the stationary phase, while CGE separates based on electrophoretic mobility through a sieve. MS adds a third dimension of mass. |
| Resolution of n-1 Impurity | Good to Excellent (Sequence Dependent) | Excellent | Good to Excellent | CGE often provides baseline resolution of n-1 species regardless of sequence, making it a superior quantitative tool for length-based purity.[6] |
| Resolution of P=O Impurity | Poor to Moderate (Often Co-elutes) | None | Excellent (Mass Resolution) | The P=O impurity (desulfurization) has nearly identical size and charge to the FLP, making it difficult to separate by CGE or RPLC. MS is required to resolve it based on the -16 Da mass difference.[11] |
| Diastereomer Resolution | Partial (Broad Peak) | None | Partial (Broad Peak) | The large number of diastereomers in a typical PS-oligo are generally not resolved into discrete peaks by chromatography, resulting in a broad peak envelope. |
| Limit of Quantitation (LOQ) | ~0.5% (relative to main peak) | ~0.5% | ~0.1 - 0.3% | MS provides higher sensitivity, allowing for the quantification of low-level impurities that may be missed by UV or CGE.[5][11] |
| Primary Use Case | Routine Purity, Stability & Lot Release | Orthogonal Purity (Length Variants) | Impurity Identification, Characterization, Quantification of Co-eluting Species | Each method has a "sweet spot." IP-RPLC is a robust QC method, CGE is the gold standard for length purity, and LC-MS is the ultimate characterization tool. |
Pillar 3: A Self-Validating Protocol for Method Cross-Validation
Cross-validation is a formal experiment to demonstrate that two orthogonal methods are "fit for purpose" and produce comparable results. This protocol outlines the cross-validation of a primary IP-RPLC-UV method (Method A) against an orthogonal CGE method (Method B) for purity analysis.
The Cross-Validation Workflow
The process involves analyzing a defined set of samples with both validated methods and comparing the results against pre-defined acceptance criteria.
dot
Caption: Workflow for cross-validating two analytical methods.
Step-by-Step Experimental Protocol
Objective: To demonstrate the comparability of purity results for a 20-mer PS-modified oligonucleotide obtained by a validated IP-RPLC-UV method and a validated CGE method.
1. Materials:
-
Select a minimum of three representative batches of the oligonucleotide drug substance.
-
Include one sample from a forced degradation study (e.g., acid-stressed) to ensure the methods can detect relevant degradation products.
-
Use qualified reference standards and reagents for both methods.
2. Procedure:
-
Method A (IP-RPLC-UV):
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in Water
-
Mobile Phase B: Methanol
-
Gradient: 30-50% B over 20 minutes
-
Flow Rate: 0.2 mL/min
-
Temperature: 60°C
-
Detection: UV at 260 nm
-
Analysis: Prepare each sample in triplicate. Integrate all peaks and calculate purity as % Area of the main peak. Report the % area of all specified (e.g., n-1) and unspecified impurities.
-
-
Method B (CGE):
-
Capillary: 50 µm ID, 36.5 cm total length
-
Gel Matrix: Sieving polymer with 7 M Urea
-
Buffer: Tris-Boric acid-EDTA
-
Injection: Electrokinetic injection at 5 kV for 5 seconds
-
Voltage: 15 kV (reverse polarity)
-
Temperature: 30°C
-
Detection: UV at 260 nm
-
Analysis: Analyze each sample in triplicate. Calculate purity as % Area of the main peak. Report the % area of all shorter and longer impurities.
-
3. Data Analysis & Acceptance Criteria: The core of the cross-validation is the direct comparison of the quantitative results. The acceptance criteria should be risk-based and pre-defined in the validation protocol.[7][13]
| Parameter | Acceptance Criteria | Scientific Rationale |
| Main Peak Purity (%) | The mean purity value from Method B should be within ± 2.0% (absolute) of the mean purity value from Method A for each batch. | This ensures that both methods provide a consistent overall assessment of product purity, which is critical for lot release decisions. A 2% window is a standard industry practice for assay comparability.[13] |
| Known Impurity (e.g., n-1) | The mean % area of the n-1 impurity from Method B should be within ± 30% (relative) of the value from Method A, for levels >0.5%. | For impurities, relative percent difference is more appropriate. A 30% relative difference is scientifically sound, acknowledging that minor impurities are measured with higher variability than the main component.[13] |
| Total Impurities (%) | The Total Impurity value from Method B should be within ± 2.5% (absolute) of the value from Method A. | This provides a holistic check on the impurity profile, ensuring that no major group of impurities is missed by either method. |
| Impurity Profile Concordance | Method B must detect all impurities reported by Method A at or above the reporting threshold (e.g., 0.1%). | This is a qualitative check to ensure both methods provide a similar picture of the impurity profile. It confirms that the orthogonal method does not miss any significant species detected by the primary method. |
4. Handling Discrepancies: If results fall outside the acceptance criteria, it does not automatically invalidate a method. Instead, it triggers a scientific investigation.
-
Causality Check: Is the discrepancy expected based on the methods' principles? For example, CGE might quantify a higher level of a short, hydrophilic impurity that is poorly retained in RPLC. This is not a method failure but a demonstration of orthogonality.
-
Peak Identity: Use LC-MS to identify the specific impurity causing the discrepancy. Understanding the impurity's structure will explain why it behaves differently in each system.
-
Method Re-evaluation: In rare cases, a significant discrepancy could reveal a flaw (e.g., lack of specificity) in one of the methods, which would require further method development and re-validation.
Conclusion: An Integrated, Self-Validating System for Quality Assurance
The characterization of modified oligonucleotides cannot be reliant on a single analytical snapshot. A robust quality control strategy is an integrated system built on orthogonal methods, each providing a unique and complementary view of the product. Cross-validation is the process that fuses these views into a single, coherent, and trustworthy picture of product quality.
By pairing a primary method like IP-RPLC with an orthogonal method like CGE and using a definitive arbiter like LC-MS, we create a self-validating system. The IP-RPLC provides robust, routine data, while the CGE confirms length-based purity with superior resolution. The cross-validation exercise demonstrates that these methods are aligned and reliable. When discrepancies arise, they are not viewed as failures but as opportunities to deepen our understanding of the molecule and its impurities, guided by the unambiguous data from mass spectrometry. This multi-faceted approach ensures not only compliance with regulatory expectations but also a profound and scientifically sound understanding of our therapeutic products, safeguarding their quality from development to patient.
References
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Navigating the Complexity of Oligonucleotide Impurities. (2025). TS Quality & Engineering. [Link]
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Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides. (2021). Quality Assistance. [Link]
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Session 4 Track 3: Demonstrating Comparability for Oligonucleotides Therapeutics. (2024). CASSS. [Link]
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Characterization of Antisense Oligonucleotide Impurities by Ion-Pairing Reversed-Phase and Anion Exchange Chromatography Coupled to Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry Using a Versatile Two-Dimensional Liquid Chromatography Setup. (2020). ACS Publications. [Link]
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Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. (2013). Pharmaceutical Technology. [Link]
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The Role of Complimentary Methods in Analytical Quality Control. (2016). American Pharmaceutical Review. [Link]
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Purity, Assay, and Impurity Profiling of Single-Stranded Oligonucleotides Using Agilent Oligo Analysis Accelerator for OpenLab CDS. (2022). Agilent. [Link]
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Orthogonal Method Strategies for Oligo Impurity Profiling. (2023). Oligonucleotides CMC & Analytical Development. [Link]
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ANALYTICAL STRATEGIES FOR COMPARABILITY IN BIOPROCESS DEVELOPMENT. (2021). Unchained Labs. [Link]
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Analytical Tools for Profiling Future-Oriented Oligonucleotide Therapeutics. (2024). Technology Networks. [Link]
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Establishing Acceptance Criteria for Analytical Methods. (2016). BioPharm International. [Link]
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Establishing Acceptance Criteria for Analytical Methods. (2016). Thomas A. Little Consulting. [Link]
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Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach. (2024). National Institutes of Health. [Link]
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Analytical Separation Methods for Therapeutic Oligonucleotides. (2020). LCGC International. [Link]
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Application Solutions for Oligonucleotides. (2015). Waters Corporation. [Link]
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A comparison of statistical methods for analysis of high density oligonucleotide array data. (2003). Oxford Academic. [Link]
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Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. (2025). Spectroscopy Online. [Link]
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ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023). International Council for Harmonisation (ICH). [Link]
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Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. (2019). PubMed. [Link]
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Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025). Separation Science. [Link]
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Analysis of oligonucleotides by liquid chromatography. (2023). ResearchGate. [Link]
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Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2026). LCGC International. [Link]
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Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (2023). Agilent. [Link]
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efficacy of 2'-fluoro modified ASOs versus standard ASOs
An In-Depth Guide to the Efficacy of 2'-Fluoro Modified ASOs Versus Standard ASOs
For researchers and drug development professionals navigating the landscape of oligonucleotide therapeutics, the choice of chemical modification is paramount. It dictates the potency, stability, and ultimate clinical viability of an antisense oligonucleotide (ASO). This guide provides a comprehensive comparison between second-generation 2'-Fluoro (2'-F) modified ASOs and standard first-generation phosphorothioate (PS) ASOs, grounded in mechanistic principles and supported by experimental data. Our objective is to explain the causality behind their performance differences and provide the technical framework to validate these properties in your own research.
Foundational Chemistry: The Impact of a Single Atom
An ASO's journey from a synthesized molecule to a therapeutic agent is fraught with challenges, chief among them being rapid degradation by nucleases and insufficient binding affinity to the target RNA. Standard, unmodified phosphodiester ASOs are unsuitable for most applications due to their extreme instability. While the introduction of a phosphorothioate (PS) backbone—where a non-bridging oxygen is replaced by sulfur—was a foundational first-generation improvement that confers nuclease resistance, it often slightly decreases binding affinity.[1]
The 2'-Fluoro modification represents a significant leap forward. Here, the 2'-hydroxyl (-OH) group of the ribose sugar is replaced by a fluorine (F) atom.[2] This seemingly minor substitution has profound stereoelectronic consequences that redefine the ASO's performance.
The fluorine atom's high electronegativity pulls the sugar into a C3'-endo pucker conformation. This pre-organizes the nucleotide into an A-form helical geometry, which is the native conformation of RNA and RNA-DNA duplexes.[3][4] This structural rigidity is the primary driver behind the enhanced properties of 2'-F ASOs.
Figure 1: Comparison of nucleotide structures.
Comparative Performance Analysis: A Head-to-Head Evaluation
The structural differences translate directly into measurable performance advantages for 2'-F ASOs in several key areas.
| Feature | Standard (Phosphorothioate) ASO | 2'-Fluoro Modified ASO | Rationale for Difference |
| Binding Affinity (Tm) | Baseline | Significantly Increased (~1-5°C per modification)[2][3][5] | C3'-endo sugar pucker pre-organizes the ASO into an A-form helix, reducing the entropic penalty of binding to RNA.[3][6] |
| Nuclease Resistance | Moderate (due to PS backbone) | High [7][8] | The 2'-F modification provides additional steric hindrance against nuclease attack. |
| RNase H Activity | Supported (DNA-like gap) | Abolished if uniform; Supported in a "gapmer" design.[4][7] | The A-form helix created by 2'-F modifications is not recognized by RNase H, which prefers a DNA/RNA heteroduplex.[7][9] |
| Toxicity Profile | Primarily sequence-dependent off-targets and PS-related inflammation. | Potential for hybridization-independent toxicity via enhanced protein binding.[10][11] | Increased hydrophobicity and structural mimicry can lead to higher-affinity binding to intracellular proteins (e.g., DBHS family).[1][10] |
Binding Affinity to Target RNA
The single most significant advantage of the 2'-F modification is the dramatic increase in binding affinity for the complementary RNA target. This is quantified by the melting temperature (Tm), the temperature at which half of the ASO-RNA duplexes dissociate. Each 2'-F modification can increase the Tm by 1-5°C.[2][3][5] This enhanced affinity is primarily driven by a more favorable enthalpy of binding.[8][12]
Expert Insight: A higher Tm translates to more potent and durable target engagement at physiological temperatures. This allows for the use of lower ASO concentrations to achieve the desired biological effect, which can in turn reduce the potential for off-target effects and toxicity.
Nuclease Resistance and In Vivo Stability
While the phosphorothioate backbone is the primary defense against nuclease degradation, the 2'-F modification adds another layer of protection.[7][8] This enhanced stability prolongs the ASO's half-life in biological fluids, allowing for a longer duration of action in vivo.
The Critical Role of RNase H and the "Gapmer" Design
A primary mechanism for ASO-mediated gene silencing is the recruitment of the endogenous enzyme RNase H1, which recognizes DNA/RNA heteroduplexes and cleaves the RNA strand.[13] This effectively destroys the target mRNA.
A crucial point of understanding is that an ASO made uniformly of 2'-F modified nucleotides will not support RNase H activity.[4][7] The resulting ASO:RNA duplex adopts a full A-form helix, which is not a substrate for the enzyme.
The solution is the gapmer design. In this chimeric structure, a central block of 8-10 DNA-like, RNase H-competent nucleotides (the "gap") is flanked on both ends by 2'-F modified nucleotides (the "wings").[10][11][13]
This elegant design provides the best of both worlds:
-
The 2'-F Wings: Confer high binding affinity and nuclease resistance.
-
The DNA Gap: Forms the necessary DNA/RNA heteroduplex upon binding to the target mRNA, triggering its degradation by RNase H1.[13]
Figure 2: RNase H activation by a 2'-F gapmer ASO.
A Word of Caution: Toxicity and Hybridization-Independent Effects
No modification is a panacea. While potent, 2'-F gapmer ASOs have been shown to cause hybridization-independent toxicity in some contexts. Studies have demonstrated that the 2'-F modification can increase the ASO's binding affinity for various intracellular proteins, notably the DBHS (Drosophila behavior/human splicing) protein family (e.g., P54nrb, PSF).[10][11][14]
This off-target protein binding can trigger proteasome-mediated degradation of these essential proteins, leading to cellular stress, DNA damage, and, in animal models, hepatotoxicity.[10][11][14] This effect appears more pronounced with 2'-F than with other second-generation modifications like 2'-O-methoxyethyl (2'-MOE).[10]
Expert Insight: This underscores the critical need for comprehensive toxicity screening during preclinical development. The therapeutic window of a 2'-F ASO must be carefully evaluated by comparing its on-target potency with its potential for off-target, protein-mediated toxicity.
Essential Experimental Protocols for ASO Evaluation
To validate the performance of ASOs, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating robust, comparative data.
Protocol 1: In Vitro mRNA Knockdown Assessment
This assay determines the functional potency of an ASO in a cellular context.
Figure 3: Workflow for an in vitro knockdown experiment.
Methodology:
-
Cell Plating: Seed mammalian cells (e.g., HeLa, A549) in a 96-well plate to be 30-50% confluent at the time of treatment.[15][16]
-
ASO Preparation: Reconstitute lyophilized ASOs in nuclease-free buffer to a stock concentration of 100 µM.[15][17] Prepare a dose-response curve with final concentrations ranging from 1 nM to 30 nM.[15]
-
ASO Delivery:
-
Transfection: For most cell lines, use a lipofection reagent (e.g., Lipofectamine) to deliver the ASO into the cells according to the manufacturer's protocol.[15]
-
Gymnotic Delivery: For ASOs with cell-penetrating chemistries or for sensitive cell types, ASOs can be added directly to the culture medium. This often requires higher concentrations (e.g., 500 nM to 5 µM).[16]
-
-
Incubation: Incubate cells for 24 to 72 hours, depending on the half-life of the target mRNA and protein.[17][18]
-
Analysis:
-
Harvest the cells and isolate total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression level of the target mRNA.
-
Normalize results to a stable housekeeping gene (e.g., GAPDH).
-
Controls are critical: Include a non-treated control, a mock-transfected control, and a scrambled or mismatched sequence ASO control to ensure the observed knockdown is sequence-specific.[19]
-
Protocol 2: Serum Stability Assay
This assay assesses the ASO's resistance to nuclease degradation in a biologically relevant matrix.
Methodology:
-
Sample Preparation: Prepare a reaction mixture containing the ASO (e.g., 50 pmol) and 50% Fetal Bovine Serum (FBS) in a small total volume (e.g., 10-20 µL).[20]
-
Incubation: Incubate the samples at 37°C.[21]
-
Time Points: Aliquot and stop the reaction at various time points (e.g., 0, 1, 4, 8, 24 hours) by adding a stop solution (e.g., formamide loading dye) and freezing at -80°C.
-
Analysis:
-
Thaw the samples and run them on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea PAGE).[20]
-
Visualize the oligonucleotides by staining (e.g., SYBR Gold).
-
Interpretation: A stable ASO (like a 2'-F PS-modified oligo) will show a prominent full-length band even at later time points, while an unstable ASO will show a smear of degraded, smaller fragments.
-
Protocol 3: In Vitro RNase H Cleavage Assay
This biochemical assay directly confirms an ASO's ability to recruit RNase H.
Methodology:
-
Substrate Preparation: Synthesize a fluorescently labeled target RNA transcript.
-
Annealing: In a nuclease-free tube, mix the labeled RNA target and a molar excess of the ASO in an annealing buffer. Heat to 95°C for 2 minutes and cool slowly to room temperature to form the ASO:RNA duplex.[13]
-
Cleavage Reaction: Add human RNase H1 enzyme and reaction buffer to the annealed duplex. Incubate at 37°C.[13]
-
Analysis: Stop the reaction at various time points and analyze the products using denaturing PAGE. A successful cleavage will result in the appearance of smaller RNA fragments, which can be visualized due to the fluorescent label.
Conclusion and Senior Scientist Recommendations
The 2'-Fluoro modification is a powerful tool in the ASO development arsenal, offering substantial and predictable gains in binding affinity and nuclease stability.[2][7][8] For RNase H-dependent applications, the use of a gapmer design is not optional—it is an absolute requirement to restore the enzyme's activity.
However, potency is only one part of the equation. The field's growing understanding of hybridization-independent toxicity, particularly the enhanced protein binding of 2'-F ASOs, introduces a critical checkpoint in the drug development process.[10][11]
My recommendation to fellow researchers is as follows:
-
Leverage the Potency: For initial screening and proof-of-concept studies, the high affinity of 2'-F gapmers makes them an excellent choice for achieving robust target knockdown.
-
Validate Rigorously: Do not rely solely on knockdown data. Always perform comprehensive in vitro toxicity assays and, if possible, proteomic analyses to identify potential interactions with proteins like the DBHS family.
-
Compare and Contrast: In parallel with your 2'-F candidate, it is prudent to screen ASOs with other second-generation chemistries, such as 2'-MOE or constrained ethyl (cEt). While they may offer slightly different affinity profiles, they might present a superior therapeutic window with a lower risk of protein-mediated toxicity.[10]
Ultimately, the optimal ASO is not necessarily the one with the highest binding affinity, but the one that balances potent, on-target activity with the cleanest safety profile. By understanding the underlying chemical principles and employing the rigorous validation workflows described here, you can make more informed decisions in the design and selection of next-generation antisense therapeutics.
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Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. PMC - NIH. [Link]
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Punit, S., et al. (2011). Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides. Chemistry. [Link]
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Bio-Synthesis Inc. 2' Fluoro RNA Modification. Bio-Synthesis. [Link]
-
AUM Biotech. (n.d.). AUMsilence™ ASO Protocol. AUM Biotech. [Link]
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Watts, J. K., et al. (2007). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research. [Link]
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Kawasaki, A. M., et al. (1993). Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. Journal of Medicinal Chemistry. [Link]
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Gryaznov, S. M., et al. (1996). Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Nucleic Acids Research. [Link]
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Rong, L., et al. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. PMC - NIH. [Link]
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Silvers, R., et al. (2023). An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA. RSC Publishing. [Link]
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AUM Biotech. (n.d.). AUMlnc™ ASO Protocol. AUM Biotech. [Link]
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Balke, J. M., et al. (2018). Effect of Chemical Modifications on Aptamer Stability in Serum. PMC - NIH. [Link]
-
AUM Biotech. (n.d.). Gymnotic Delivery Protocol: FANA Antisense Oligonucleotides (FANA ASOs) for mRNA & lncRNA knockdown In Vitro Protocol. ResearchGate. [Link]
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Shen, W., et al. (2018). Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins. PMC - NIH. [Link]
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McGill University. (2024). Serum Stability. YouTube. [Link]
-
Prakash, T. P., et al. (2014). Evaluation of the Effect of 2'-O-Methyl, Fluoro Hexitol, Bicyclo and Morpholino Nucleic Acid Modifications on Potency of GalNAc Conjugated Antisense Oligonucleotides in Mice. ResearchGate. [Link]
-
Liang, X. H., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. PubMed Central. [Link]
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Weiss, B., et al. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Mary Ann Liebert, Inc., publishers. [Link]
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Iwamoto, Y., et al. (2021). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. PMC - NIH. [Link]
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Pradere, U., et al. (2012). 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. PMC - NIH. [Link]
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De-Jeus, R., et al. (2020). Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research. [Link]
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Xia, J., et al. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. Nucleic Acids Research. [Link]
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Dhuri, K., et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. PMC - NIH. [Link]
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Xia, J., et al. (2010). Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. PMC - NIH. [Link]
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Aartsma-Rus, A., et al. (2025). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. PMC - NIH. [Link]
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Rockwell, P., et al. (2003). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. PMC - NIH. [Link]
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Lindow, M., et al. (2014). Managing the sequence-specificity of antisense oligonucleotides in drug discovery. PMC - NIH. [Link]
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Shen, W., et al. (2021). Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins. Nucleic Acids Research. [Link]
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Glen Research. (n.d.). 2'-FLUORO-RNA Monomers. Glen Research. [Link]
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Egli, M., et al. (2022). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research. [Link]
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Liang, X. H., et al. (2015). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research. [Link]
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Dhuri, K., et al. (2025). Short Antisense Oligonucleotides with Novel 2 '-4 ' Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. ResearchGate. [Link]
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Kole, R., et al. (2016). Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research. [Link]
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Kasuya, T., et al. (2016). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. [Link]
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Di Palma, F., et al. (2024). Mechanistic insights into ASO-RNA complexation: Advancing antisense oligonucleotide design strategies. PMC - NIH. [Link]
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Di Palma, F., et al. (2024). Mechanistic Insights into ASO-RNA Complexation: Advancing Antisense Oligonucleotide Design Strategies. bioRxiv. [Link]
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Yoshida, T., et al. (2020). Sensitive and Specific Quantification of Antisense Oligonucleotides Using Probe Alteration-linked Self-assembly Reaction Technology. Taylor & Francis Online. [Link]
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Roberts, T. C., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. PMC - PubMed Central. [Link]
-
Staropoli, J. F., et al. (2020). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Nucleic Acids Research. [Link]
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- 10. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. aumbiotech.com [aumbiotech.com]
- 18. aumbiotech.com [aumbiotech.com]
- 19. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to Safely Handling 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine
For the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, the synthesis and application of novel nucleoside analogs like 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine are pivotal. These complex molecules, however, demand a commensurate level of respect and caution in their handling. As this compound is a purine nucleoside analog, it holds the potential for broad antitumor activity by targeting indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis.[1][2] This inherent biological activity necessitates a robust safety protocol to mitigate occupational exposure.
I. Hazard Profile: A Precautionary Approach
Given its classification as a fluorinated nucleoside analog, this compound should be treated as a potentially hazardous and cytotoxic compound. The primary risks associated with handling such substances include:
-
Inhalation: Accidental inhalation of the powdered form can lead to respiratory irritation and systemic absorption.
-
Dermal Contact: Skin contact may cause local irritation or allergic reactions. More significantly, absorption through the skin can lead to systemic toxicity.
-
Ocular Exposure: Contact with the eyes can cause serious irritation.
-
Ingestion: Accidental ingestion could lead to significant systemic toxicity.
The toxicological properties of many novel compounds are not fully investigated.[3] Therefore, a conservative approach that minimizes all potential routes of exposure is paramount.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double Nitrile Gloves | Provides a robust barrier against dermal absorption. The outer glove should be removed immediately upon any suspected contamination and both gloves changed frequently. |
| Body | Polyethylene-coated Polypropylene Gown | Offers protection against splashes and particulate contamination. A solid-front gown is essential to prevent penetration. |
| Eyes/Face | Safety Goggles and Face Shield | Protects against splashes, and in conjunction with a face shield, offers full facial protection, especially when handling larger quantities or during procedures with a high risk of aerosolization. |
| Respiratory | N95 Respirator (or higher) | Recommended when handling the powdered form outside of a certified containment device to prevent inhalation of fine particles. |
III. The Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a stringent, well-defined workflow is critical to minimizing exposure risks. The following protocol outlines the key stages of handling this compound, from initial preparation to the final decontamination of the workspace.
A. Preparation and Weighing
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a fume hood to ensure proper containment.
-
Decontamination: Before commencing work, decontaminate the work surface of the BSC or fume hood with an appropriate cleaning agent.
-
Weighing: Use a dedicated set of weighing tools (spatulas, weigh boats, etc.). Tare the balance with the weigh boat inside the containment unit. Carefully transfer the desired amount of the compound, minimizing the creation of dust.
-
Solubilization: If the protocol requires the compound to be in solution, perform the dissolution step within the containment unit immediately after weighing.
B. Experimental Procedures
-
Closed Systems: Whenever feasible, utilize closed systems for reactions and transfers to minimize the risk of spills and aerosol generation.
-
Labeling: Clearly label all vessels containing this compound with its name, concentration, and appropriate hazard warnings.
-
Avoid Contamination: Do not touch door handles, benchtops, or personal items with gloved hands that have been in contact with the compound.
C. Post-Procedure Decontamination and Waste Disposal
-
Surface Decontamination: Upon completion of the experimental work, thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and face shield. The inner gloves should be the last item to be removed, followed by immediate and thorough hand washing.
IV. Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-rehearsed emergency plan is crucial.
-
Spills:
-
Alert others in the immediate vicinity and evacuate the area if the spill is large or generates significant dust.
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an absorbent material, working from the outside in.
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
V. Disposal Plan: A Responsible Conclusion
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and absorbent materials. Place all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated chemotherapy sharps container.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal, as regulations can vary.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
By internalizing and consistently applying these safety protocols, you can confidently work with this compound, ensuring both your personal safety and the integrity of your research.
References
- Fisher Scientific. (2024, April 1). Safety Data Sheet for N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- chemBlink. SDS of (2'R)
- University of California, Los Angeles Environmental Health and Safety.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- BenchChem.
- European Centre for Disease Prevention and Control. (2024, October 10). Factsheet for health professionals about Marburg virus disease.
- Thermo Fisher Scientific. (2018, January 23). Safety Data Sheet for 3'-Deoxy-2',3'-didehydrothymidine.
- BenchChem. Preventing side product formation with N4-Benzoyl-5'-O-DMT-5-methylcytidine.
- Biosynth. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite.
- TCI Chemicals. (2025, September 11). Safety Data Sheet for 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine.
- Sigma-Aldrich. (2023, November 27).
- Biosynth. N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine.
- AdooQ BioScience. This compound | Purine Nucleoside Analog.
- MedKoo Biosciences, Inc. This compound.
- Advent Bio. 5'-O-DMT-N4-Benzoyl-2'-Fluoro-2'-Deoxycytidine.
- National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.
- Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170.
- CymitQuimica. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
